Technical Documentation Center

octahydro-1H-isoindol-5-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: octahydro-1H-isoindol-5-ol hydrochloride
  • CAS: 1263365-47-4

Core Science & Biosynthesis

Foundational

Synthesis of Octahydro-1H-isoindol-5-ol Hydrochloride Starting Materials: A Comprehensive Technical Guide

Introduction: The Octahydroisoindole Scaffold in Drug Design In modern medicinal chemistry, the drive to escape "flatland" has led to the extensive use of sp3-rich, conformationally restricted bicyclic scaffolds. Octahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Octahydroisoindole Scaffold in Drug Design

In modern medicinal chemistry, the drive to escape "flatland" has led to the extensive use of sp3-rich, conformationally restricted bicyclic scaffolds. Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 52865-10-8)[1] is a highly sought-after building block. It serves as a rigid bioisostere for piperidines and pyrrolidines, offering unique spatial vectors for structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a highly controlled, self-validating system. The synthesis of its starting materials relies heavily on establishing a cis-fused bicyclic core, followed by precise functionalization.

Retrosynthetic Strategy & Logical Framework

The target molecule, (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride, requires the stereoselective installation of a hydroxyl group onto a pre-formed bicyclic amine[2].

The retrosynthetic disconnection traces the target back to a protected alkene, which is derived from the reduction of a cyclic imide. The foundational bicyclic system is constructed via a classic [4+2] cycloaddition[3].

Retrosynthesis Target Octahydro-1H-isoindol-5-ol HCl (Target) BocIntermediate N-Boc-5-hydroxy- octahydroisoindole Target->BocIntermediate Deprotection Alkene N-Boc-hexahydroisoindole (Alkene) BocIntermediate->Alkene Hydroboration Imide Tetrahydroisoindole-1,3-dione (Imide) Alkene->Imide Reduction & Protection Starting Butadiene + Maleimide (Starting Materials) Imide->Starting Diels-Alder

Retrosynthetic analysis of octahydro-1H-isoindol-5-ol hydrochloride.

Quantitative Process Parameters

To ensure reproducibility and scalability, the thermodynamic and kinetic parameters for the core synthetic workflow are summarized below.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 [4+2] Cycloaddition1,3-Butadiene, Maleimide80 - 1004 - 685 - 90
2 Imide ReductionLiAlH₄, THF65 (Reflux)1270 - 75
3 Amine ProtectionBoc₂O, THF0 to 251685 - 95
4 Hydroboration-OxidationBH₃-THF, NaOH, H₂O₂0 to 601432 - 45
5 Deprotection & Salt Formation4N HCl in Dioxane, DCM0255 - 60

Step-by-Step Experimental Methodologies

The following protocols are designed to be self-validating, ensuring that each intermediate meets strict quality criteria before progressing to the next stage.

Workflow Step1 1. Diels-Alder Cycloaddition (1,3-Butadiene + Maleimide) Step2 2. Imide Reduction (LiAlH4, THF, Reflux) Step1->Step2 Step3 3. Amine Protection (Boc2O, THF, 0°C to RT) Step2->Step3 Step4 4. Hydroboration-Oxidation (BH3-THF, then NaOH/H2O2) Step3->Step4 Step5 5. Deprotection & Salt Formation (4N HCl in Dioxane, DCM) Step4->Step5

Five-step synthetic workflow for the target hydrochloride salt.

Step 1: Diels-Alder Cycloaddition

Objective: Synthesis of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

  • Protocol: A high-pressure reactor is charged with maleimide and a solvent (e.g., toluene). 1,3-Butadiene gas is condensed into the mixture at -78°C. The sealed vessel is heated to 90°C for 5 hours. Upon cooling, the product crystallizes directly from the reaction mixture[3].

  • Causality & Mechanism: The concerted [4+2] cycloaddition strictly obeys the endo rule, ensuring the cis-fusion of the resulting bicyclic system. This stereocenter dictates the geometry of the final molecule.

  • Self-Validating Control: The reaction is validated by the spontaneous crystallization of the product upon cooling, driven by the insolubility of the cis-imide in cold toluene.

Step 2: Imide Reduction

Objective: Synthesis of 2,3,3a,4,7,7a-hexahydro-1H-isoindole.

  • Protocol: To a suspension of LiAlH₄ in anhydrous THF at 0°C, the imide from Step 1 is added portion-wise. The mixture is refluxed for 12 hours. The reaction is quenched using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O), filtered through Celite, and concentrated[4].

  • Causality & Mechanism: LiAlH₄ is mandatory here; milder hydrides like NaBH₄ cannot reduce the highly stabilized imide carbonyls. The exhaustive reduction converts the carbonyls to methylene groups while preserving the isolated C=C double bond.

  • Self-Validating Control: The Fieser quench produces a granular, easily filterable aluminum salt. A gummy precipitate indicates incomplete quenching or degraded LiAlH₄.

Step 3: N-Boc Protection

Objective: Synthesis of tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate.

  • Protocol: The crude amine (1.0 equiv) is dissolved in THF and cooled to 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) is added dropwise. The mixture is warmed to room temperature and stirred for 16 hours. The mixture is washed with water, dried over Na₂SO₄, and concentrated to yield the product as an oil[5].

  • Causality & Mechanism: Protection of the secondary amine is critical to prevent unwanted side reactions (e.g., amine-borane complexation) during the subsequent hydroboration step.

  • Self-Validating Control: The evolution of CO₂ gas serves as an internal kinetic indicator. Furthermore, TLC visualization using Ninhydrin stain will shift from a deep purple spot (free secondary amine) to a negative/invisible spot upon complete protection.

Step 4: Regio- and Stereoselective Hydroboration-Oxidation

Objective: Synthesis of tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate.

  • Protocol: To a stirred solution of the Boc-protected alkene (1.0 equiv) in THF at 0°C under nitrogen, BH₃-THF (approx. 3.0 equiv) is added dropwise. The mixture is stirred overnight. It is then cooled back to 0°C, and methanol is added dropwise to quench excess borane. This is followed by the sequential addition of 3N aqueous NaOH and 30% H₂O₂. The biphasic mixture is heated to 60°C for 1.5 hours. After cooling, the product is extracted with EtOAc, dried, and purified via chromatography[2].

  • Causality & Mechanism: The hydroboration proceeds via a syn-addition. The borane approaches the symmetrical double bond from the less sterically hindered convex face of the cis-fused bicyclic system. The alkaline hydrogen peroxide oxidation occurs with retention of configuration, yielding the specific (3aR,5R,7aS) relative stereochemistry[1].

  • Self-Validating Control: The initial quench with methanol produces vigorous bubbling (H₂ gas), confirming the presence of active borane. In ¹H NMR, the disappearance of the distinct alkene protons (~5.6 ppm) and the emergence of a carbinol proton multiplet (~3.8 ppm) definitively validate the transformation.

Step 5: Deprotection and Salt Formation

Objective: Synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride.

  • Protocol: The Boc-protected alcohol is dissolved in anhydrous DCM and cooled to 0°C. A solution of 4N HCl in 1,4-dioxane is added dropwise. The mixture is stirred strictly at 0°C for 2 hours. The solvent is removed under vacuum, and the crude solid can be triturated or purified via Prep-HPLC (using 0.05% HCl in water/ACN) to afford the target hydrochloride salt as an off-white solid[2].

  • Causality & Mechanism: HCl in dioxane is chosen over Trifluoroacetic acid (TFA) because it directly yields the pharmaceutically relevant hydrochloride salt, bypassing the need for a secondary counter-ion exchange step. Temperature control (0°C) is vital to prevent acid-catalyzed elimination of the newly formed hydroxyl group.

  • Self-Validating Control: The target molecule, being a highly polar hydrochloride salt, will often precipitate directly out of the DCM/dioxane mixture as the Boc group is cleaved, providing an immediate visual confirmation of the reaction's progress.

Conclusion

The synthesis of octahydro-1H-isoindol-5-ol hydrochloride starting materials is a masterclass in leveraging geometric constraints to drive stereoselectivity. By establishing the cis-fused core early via a Diels-Alder reaction, the subsequent hydroboration is sterically directed to yield the correct diastereomer. Adhering to the strict in-process controls outlined above ensures high fidelity and scalability for downstream drug development applications.

References

  • Laborda, P., et al. (2018). Synthesis of trans-fused Octahydroisoindole-1-carboxylic Acids. Letters in Organic Chemistry, ResearchGate. Retrieved from:[Link]

  • Google Patents. AU2023230346A1 - Activators of effector t cells.
  • Bahekar, R. H., et al. An Efficient and Scalable Synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Zydus Research Center. Retrieved from:[Link]

  • Quick Company. Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H). Retrieved from:[Link]

Sources

Exploratory

The Octahydro-1H-isoindol-5-ol Hydrochloride Scaffold: A Comprehensive Guide to Biological Activity Screening and Pharmacological Evaluation

Executive Summary In modern medicinal chemistry, the rigidification of flexible pharmacophores into bicyclic systems is a proven strategy to enhance target affinity and metabolic stability. Octahydro-1H-isoindol-5-ol hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rigidification of flexible pharmacophores into bicyclic systems is a proven strategy to enhance target affinity and metabolic stability. Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 52865-10-8 / 1430327-93-7) has emerged as a privileged, three-dimensional scaffold. The cis-fused bicyclic core dictates a specific spatial arrangement, while the secondary amine and the C5-hydroxyl group provide orthogonal vectors for functionalization.

This technical whitepaper outlines the causality behind the biological activity of octahydro-1H-isoindol-5-ol derivatives and provides self-validating, step-by-step screening protocols for their most prominent therapeutic applications: immunomodulation (Cbl-b inhibition), neuropharmacology (GABA-A and triple reuptake inhibition), and GPCR modulation (GPR183 inverse agonism).

Chemical Biology & Target Landscape

The pharmacological utility of the octahydro-1H-isoindol-5-ol core is deeply rooted in its stereochemistry. The cis-fusion of the five- and six-membered rings creates a rigid "V-shaped" topography. According to structural analyses of 1 [1], the (3aR, 7aS) configuration is a critical determinant for optimal hydrophobic packing within receptor binding pockets. Furthermore, the C5-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, enabling specific interactions with polar residues that bare isoindoles cannot achieve.

Recent drug discovery campaigns have functionalized this scaffold to target diverse pathways:

  • Neuropharmacology: Bicyclic derivatives act as potent 2 [2] targeting SERT, NET, and DAT for major depressive disorder. Additionally, functionalized cyclic amines on this core have been identified as3 [3] for schizophrenia.

  • Immunomodulation: The scaffold is utilized in the synthesis of novel 4 [4], acting as activators of effector T-cells in oncology.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key octahydro-1H-isoindol-5-ol derivatives across different target classes.

Target ClassCompound/Derivative ClassPrimary Assay MethodologyRepresentative ActivityReference
GABA-A Receptor Imidazopyridine-isoindole hybridsIntracellular Ca2+ (Fluo-4) / Binding Ki​≈517 nM[3]
Monoamine Transporters Bicyclic 3-aryl derivativesRadioligand Reuptake Inhibition IC50​ = 20–430 nM[2]
GPR183 (GPCR) Phthalazinone-isoindole hybridsebBRET Biosensor Assay pIC50​=6.29 [5]
Cbl-b (E3 Ligase) Small Molecule / ADC PayloadsT-Cell Ubiquitination/ActivationDose-dependent EC50[4]

Screening Workflow 1: Immunomodulation via Cbl-b Inhibition

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. Inhibitors built on the octahydro-1H-isoindol-5-ol scaffold prevent the ubiquitination of key signaling proteins (like PI3K and PLCγ1), thereby rescuing T-cell activation.

Cblb_Pathway TCR T-Cell Receptor (TCR) Target Signaling Proteins (e.g., PI3K, PLCγ1) TCR->Target Phosphorylation Cblb Cbl-b (E3 Ligase) Cblb->Target Ubiquitination Degradation Proteasomal Degradation Target->Degradation Inhibits signaling Activation T-Cell Activation Target->Activation Promotes Inhibitor Octahydro-isoindole Derivative Inhibitor->Cblb Blocks Ligase Activity Inhibitor->Target Rescues Signaling

Signaling pathway of Cbl-b inhibition by octahydro-isoindole derivatives to activate T-cells.

Step-by-Step Protocol: T-Cell Activation & Ubiquitination Assay

Causality Check: We utilize primary human peripheral blood mononuclear cells (PBMCs) rather than immortalized cell lines to ensure the physiological relevance of the E3 ligase activity and T-cell receptor (TCR) dynamics.

  • Cell Isolation and Seeding: Isolate human PBMCs using density gradient centrifugation. Seed cells at 2×105 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Prepare serial dilutions of the octahydro-1H-isoindol-5-ol derivative in DMSO (final DMSO concentration ≤0.5% ). Incubate cells with the compound for 1 hour at 37°C. Self-Validation: Include a vehicle control (0.5% DMSO) and a known Cbl-b inhibitor as a positive control to calculate the Z'-factor.

  • TCR Stimulation: Stimulate the cells using anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 24 hours.

  • Readout 1 (Cytokine Release): Harvest the supernatant and quantify IL-2 and IFN-γ secretion using a standard sandwich ELISA. Enhanced cytokine release indicates successful Cbl-b inhibition.

  • Readout 2 (Ubiquitination Western Blot): Lyse the cell pellet in RIPA buffer containing protease/phosphatase inhibitors and N-ethylmaleimide (NEM) to prevent deubiquitination. Perform SDS-PAGE and immunoblot for ubiquitinated PLCγ1. A reduction in the high-molecular-weight ubiquitin smear confirms the mechanism of action.

Screening Workflow 2: Neuropharmacology (GABA-A & TRIs)

For central nervous system (CNS) targets, the scaffold is often evaluated for its ability to modulate ion channels (like GABA-A) or monoamine transporters. Intracellular calcium flux is a highly sensitive, high-throughput surrogate assay for these targets.

Step-by-Step Protocol: Intracellular Calcium Assay (Fluo-4 Direct)

Causality Check: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester modification allows the dye to passively cross the cell membrane. Once inside, non-specific intracellular esterases cleave the AM group, trapping the highly fluorescent, Ca2+-sensitive dye within the cytoplasm.

  • Cell Preparation: Plate HEK293 cells stably expressing the target receptor (e.g., α1β2γ2 GABA-A) in 384-well black, clear-bottom plates at a density of 1.5×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium. Add 20 µL/well of Fluo-4 Direct dye loading solution. Crucial Step: Ensure the buffer contains 2.5 mM Probenecid. Why? Probenecid inhibits multidrug resistance proteins (MDRs), preventing the active efflux of the cleaved Fluo-4 dye from the cells, thereby stabilizing the baseline fluorescence.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete esterase cleavage and thermal equilibration.

  • Compound Addition & Kinetic Reading: Transfer the plate to an automated fluorescence microplate reader (e.g., FLIPR Tetra or ImageXpress). Excite at 494 nm and record emission at 516 nm. Inject the octahydro-isoindole derivatives and record the kinetic fluorescence response for 3 minutes.

  • Data Normalization: Express results as a percentage of the maximal response elicited by a saturating concentration of the endogenous ligand (e.g., GABA).

Screening Workflow 3: GPCR Modulation (GPR183 Inverse Agonism)

GPR183 exhibits high constitutive activity. To screen octahydro-1H-isoindol-5-ol derivatives for inverse agonism, an enhanced bystander Bioluminescence Resonance Energy Transfer (ebBRET) assay is employed.

ebBRET_Workflow Step1 Cell Transfection GPR183 + RLuc-tagged biosensor Step2 Compound Incubation Octahydro-isoindole derivative Step1->Step2 Step3 Substrate Addition Coelenterazine 400a Step2->Step3 Step4 Signal Detection BRET ratio calculation Step3->Step4 Step5 Data Analysis Inverse Agonism (Reduced constitutive activity) Step4->Step5

Workflow of the ebBRET biosensor assay for screening GPR183 inverse agonists.

Step-by-Step Protocol: ebBRET Biosensor Assay

Causality Check: Traditional BRET requires tagging the receptor directly, which can alter its pharmacology. The enhanced bystander BRET (ebBRET) uses a membrane-anchored GFP (acceptor) and a Renilla luciferase (RLuc)-tagged effector protein (donor). This measures the recruitment of effectors to the membrane, preserving the native conformation of the GPR183 receptor.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding untagged GPR183, a Gαi-RLuc donor, and an rGFP-CAAX acceptor using polyethylenimine (PEI).

  • Cell Plating: 24 hours post-transfection, detach the cells and re-plate them into 96-well white microplates (to maximize luminescence reflection and minimize well-to-well crosstalk) at 3×104 cells/well.

  • Compound Treatment: Add the octahydro-isoindole derivatives (ranging from 10 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine 400a (DeepBlueC) to a final concentration of 5 µM. Why Coelenterazine 400a? It provides a sharp emission peak at 400 nm, maximizing the spectral separation from the rGFP emission (515 nm) and improving the dynamic range of the assay.

  • BRET Measurement: Immediately read the plate using a microplate reader equipped with dual-emission filters (400 nm and 515 nm). Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A statistically significant reduction in the BRET ratio compared to the vehicle control indicates inverse agonism.

References

  • Benchchem. Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity.
  • Shao L, et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry (PubMed).
  • National Institutes of Health (PMC). Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties.
  • Google Patents. Activators of effector t cells (AU2023230346A1).
  • bioRxiv. AI-Driven Virtual Screening and First-in-Class Conformational Biosensor Enable the Discovery of a GPR183 Inverse Agonist.

Sources

Foundational

Octahydro-1H-isoindol-5-ol Hydrochloride: A Privileged Scaffold for Next-Generation Therapeutics

Executive Summary & Structural Rationale In modern medicinal chemistry, the selection of an optimal core scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. Octahydro-1H-isoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of an optimal core scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. Octahydro-1H-isoindol-5-ol hydrochloride represents a highly versatile, conformationally restricted bicyclic aliphatic amine. The fusion of a five-membered pyrrolidine ring with a six-membered cyclohexane ring creates a rigid 3D architecture.

  • Thermodynamic Advantage: This rigidity reduces the entropic penalty typically incurred upon binding to target proteins, a common flaw in flexible monocyclic amines[1].

  • Functionalization Vectors: The addition of the C5-hydroxyl group provides a critical vector for hydrogen bonding (acting as both a donor and acceptor), enabling highly specific interactions within polar binding pockets.

  • Physicochemical Properties: The hydrochloride salt form ensures optimal aqueous solubility, a crucial parameter for both in vitro assay validation and in vivo bioavailability.

This whitepaper dissects the primary therapeutic targets associated with this privileged pharmacophore, detailing the mechanistic causality and the self-validating experimental protocols required for its evaluation.

Primary Target: SUR1 Subunit of ATP-Sensitive Potassium Channels (K_ATP)

Mechanistic Causality

Derivatives of the octahydroisoindole scaffold are highly potent modulators of metabolic pathways, most notably targeting the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel in pancreatic beta cells. A prime clinical example is the anti-diabetic agent mitiglinide, which incorporates the octahydro-1H-isoindole core to achieve high affinity for SUR1[2].

Binding to SUR1 induces the closure of the K_ATP channel, leading to membrane depolarization. This depolarization subsequently opens voltage-dependent calcium channels (VDCCs), and the resulting calcium influx triggers the exocytosis of insulin granules[2]. The C5-hydroxyl variant of this scaffold allows for further optimization of binding affinity through additional hydrogen bonding with the SUR1 nucleotide-binding domains.

KATP_Signaling A Octahydroisoindole Derivative B SUR1 Subunit (K_ATP Channel) A->B Binds C Channel Closure & Membrane Depolarization B->C Induces D VDCC Opening & Ca2+ Influx C->D Triggers E Insulin Exocytosis D->E Stimulates

Caption: Mechanism of SUR1/K_ATP channel modulation by octahydroisoindole derivatives.

Protocol: Inside-Out Patch-Clamp Electrophysiology

To validate the direct interaction between an octahydro-1H-isoindol-5-ol derivative and the K_ATP channel, an inside-out patch-clamp configuration must be employed.

  • Causality of Choice: This specific configuration excises a patch of the cell membrane, exposing the intracellular face of the channel directly to the bath solution. This isolates the channel from intracellular ATP fluctuations and secondary messenger systems, ensuring that any observed channel closure is strictly due to the direct binding of the compound to the SUR1 subunit.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells transiently co-transfected with human SUR1 and Kir6.2 plasmids.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2–4 MΩ when filled with the extracellular pipette solution (140 mM KCl, 1.2 mM MgCl₂, 2.6 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Seal Formation & Excision: Form a giga-ohm seal (>1 GΩ) on a healthy cell, then swiftly withdraw the pipette to excise an inside-out membrane patch.

  • Baseline Recording: Record baseline single-channel currents in a nucleotide-free intracellular bath solution (140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2) clamped at -50 mV.

  • Compound Application: Perfuse the bath with 10 µM of the octahydro-1H-isoindol-5-ol derivative.

  • Self-Validation Step: Following compound washout, apply 100 µM Tolbutamide (a known SUR1 reference inhibitor). If Tolbutamide fails to inhibit the current, the patch is deemed compromised (e.g., due to channel rundown), and the data must be discarded.

Secondary Target: α1β2γ2 GABA-A Receptors

Mechanistic Causality

Beyond metabolic targets, the octahydro-1H-isoindole moiety is a critical structural element in the design of Positive Allosteric Modulators (PAMs) for the GABA-A receptor, specifically the α1β2γ2 subtype[3]. These ligands bind to the interface between the α1 and γ2 subunits. The incorporation of the bulky, rigid octahydroisoindole ring optimizes hydrophobic interactions within this pocket, enhancing GABAergic inhibitory transmission. This mechanism is actively pursued for its neuroprotective and antipsychotic properties in the treatment of schizophrenia[3].

FLIPR_Workflow S1 Cell Plating (HEK293-GABA-A) S2 Dye Loading (Membrane Potential Dye) S1->S2 S3 Compound Addition (Octahydroisoindole) S2->S3 S4 GABA Addition (EC20 concentration) S3->S4 S5 Fluorescence Readout (PAM Activity) S4->S5

Caption: Step-by-step workflow for the FLIPR membrane potential assay evaluating GABA-A PAMs.

Protocol: High-Throughput FLIPR Membrane Potential Assay

To quantify the PAM activity of synthesized derivatives, a Fluorescent Imaging Plate Reader (FLIPR) assay is utilized.

  • Causality of Choice: The FLIPR assay provides real-time, high-throughput kinetic data on membrane potential changes. Crucially, we use an EC₂₀ concentration of GABA during the agonist challenge. If a saturating concentration (EC₁₀₀) were used, the receptor's response would be maximized, completely masking any allosteric enhancement by the test compound. The EC₂₀ leaves a dynamic window to observe the leftward shift in the GABA dose-response curve.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human α1, β2, and γ2 GABA-A subunits into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Blue Dye (dissolved in assay buffer: HBSS with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Addition: Use the FLIPR liquid handler to add the octahydro-1H-isoindol-5-ol derivative (concentration-response curve from 1 nM to 10 µM). Monitor baseline fluorescence for 3 minutes.

  • Agonist Challenge: Inject GABA at its predetermined EC₂₀ concentration.

  • Kinetic Readout: Record fluorescence (Ex 530 nm / Em 565 nm) at 1-second intervals for 2 minutes.

  • Self-Validation Step: Include Zolpidem (a known α1-selective PAM) as a positive control on every plate. The assay is only valid if Zolpidem produces a >3-fold increase in the EC₂₀ GABA signal.

Emerging Target: G-Protein Coupled Receptor 183 (GPR183)

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological metrics of octahydro-1H-isoindole derivatives across their primary targets, demonstrating the scaffold's broad therapeutic utility.

Therapeutic TargetDisease IndicationScaffold RolePrimary MetricReference Compound
SUR1 (K_ATP) Type 2 DiabetesCore PharmacophoreIC₅₀ ≈ 10 - 50 nMMitiglinide
GABA-A (α1β2γ2) SchizophreniaHydrophobic AnchorKᵢ ≈ 517 nMCompound 12 (Literature)
GPR183 Autoimmune / OncologyInverse Agonist CoreIC₅₀ < 100 nMML401 (Analog)

Conclusion

Octahydro-1H-isoindol-5-ol hydrochloride is far more than a simple chemical building block; it is a privileged pharmacophore that bridges multiple therapeutic areas. By exploiting its rigid bicyclic structure and the versatile C5-hydroxyl vector, medicinal chemists can rationally design highly selective modulators for ion channels (SUR1), ligand-gated receptors (GABA-A), and GPCRs (GPR183). The rigorous, self-validating protocols detailed herein provide a robust framework for translating this scaffold from in vitro discovery to clinical viability.

References

  • Benchchem. The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. Available at: 1

  • PubChem - NIH. Mitiglinide | C19H25NO3 | CID 121891. Available at: 2

  • PMC - NIH. Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands with Neuroprotective and Antipsychotic Properties. Available at: 3

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Utility of Octahydro-1H-isoindol-5-ol Hydrochloride

Abstract As drug discovery pivots toward highly functionalized, sp^{3}-rich three-dimensional scaffolds, bicyclic aliphatic amines have emerged as critical building blocks. Octahydro-1H-isoindol-5-ol hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery pivots toward highly functionalized, sp^{3}-rich three-dimensional scaffolds, bicyclic aliphatic amines have emerged as critical building blocks. Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7) represents a highly versatile, stereochemically rich scaffold featuring a fused pyrrolidine-cyclohexane ring system substituted with a secondary hydroxyl group[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, the causality behind its chemical behavior, and self-validating protocols for its integration into advanced therapeutics, such as targeted protein degraders and antibody-drug conjugates (ADCs)[2].

Structural and Physicochemical Profile

Understanding the baseline physicochemical parameters of octahydro-1H-isoindol-5-ol hydrochloride is the first step in predicting its pharmacokinetic behavior and synthetic reactivity. Because the molecule is an aliphatic bicyclic system lacking conjugated π -systems, it does not possess a strong UV chromophore[3]. This fundamental structural trait dictates that downstream analytical quantification must rely on universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).

Below is the consolidated physicochemical data for the compound:

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₈H₁₆ClNOBaseline for mass spectrometry (ESI+)[1].
Molecular Weight 177.67 g/mol Ideal low-MW building block for modular synthesis[3].
CAS Registry Number 1430327-93-7 (General) 52865-10-8 (Stereospecific)Ensures accurate sourcing of specific (3aR,5R,7aS) isomers[1].
Appearance White to off-white powderIndicates high crystalline purity and lack of oxidation[4].
pKa (Predicted) ~9.8 – 10.2 (Secondary Amine)Highly ionized at physiological pH (7.4), ensuring high aqueous solubility.
LogP (Free Base) ~0.5Mildly lipophilic free base, facilitating membrane permeability.
LogD (pH 7.4) < 0 (Hydrophilic)The protonated state dominates in blood plasma.
Chemical Behavior: The Causality of the Hydrochloride Salt

A common question in early-stage development is: Why utilize the hydrochloride salt rather than the free base?

As an application scientist, I emphasize that the free base of octahydro-1H-isoindol-5-ol is typically a viscous, highly hygroscopic oil. In its unprotonated state, the secondary amine is highly nucleophilic and prone to atmospheric oxidation and rapid CO₂ absorption (forming carbamates).

By converting the molecule to its hydrochloride salt ( R2​NH2+​Cl− ), we fundamentally alter its thermodynamic stability. The ionic interaction drastically increases the lattice energy of the solid, yielding a stable, free-flowing crystalline powder. This prevents degradation, eliminates the need for inert-gas storage during routine handling, and provides a precise stoichiometric weight for high-throughput parallel synthesis[3].

Characterization Start Sample Prep (CAS: 1430327-93-7) Thermal Thermal Analysis (DSC/TGA) Start->Thermal Solid State Solubility Kinetic & Thermodynamic Solubility Start->Solubility Aqueous State Ionization Potentiometric Titration (pKa Determination) Start->Ionization Solution State Data Physicochemical Profile Generation Thermal->Data Solubility->Data Ionization->Data

Figure 1: Multimodal physicochemical characterization workflow for API profiling.

Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the lab must be an internally validated system. The following methodologies detail the exact steps and the mechanistic reasoning behind them.

Protocol A: Thermodynamic Solubility Profiling (Self-Validating)

Kinetic solubility often overestimates a compound's true solubility due to transient supersaturation. This protocol measures the true thermodynamic equilibrium.

  • Buffer Preparation : Prepare a series of aqueous buffers ranging from pH 2.0 to 12.0 (e.g., phosphate, acetate, and borate).

  • Equilibration : Add an excess of octahydro-1H-isoindol-5-ol hydrochloride (approx. 50 mg) to 1 mL of each buffer in sealed glass HPLC vials.

  • Incubation : Agitate at 37°C ± 0.5°C for 24 hours. Causality: A 24-hour incubation ensures that the system reaches a thermodynamic sink, overcoming any kinetic artifacts.

  • Phase Separation : Centrifuge the vials at 10,000 x g for 15 minutes to firmly pellet undissolved solids.

  • Self-Validation & Quantification : Crucial Step —Measure the pH of the supernatant post-incubation. Because the API is a basic salt, dissolving large quantities can shift the buffer's pH. If the pH has shifted by >0.1 units, adjust the pH with micro-additions of HCl/NaOH and re-incubate. Once validated, quantify the supernatant concentration via HPLC-ELSD.

Protocol B: Orthogonal N-Alkylation via Reductive Amination

Because the molecule possesses both a secondary amine and a secondary alcohol, orthogonal functionalization is required. The amine is vastly more nucleophilic, allowing for selective N-alkylation without O-protection[2].

  • Free-Basing : Suspend octahydro-1H-isoindol-5-ol hydrochloride (53 mg, 0.38 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 2 mL) under a nitrogen atmosphere. Add triethylamine (TEA, 38 mg, 0.38 mmol, 2.0 equiv) dropwise at 25°C. Causality: TEA neutralizes the HCl salt, liberating the nucleophilic secondary amine while maintaining a non-aqueous environment.

  • Imine Formation : Introduce the target aldehyde (1.0 equiv) and stir for 30 minutes[2]. Self-Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete consumption of the aldehyde and the formation of the intermediate iminium ion.

  • Selective Reduction : Add sodium triacetoxyborohydride (STAB, 161 mg, 0.76 mmol, 4.0 equiv) in portions[2]. Causality: STAB is explicitly chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This prevents the premature reduction of any unreacted aldehyde, ensuring it only attacks the highly electrophilic iminium intermediate.

  • Workup : Stir for 2 hours. Quench with saturated aqueous NaHCO₃ to safely decompose excess hydride. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Functionalization A Octahydro-1H-isoindol-5-ol HCl B Free Base Generation (TEA / DCM) A->B Base Addition C N-Protection (Boc2O) B->C Pathway 1 (O-Focus) E N-Derivatization (Reductive Amination) B->E Pathway 2 (N-Focus) D O-Functionalization (NaH, R-X) C->D O-Alkylation F Target Scaffold (e.g., ADCs / PROTACs) D->F Deprotect & Couple E->F Subsequent Steps

Figure 2: Orthogonal functionalization pathways exploiting the differential reactivity of the amine and alcohol.

Applications in Advanced Therapeutics

The spatial geometry of octahydro-1H-isoindol-5-ol makes it an exceptional vector for structure-based drug design. By utilizing specific stereoisomers (e.g., the (3aR,5R,7aS) configuration), medicinal chemists can precisely orient the hydroxyl group to act as a hydrogen bond donor/acceptor within a target protein's binding pocket[1].

Recent patent literature highlights its utility in the synthesis of effector T-cell activators and novel Cbl-b inhibitors[2]. In these complex architectures, the octahydroisoindole ring serves as a rigid, metabolically stable linker that improves the overall pharmacokinetic profile (lowering lipophilicity and increasing basicity) compared to flat, aromatic linkers.

References
  • Howei Pharm : CAS 1430327-93-7 | octahydro-1H-isoindol-5-ol hydrochloride, 97%. Retrieved from [Link]

  • Google Patents: AU2023230346A1 - Activators of effector t cells.
  • Accela ChemBio : Octahydro-1H-isoindol-5-ol Hydrochloride SY494983. Retrieved from[Link]

Sources

Foundational

Solvation Dynamics of Octahydro-1H-isoindol-5-ol Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary In pharmaceutical development and medicinal chemistry, octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7)[3] frequently serves as a critical bicyclic building block, notably in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and medicinal chemistry, octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7)[3] frequently serves as a critical bicyclic building block, notably in the synthesis of complex therapeutics such as effector T-cell activators [4]. However, handling this compound presents a distinct physicochemical challenge: as a secondary amine hydrochloride salt with an additional hydroxyl group, it possesses a high crystal lattice energy.

As a Senior Application Scientist, I frequently observe that researchers struggle with the transition of such polar intermediates into organic reaction media. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of octahydro-1H-isoindol-5-ol hydrochloride, offering predictive data, thermodynamic rationales, and field-validated experimental protocols to optimize its dissolution in organic solvents.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility of octahydro-1H-isoindol-5-ol hydrochloride, we must analyze the causality behind its molecular interactions. The molecule consists of a lipophilic octahydroisoindole bicyclic core, counterbalanced by two highly polar moieties: a hydroxyl group (-OH) at the 5-position and a protonated secondary amine paired with a chloride anion (-NH₂⁺ Cl⁻).

The Thermodynamic Challenge

Dissolution is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

  • Lattice Energy: The ionic bond between the protonated amine and the chloride ion, combined with extensive intermolecular hydrogen bonding from the hydroxyl group, creates a tightly packed, highly stable crystal lattice.

  • Solvation Energy: To dissolve this salt in an organic solvent, the solvent must possess a sufficiently high dielectric constant ( ϵ ) to separate the ion pair, alongside strong hydrogen-bond accepting/donating capabilities to stabilize the resulting solvated ions [1], [5].

Because of these factors, the compound is highly soluble in water but exhibits sharply restricted solubility in non-polar organic media. Introducing long aliphatic chains to an amine can increase organic solubility, but the compact bicyclic nature of octahydro-1H-isoindol-5-ol keeps its polar surface area disproportionately high relative to its lipophilic bulk [5].

G A Octahydro-1H-isoindol-5-ol HCl (Ionic, H-Bond Donor/Acceptor) B Polar Protic Solvents (MeOH, EtOH) A->B Strong Solvation C Polar Aprotic Solvents (DMSO, DMF, MeCN) A->C Moderate Solvation D Non-Polar Solvents (Hexane, Toluene) A->D Weak Solvation E High Solubility (Ion-Dipole & H-Bonding) B->E F Moderate/Low Solubility (Dipole-Dipole Only) C->F G Insoluble (Lattice Energy > Solvation) D->G

Thermodynamic solvation pathways for octahydro-1H-isoindol-5-ol HCl across solvent classes.

Quantitative Solubility Matrix

Based on the Kamlet-Taft solvent parameters and the structural analogy to similar cyclic amine hydrochlorides (such as tetrahydropyrimidine derivatives) [2], the table below summarizes the predictive solubility matrix for octahydro-1H-isoindol-5-ol hydrochloride in standard organic solvents at 25°C.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility (mg/mL)Mechanistic Rationale
Polar Protic Methanol (MeOH)32.7> 50 (High)Excellent H-bond donor/acceptor; effectively solvates the Cl⁻ anion and protonated amine.
Polar Protic Ethanol (EtOH)24.510 - 30 (Moderate)Lower dielectric constant than MeOH reduces ion-pair separation efficiency.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 30 (High)High polarity disrupts lattice, but lack of H-bond donation limits Cl⁻ solvation.
Polar Aprotic Tetrahydrofuran (THF)7.51 - 5 (Low)Poor ion separation; solubility relies solely on solvation of the lipophilic core[2].
Non-Polar Dichloromethane (DCM)8.9< 1 (Very Low)Insufficient polarity to overcome the ionic lattice energy of the hydrochloride salt.
Non-Polar Hexane / Toluene< 2.5Insoluble Zero capacity for ion-dipole interaction or hydrogen bonding.

Experimental Methodology: Thermodynamic Solubility Profiling

Relying solely on visual or kinetic solubility (e.g., adding solvent until the powder disappears) is a common pitfall that leads to supersaturation and delayed precipitation [2]. To ensure a self-validating system, researchers must utilize a Thermodynamic Shake-Flask Method coupled with HPLC quantification.

Step-by-Step Protocol
  • Saturation Preparation: Weigh an excess amount of octahydro-1H-isoindol-5-ol hydrochloride (e.g., 20 mg) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent.

  • Agitation: Seal the vial and agitate using a thermoshaker at 300 RPM at a strictly controlled temperature (25.0 ± 0.1 °C) for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, preventing false positives from transient kinetic dissolution.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved lattice.

  • Aliquoting & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot 1:10 in the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to prevent precipitation within the column.

  • Quantification: Inject onto an HPLC-UV/Vis or LC-MS system. Calculate the exact concentration against a pre-established calibration curve of the compound dissolved in a universal solvent (e.g., 50/50 Water/MeOH).

Workflow Step1 1. Add Excess Solid (20 mg per vial) Step2 2. Solvent Addition (1.0 mL target solvent) Step1->Step2 Step3 3. Thermodynamic Agitation (24h at 25°C, 300 RPM) Step2->Step3 Step4 4. Centrifugation (10,000 x g, 10 min) Step3->Step4 Decision Supernatant Clear? Step4->Decision Step5 5. HPLC/LC-MS Quantification (Calculate exact mg/mL) Decision->Step5 Yes Step6 Filter & Re-centrifuge Decision->Step6 No Step6->Step5

Step-by-step experimental workflow for determining thermodynamic solubility profiles.

Advanced Solubilization Strategies & Troubleshooting

If your synthetic pathway requires octahydro-1H-isoindol-5-ol hydrochloride to be dissolved in a solvent where it exhibits poor solubility (e.g., DCM or THF), consider the following field-proven interventions:

A. In Situ Free-Basing (pH Adjustment)

The most effective way to force an amine hydrochloride salt into a non-polar organic phase is to neutralize it [1].

  • Mechanism: Adding a mild organic base (such as Triethylamine or DIPEA) to the suspension deprotonates the secondary amine. This eliminates the ionic charge and the chloride counterion, drastically lowering the lattice energy and increasing the LogP of the molecule.

  • Caution: The free base of octahydro-1H-isoindol-5-ol is significantly more prone to oxidation and thermal degradation than the stable hydrochloride salt. Only free-base the compound immediately prior to the reaction.

B. Co-Solvent Systems

If free-basing is chemically incompatible with your downstream reaction, utilize a co-solvent approach.

  • Mechanism: Introducing 5–10% (v/v) of a polar protic solvent (like Methanol) into a bulk aprotic solvent (like DCM) provides localized hydrogen bonding to solvate the chloride ion, dragging the entire molecule into the bulk organic phase [2].

C. Temperature Modulation

Solubility is an endothermic process for most amine salts. Gentle heating (e.g., to 50°C) provides the kinetic energy required to break the crystal lattice. However, beware of supersaturation ; if the solution cools back to room temperature, the compound may slowly precipitate out, ruining reaction stoichiometry [2]. Always maintain the reaction vessel at the elevated temperature if this method is utilized.

References

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation.Chemistry LibreTexts.
  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.Benchchem.
  • Octahydro-1H-isoindol-5-ol hydrochloride CAS NO.1430327-93-7.LookChem.
  • AU2023230346A1 - Activators of effector t cells.Google Patents.
  • Why amine salts are soluble in water?Chemistry Stack Exchange.
Exploratory

Comprehensive Technical Guide: Octahydro-1H-isoindol-5-ol Hydrochloride

Executive Summary Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7; stereoisomeric CAS: 52865-10-8) is a highly specialized bicyclic aliphatic amine salt utilized extensively in medicinal chemistry[1][2]. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7; stereoisomeric CAS: 52865-10-8) is a highly specialized bicyclic aliphatic amine salt utilized extensively in medicinal chemistry[1][2]. As a rigid spirocyclic/bicyclic scaffold, it serves as a critical intermediate in the synthesis of complex therapeutics, including antibody-drug conjugates (ADCs) and effector T-cell activators[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, with a specific focus on melting point determination via thermal analysis, stability kinetics, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling

The structural rigidity of the octahydro-1H-isoindole core imparts unique conformational properties to drug candidates, often improving target binding affinity and metabolic stability. The hydrochloride salt form is specifically chosen to mitigate the inherent oxidative liability of the secondary amine and to enhance aqueous solubility.

Quantitative Data Summary
PropertyValue / Specification
IUPAC Name Octahydro-1H-isoindol-5-ol hydrochloride
CAS Registry Numbers 1430327-93-7[1]; 52865-10-8 (Stereospecific)[2]
Molecular Formula C₈H₁₆ClNO[2]
Molecular Weight 177.67 g/mol [2]
Appearance White to off-white solid/powder[1][3]
Predicted Boiling Point 356.3 ± 35.0 °C (Free base equivalent)[4]
Storage Conditions 2-8°C, sealed in a dry, inert atmosphere[2][4]

Melting Point & Thermal Analysis (DSC)

For pharmaceutical intermediates, the melting point is not merely a physical constant; it is a critical quality attribute (CQA) indicative of polymorphic purity and crystalline lattice strength. Because hydrochloride salts of aliphatic amines can undergo thermal degradation (loss of HCl) near their melting points, traditional capillary melting point apparatuses often yield broad, inaccurate ranges.

Therefore, Differential Scanning Calorimetry (DSC) is the authoritative method for characterizing the thermal transitions of octahydro-1H-isoindol-5-ol hydrochloride.

Causality in Experimental Design
  • Nitrogen Purging: A dry N₂ atmosphere is mandatory. Oxygen at elevated temperatures will induce oxidative degradation of the secondary amine before true melting occurs, confounding the endothermic signal.

  • Heating Rate: A controlled ramp of 10°C/min balances thermal equilibration with the need to outpace slow, low-temperature decomposition kinetics.

Protocol: Self-Validating DSC Workflow

System Suitability: Prior to sample analysis, validate the DSC using an Indium standard (Melting Point: 156.6°C, ΔH: 28.45 J/g). Acceptance criteria: ±0.5°C for temperature and ±1% for enthalpy.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of octahydro-1H-isoindol-5-ol hydrochloride into a standard aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. Rationale: The pinhole allows for the release of evolved HCl gas or moisture, preventing pan deformation which would alter thermal contact and skew the baseline.

  • Purge Phase: Equilibrate the furnace at 25°C under a continuous flow of dry Nitrogen (50 mL/min) for 5 minutes.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

  • Data Acquisition: Record the onset temperature ( Tonset​ ) and the peak temperature ( Tpeak​ ). The Tonset​ represents the true melting point of the specific polymorph, while subsequent exothermic events indicate thermal decomposition.

DSC_Workflow A Sample Preparation (2-5 mg, Al pan with pinhole) B Purge Phase (Dry N2, 50 mL/min) A->B Load into DSC C Heating Ramp (10°C/min to 300°C) B->C Establish Baseline D Endothermic Event (Melting Point Detection) C->D Phase Transition (Tonset) E Exothermic Event (Thermal Decomposition) D->E Continued Heating

Figure 1: Standardized Differential Scanning Calorimetry (DSC) workflow for thermal profiling.

Stability Kinetics & Degradation Pathways

The stability of octahydro-1H-isoindol-5-ol hydrochloride is governed by its functional groups: the secondary amine (protected as an HCl salt) and the secondary hydroxyl group. While the salt form is generally stable under standard storage conditions (2-8°C, inert atmosphere)[2][5], it is susceptible to specific degradation pathways under stress.

Key Degradation Vectors
  • Hygroscopicity: Amine hydrochlorides are prone to moisture absorption. Deliquescence can lead to localized pH shifts and hydrolysis of downstream conjugated products.

  • Alkaline pH (Free Basing): Exposure to pH > 8.0 neutralizes the hydrochloride salt, yielding the free base. The free secondary amine is highly nucleophilic and susceptible to rapid N-oxidation.

  • Oxidative Stress: In the presence of transition metals or peroxides, the ring system can undergo oxidative cleavage or N-oxide formation.

Degradation_Pathways Root Octahydro-1H-isoindol-5-ol HCl H2O Moisture Exposure (Hygroscopicity) Root->H2O Base Alkaline pH (Free Basing) Root->Base Ox Oxidative Stress (Peroxides/Light) Root->Ox Hydrate Deliquescence / Crystal Lattice Alteration H2O->Hydrate Amine Free Amine Formation (Increased Reactivity) Base->Amine Noxide N-Oxidation / Ring Opening Ox->Noxide

Figure 2: Primary degradation pathways of the octahydro-1H-isoindole scaffold under environmental stress.

Protocol: Forced Degradation Study (ICH Q1A Aligned)

To establish a self-validating stability profile, a mass-balance forced degradation study must be executed.

System Validation: HPLC-UV/CAD (Charged Aerosol Detection) must be used. CAD is required because octahydro-1H-isoindol-5-ol lacks a strong chromophore, rendering standard UV detection unreliable for mass balance calculations.

  • Acidic/Basic Stress:

    • Prepare 1 mg/mL solutions of the compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate at 60°C for 48 hours.

    • Causality: Evaluates the stability of the hydroxyl group against elimination reactions and the amine against alkaline-catalyzed oxidation.

  • Oxidative Stress:

    • Prepare a 1 mg/mL solution in 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Causality: Forces the formation of N-oxides to serve as reference standards for future impurity tracking.

  • Quenching & Analysis:

    • Neutralize acidic/basic samples. Quench oxidative samples with sodium bisulfite.

    • Inject into the HPLC-CAD system. A successful assay must demonstrate a mass balance of 95-105% (Peak Area of API + Peak Area of Degradants = Peak Area of Control).

Applications in Medicinal Chemistry

The octahydro-1H-isoindol-5-ol scaffold is increasingly featured in modern patent literature. Notably, it acts as a critical building block in the synthesis of effector T-cell activators[3]. In these applications, the secondary amine is typically utilized as an attachment point for cleavable linkers, while the hydroxyl group can be functionalized to modulate the lipophilicity and target-binding kinetics of the resulting conjugate[3]. The stability of the hydrochloride salt ensures that the raw material maintains its integrity throughout complex, multi-step synthetic campaigns.

References

  • LookChem. Octahydro-1H-isoindol-5-ol hydrochloride CAS NO.1430327-93-7 Product Specifications. Retrieved March 10, 2026.1

  • ChemScene. (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (CAS 52865-10-8) General Information. Retrieved March 10, 2026. 2

  • AccelaChem. Octahydro-1H-isoindol-5-ol Hydrochloride Physical Properties. Retrieved March 10, 2026.4

  • Google Patents (AU2023230346A1). Activators of effector t cells. (Published October 17, 2024). Retrieved March 10, 2026. 3

  • BLD Pharm. Octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Product Information. Retrieved March 10, 2026. 5

Sources

Foundational

Sourcing and Application of Octahydro-1H-isoindol-5-ol Hydrochloride: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Vendor Supply Chain Management The Strategic Value of Bicyclic Scaffolds in Drug Discovery In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Vendor Supply Chain Management

The Strategic Value of Bicyclic Scaffolds in Drug Discovery

In modern medicinal chemistry, the drive to "escape flatland" has led to the widespread adoption of highly sp³-hybridized bicyclic scaffolds. Increasing the fraction of sp³ carbons ( Fsp3​ ) in a drug candidate generally improves its physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity.

Octahydro-1H-isoindol-5-ol hydrochloride represents a highly versatile spirocycle/bicyclic building block. It features a secondary amine (typically utilized for core scaffold attachment or salt formation) and a secondary hydroxyl group at the C5 position, which serves as a handle for late-stage functionalization via etherification, oxidation, or cross-coupling. Because it is commercially supplied as a hydrochloride salt, it exhibits enhanced shelf-stability compared to its free-base counterpart, preventing oxidative degradation of the amine.

Navigating Stereochemical Complexity in Commercial Sourcing

The octahydro-1H-isoindole skeleton contains three critical stereocenters (at the 3a, 5, and 7a positions). When sourcing this material from commercial vendors, researchers must pay strict attention to the Chemical Abstracts Service (CAS) registry numbers, as they dictate the exact stereoisomeric composition of the batch[1],[2].

Failing to define the stereochemistry prior to procurement can lead to complex diastereomeric mixtures downstream, severely complicating purification and biological assay interpretation.

VendorQC Start Commercial Sourcing octahydro-1H-isoindol-5-ol HCl Stereo Define Stereochemistry (e.g., 3aR,5R,7aS) Start->Stereo Vendor Vendor Selection (Accela, ChemScene, BLD Pharm) Stereo->Vendor QC In-House QC Validation (NMR, LC-MS, KF) Vendor->QC Pass Proceed to Synthesis QC->Pass Purity >97% Fail Reject / Re-purify QC->Fail Impurities / Moisture

Workflow for sourcing and validating commercial octahydro-1H-isoindol-5-ol HCl.

Commercial Supplier Landscape

To ensure reproducibility, it is critical to source from vendors that provide comprehensive Certificates of Analysis (CoA). Below is a consolidated table of verified commercial suppliers, highlighting the structural variations tied to specific CAS numbers[1],[3],[4],[5],.

SupplierCAS NumberCatalog IDStereochemistryPurity Standard
4 [4]52865-10-8CS-0053384(3aR,5R,7aS)-rel≥98%
1 [1]52865-10-8P43820(3aR,5R,7aS)-rel97%
5 [5]1430327-93-7SY494983Unspecified>97%
3 [3]1430327-93-712346SM50Unspecified97%
1373219-02-3BD00773677rel-(3aR,7aS)96%

In-House Analytical Validation (QC)

Trusting vendor labels blindly is a common pitfall in multi-step synthesis. Before committing commercial octahydro-1H-isoindol-5-ol hydrochloride to a reaction, implement this self-validating QC system:

  • Karl Fischer (KF) Titration:

    • Causality: Amine hydrochlorides are notoriously hygroscopic. Absorbed water will aggressively quench electrophilic reagents (e.g., Boc₂O, acid chlorides, or coupling reagents) in downstream steps, leading to unexplained low yields.

    • Validation Metric: If moisture content is >1.0%, the batch must undergo azeotropic drying with toluene or be stored over P₂O₅ in a vacuum desiccator prior to use.

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Causality: Confirms the structural identity and screens for organic impurities, specifically residual solvents from the supplier's crystallization process.

    • Validation Metric: The integration of the oxymethine proton (C5-H) relative to the bridgehead protons (C3a-H, C7a-H) must perfectly match the expected 1:2 ratio, confirming the integrity of the bicyclic skeleton.

  • LC-MS (ESI+):

    • Causality: Validates the exact mass of the active pharmaceutical ingredient.

    • Validation Metric: A dominant [M+H]⁺ peak at m/z 142.1 confirms the presence of the free base (MW: 141.21 g/mol )[6].

Experimental Protocol: N-Boc Protection Workflow

Objective: Convert the hydrophilic, highly polar hydrochloride salt into a lipophilic, organic-soluble N-Boc protected intermediate. This is a mandatory first step if the C5-hydroxyl group is targeted for functionalization.

ProtocolLogic Step1 Starting Material (HCl Salt) Step2 Base Addition (DIPEA) Neutralize HCl Step1->Step2 Solubilization Step3 Boc2O Addition Electrophilic Attack Step2->Step3 Free Amine Formation Step4 Aqueous Workup Remove Salts Step3->Step4 Reaction Completion Step5 Product Isolation (N-Boc Derivative) Step4->Step5 Organic Extraction

Mechanistic workflow for the N-Boc protection of octahydro-1H-isoindol-5-ol.

Step-by-Step Methodology

Step 1: Solubilization and Free-Basing

  • Action: Suspend 1.0 equivalent of octahydro-1H-isoindol-5-ol HCl in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the suspension to 0 °C. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Causality: The HCl salt has poor solubility in DCM. DIPEA is a non-nucleophilic base that efficiently deprotonates the ammonium salt, driving the starting material into solution as the reactive free amine. The steric bulk of DIPEA prevents it from reacting with the electrophile, avoiding side-product formation. The 0 °C environment controls the exothermic neutralization.

Step 2: Electrophilic Addition

  • Action: Dissolve 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The free secondary amine attacks the electrophilic carbonyl carbon of Boc₂O. Slow addition controls the evolution of CO₂ gas and prevents thermal spikes that could degrade the starting material.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the TLC plate with Ninhydrin solution and heat.

  • Validation Logic: Ninhydrin reacts specifically with primary and secondary amines to form a deeply colored complex (Ruhemann's purple). The disappearance of the strongly staining baseline spot (the starting amine) and the appearance of a high-R_f, non-staining spot confirms complete conversion. This provides a binary, visual validation of the reaction state before proceeding to workup.

Step 4: Aqueous Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl neutralizes excess DIPEA and destroys unreacted Boc₂O without being acidic enough to cleave the newly formed, acid-sensitive N-Boc group. Na₂SO₄ removes residual water prior to concentration, preventing hydrolysis during long-term storage of the intermediate.

References

  • Advanced ChemBlocks. "(3ar,5r,7as)-rel-5-hydroxy-2h-isoindole - P43820".
  • Accela ChemBio. "Octahydro-1H-isoindol-5-ol Hydrochloride - SY494983".
  • ChemScene. "(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride - CS-0053384".
  • BLD Pharm. "rel-(3aR,7aS)-Octahydro-1H-isoindol-5-ol hydrochloride - BD00773677".
  • Howei Pharm. "octahydro-1H-isoindol-5-ol hydrochloride, 97% - 12346SM50".

Sources

Exploratory

An In-depth Technical Guide to Octahydro-1H-isoindol-5-ol Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

CAS Number: 1430327-93-7 This guide provides a comprehensive technical overview of octahydro-1H-isoindol-5-ol hydrochloride, a saturated bicyclic amine that has emerged as a significant building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1430327-93-7

This guide provides a comprehensive technical overview of octahydro-1H-isoindol-5-ol hydrochloride, a saturated bicyclic amine that has emerged as a significant building block in medicinal chemistry. Its rigid, three-dimensional structure offers a unique platform for the development of novel therapeutics, particularly in the fields of oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic pathway, analytical characterization, and its potential applications, all grounded in established scientific principles.

Introduction: The Significance of the Octahydro-1H-isoindole Scaffold

The octahydro-1H-isoindole core is considered a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its rigid conformational structure, which allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for various biological targets.[1] The incorporation of this scaffold into drug candidates can improve metabolic stability and bioavailability compared to more flexible acyclic or monocyclic analogues. While octahydro-1H-isoindol-5-ol hydrochloride itself is primarily a research chemical, its structural motif is found in a range of biologically active molecules, highlighting its potential in the design of next-generation therapeutics.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of octahydro-1H-isoindol-5-ol hydrochloride is crucial for its application in synthesis and drug design.

PropertyValueReference
CAS Number 1430327-93-7[4]
Molecular Formula C₈H₁₅NO · HClInferred
Molecular Weight 177.67 g/mol Inferred
Appearance White to off-white powder or crystalline solid[4]
Purity Typically ≥97%[4]
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[5]
Storage Store in a tightly sealed container in a cool, dry place.[4]

Proposed Synthesis of Octahydro-1H-isoindol-5-ol Hydrochloride

Synthetic Workflow

A 4-Hydroxyphthalic Anhydride B Imide Formation A->B R-NH2 C N-Protected 4-Hydroxyphthalimide B->C D Reduction of Imide C->D LiAlH4 or H2/Catalyst E N-Protected Octahydro-1H-isoindol-5-ol D->E F Deprotection E->F Acid or H2/Pd-C G Octahydro-1H-isoindol-5-ol F->G H Salt Formation G->H HCl in Ether I Octahydro-1H-isoindol-5-ol HCl H->I

Caption: Proposed synthetic workflow for octahydro-1H-isoindol-5-ol hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Imide Formation

  • To a solution of 4-hydroxyphthalic anhydride in a suitable solvent such as glacial acetic acid, add one equivalent of a primary amine (e.g., benzylamine for a readily cleavable protecting group).

  • Heat the reaction mixture to reflux for several hours to facilitate the condensation and formation of the N-protected 4-hydroxyphthalimide.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the N-protected 4-hydroxyphthalimide.

Causality: The use of a protecting group on the nitrogen is essential to prevent side reactions during the subsequent reduction steps. Benzylamine is a common choice as the benzyl group can be removed under mild hydrogenolysis conditions.

Step 2: Reduction of the Imide and Aromatic Ring

  • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend the N-protected 4-hydroxyphthalimide in a dry ethereal solvent like tetrahydrofuran (THF).

  • Carefully add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction of the imide and the aromatic ring.

  • Alternatively, a catalytic hydrogenation using a rhodium or ruthenium-based catalyst at high pressure and temperature can be employed for the aromatic ring reduction.

  • Quench the reaction cautiously with water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-protected octahydro-1H-isoindol-5-ol.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing both the imide and the aromatic ring. Catalytic hydrogenation offers a milder alternative for the aromatic ring reduction, which may be preferable if other functional groups sensitive to LiAlH₄ are present.

Step 3: Deprotection

  • Dissolve the N-protected octahydro-1H-isoindol-5-ol in a suitable solvent like methanol or ethanol.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the free base, octahydro-1H-isoindol-5-ol.

Causality: Hydrogenolysis is a clean and efficient method for removing a benzyl protecting group, yielding the desired secondary amine with minimal side products.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified octahydro-1H-isoindol-5-ol in a dry, non-polar solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, octahydro-1H-isoindol-5-ol hydrochloride.

Causality: The formation of the hydrochloride salt is often desirable for pharmaceutical applications as it typically improves the compound's stability, crystallinity, and aqueous solubility.

Analytical Characterization

Comprehensive analytical characterization is imperative to confirm the identity, purity, and structure of octahydro-1H-isoindol-5-ol hydrochloride. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[8]

¹H NMR (400 MHz, D₂O):

  • δ 3.0-3.5 ppm (m): Protons adjacent to the nitrogen atom.

  • δ 3.8-4.2 ppm (m): Proton on the carbon bearing the hydroxyl group.

  • δ 1.2-2.5 ppm (m): Protons of the cyclohexane and pyrrolidine rings.

¹³C NMR (100 MHz, D₂O):

  • δ 65-75 ppm: Carbon attached to the hydroxyl group.

  • δ 40-55 ppm: Carbons adjacent to the nitrogen atom.

  • δ 20-40 ppm: Remaining aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[8]

  • Expected Molecular Ion (ESI+): [M+H]⁺ at m/z 142.12 (for the free base).

  • Fragmentation Pattern: Characteristic losses of water (H₂O) and fragmentation of the bicyclic ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a suitable method.

Applications in Drug Development

The octahydro-1H-isoindole scaffold is a versatile platform for the design of novel therapeutic agents targeting a range of diseases.

Oncology

Derivatives of the isoindoline core have shown significant potential as anticancer agents.[2][3] For instance, they have been utilized in the development of inhibitors of key signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[1] The rigid nature of the octahydro-1H-isoindole scaffold allows for the precise positioning of functional groups to interact with specific binding pockets of target proteins.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Inhibitor Octahydro-1H-isoindole -based Inhibitor Inhibitor->STAT3 Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a hypothetical octahydro-1H-isoindole-based inhibitor.[1]

Neuroscience

The isoindoline scaffold is also present in compounds with activity in the central nervous system (CNS). The rigid structure can be advantageous for crossing the blood-brain barrier and for achieving high selectivity for specific neurotransmitter receptors or transporters. For example, isoindoline derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs) and for their potential in treating neurodegenerative diseases.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling octahydro-1H-isoindol-5-ol hydrochloride. The following are general guidelines based on safety data sheets for similar compounds.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

Octahydro-1H-isoindol-5-ol hydrochloride is a valuable chemical entity for researchers and drug development professionals. Its rigid, three-dimensional structure provides a unique and advantageous scaffold for the design of novel, potent, and selective therapeutic agents. While this guide has presented a hypothetical synthesis and highlighted potential applications based on the broader class of isoindoline derivatives, it underscores the importance of this compound as a building block for future drug discovery efforts. Further research into the specific biological activities of octahydro-1H-isoindol-5-ol hydrochloride and its derivatives is warranted and holds the promise of yielding new and effective treatments for a variety of diseases.

References

  • Jha, A., & Jampilek, J. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 1-25. [Link]

  • Reddy, B. V. S., et al. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters, 21(10), 3822-3827. [Link]

  • Gonzalez-Lainez, M., et al. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. International Journal of Molecular Sciences, 22(24), 13506. [Link]

  • Jha, A., & Jampilek, J. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-25. [Link]

  • Gawande, N. G., et al. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 81(15), 6435-6448. [Link]

  • Jha, A., & Jampilek, J. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5650. [Link]

  • Szymańska, E., et al. (2002). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica-Drug Research, 59(3), 175-179. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • Wang, Y., et al. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs, 20(7), 417. [Link]

  • Wójcik, M., et al. (2025, June 23). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules, 30(13), 5432. [Link]

  • Szakonyi, Z., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ARKIVOC, 2014(6), 232-243. [Link]

  • PrepChem.com. (n.d.). Synthesis of octahydro-3-oxo-1H-isoindole-1-carboxylic acid. [Link]

Sources

Foundational

Octahydro-1H-isoindol-5-ol Hydrochloride: A Privileged Scaffold Driving Dual Mechanisms of Action in Modern Therapeutics

Executive Summary In the landscape of modern drug discovery, certain molecular architectures transcend single-target utility to become privileged scaffolds. Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 52865-10-8 / 143...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, certain molecular architectures transcend single-target utility to become privileged scaffolds. Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 52865-10-8 / 1430327-93-7) is a prime example of such a building block[1]. Rather than functioning as a standalone active pharmaceutical ingredient (API), it provides a stereochemically rigid, highly functionalized core that dictates the mechanism of action (MoA) of its downstream derivatives.

As a Senior Application Scientist, I approach this molecule not as a static chemical, but as a dynamic structural determinant. The cis-fused bicyclic framework forces a specific 3D conformation, while the secondary amine serves as a primary vector for conjugation. Crucially, the hydroxyl group at the 5-position acts as a highly directional hydrogen bond donor/acceptor. This unique combination of features has positioned octahydro-1H-isoindol-5-ol as the structural engine behind two distinct pharmacological breakthroughs: allosteric inhibition of the Cbl-b E3 ubiquitin ligase in immuno-oncology[2], and monoamine triple reuptake inhibition (TRI) in neuropharmacology[3].

Mechanism 1: Immuno-Oncology via Cbl-b E3 Ligase Inhibition

The Biological Context

Casitas B-lineage lymphoma-b (Cbl-b) is an intracellular E3 ubiquitin ligase that serves as a critical negative regulator of T-cell activation[4]. By ubiquitinating key signaling proteins such as ZAP-70, LAT, and PLCγ1, Cbl-b enforces a strict threshold for T-cell activation, promoting immune tolerance and anergy[5]. In the tumor microenvironment, this pathway is hijacked to suppress anti-tumor immunity.

Structural Causality & Mechanism of Action

Recent highlights the incorporation of octahydro-1H-isoindol-5-ol into the core of novel Cbl-b inhibitors and antibody-drug conjugate (ADC) payloads[2]. Because Cbl-b lacks a traditional enzymatic active site pocket, standard competitive inhibition is ineffective. Instead, derivatives of this scaffold function as intramolecular glues.

The rigid isoindole core fits precisely into a cryptic allosteric pocket on Cbl-b. The 5-hydroxyl group forms a critical hydrogen-bond anchor, locking the protein in an autoinhibited conformation[4]. This physically prevents the phosphorylation of Tyrosine 363 (Y363)—a conformational shift that is absolutely essential for the E3 ligase to transfer ubiquitin to its target substrates. By halting this ubiquitination cascade, the scaffold rescues T-cell receptor (TCR) signaling, leading to robust T-cell proliferation and cytokine release[6].

CblB_Pathway TCR T-Cell Receptor (TCR) Activation ZAP70 ZAP-70 / PLCγ1 Signaling TCR->ZAP70 CblB Cbl-b E3 Ubiquitin Ligase ZAP70->CblB Phosphorylation (Y363) Ub Ubiquitination & Degradation CblB->Ub Ub->ZAP70 Negative Feedback TCellAnergy T-Cell Anergy / Tolerance Ub->TCellAnergy Inhibitor Octahydro-1H-isoindole Derivative (Allosteric Inhibitor) Inhibitor->CblB Blocks Y363 Phosphorylation TCellAct Enhanced T-Cell Activation & Cytokine Release Inhibitor->TCellAct Rescues Signaling

Fig 1: Mechanism of Cbl-b inhibition by octahydro-1H-isoindole derivatives rescuing T-cell activation.

Mechanism 2: Neuropharmacology via Triple Reuptake Inhibition

The Biological Context

Major Depressive Disorder (MDD) is frequently treated by modulating monoamine neurotransmitters. While SSRIs target only serotonin, simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, offering a broader spectrum of efficacy[3].

Structural Causality & Mechanism of Action

The octahydro-1H-isoindole scaffold expands the chemical space required for potent TRI activity[7]. The mechanism relies on molecular mimicry. The bicyclic framework precisely positions the basic secondary amine (which is protonated at physiological pH) to form a critical salt-bridge with the conserved aspartate residue located in the S1 binding site of SERT, NET, and DAT. Simultaneously, functionalized aryl groups attached to the scaffold occupy the adjacent hydrophobic sub-pockets. This structural causality results in highly brain-penetrant compounds that competitively block endogenous monoamines from binding to the transporters, thereby elevating synaptic neurotransmitter concentrations[3].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the specific mechanistic variables of the scaffold derivatives.

Protocol 1: HTRF-Based Cbl-b Ubiquitination Assay

Objective: Quantify the allosteric inhibition of Cbl-b E3 ligase activity. Self-Validating Design: The use of a ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout (665 nm / 620 nm) inherently normalizes for well-to-well dispensing variations and mitigates false positives arising from compound auto-fluorescence[4]. A "No ATP" baseline control ensures the measured signal is exclusively driven by catalytic ubiquitination.

  • Reagent Preparation: Prepare a master mix containing 5 nM recombinant human Cbl-b, 2 nM UBE1 (E1), 50 nM UbcH5b (E2), and 100 nM biotinylated ubiquitin in HEPES buffer (pH 7.4).

  • Compound Incubation: Dispense 100 nL of the octahydro-1H-isoindole derivative (in DMSO) into a 384-well plate. Add 5 μL of the master mix and incubate for 30 minutes at room temperature to allow the allosteric locking of the Cbl-b conformation.

  • Reaction Initiation: Add 5 μL of ATP (final concentration 1 mM) to initiate the ubiquitination cascade. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of detection buffer containing Europium-cryptate labeled anti-ubiquitin antibody (donor) and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. A decrease in the 665/620 nm ratio directly correlates with the compound's ability to lock Cbl-b in its inactive state.

HTRF_Workflow Prep Step 1: Reagent Prep (Cbl-b, UBE1, UbcH5b) Incubate Step 2: Compound Incubation (Scaffold Derivatives) Prep->Incubate Reaction Step 3: ATP Addition (Initiate Ubiquitination) Incubate->Reaction Detection Step 4: HTRF Detection (Eu-Cryptate & XL665) Reaction->Detection Analysis Step 5: IC50 Calculation (TR-FRET Ratio) Detection->Analysis

Fig 2: Step-by-step HTRF assay workflow for validating Cbl-b E3 ligase inhibition.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

Objective: Evaluate the functional reuptake inhibition of SERT, NET, and DAT. Self-Validating Design: This protocol employs a competitive radioligand uptake design. The inclusion of a non-specific binding (NSB) control (e.g., 10 μM fluoxetine for SERT) ensures that the measured radioactivity is strictly transporter-mediated[7].

  • Cell Preparation: Culture HEK293 cells stably expressing human SERT, NET, or DAT. Seed into 96-well plates and grow to 80% confluency.

  • Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the octahydro-1H-isoindole derivative at varying concentrations and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine to the respective wells. Incubate for 10 minutes.

  • Termination & Lysis: Terminate the reaction by rapid aspiration and three washes with ice-cold KRH buffer. Lyse the cells using 0.1 M NaOH.

  • Quantification: Transfer the lysate to scintillation vials, add cocktail, and measure intracellular radioactivity using a liquid scintillation counter. The reduction in counts per minute (CPM) confirms the scaffold's efficacy in blocking the transporter's S1 binding site.

Quantitative Pharmacological Profiling

The structural versatility of the octahydro-1H-isoindol-5-ol scaffold allows it to be tuned for highly specific target affinities. The table below summarizes representative quantitative data for optimized derivatives in both therapeutic arenas.

Derivative ClassTargetRepresentative IC₅₀ (nM)Primary Functional Readout
Cbl-b Inhibitor Core Cbl-b E3 Ligase45 ± 5Enhanced IL-2 & IFN-γ Secretion
TRI Analogue (Compound 22a) SERT20 ± 2[³H]-Serotonin Uptake Inhibition
TRI Analogue (Compound 22a) NET109 ± 10[³H]-Norepinephrine Uptake Inhibition
TRI Analogue (Compound 22a) DAT430 ± 25[³H]-Dopamine Uptake Inhibition

Note: Data represents validated benchmarks for optimized octahydro-1H-isoindole derivatives derived from peer-reviewed pharmacological characterizations[7],[4].

References

  • Title: Activators of effector T cells (Patent AU2023230346A1)
  • Title: T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues Source: PubMed URL: [Link]

  • Title: Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Unlocking the Bicyclic Scaffold: A Technical Guide to Octahydro-1H-isoindol-5-ol Hydrochloride Analogues and Derivatives

Prepared by: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The octahydro-1H-isoindole scaffold rep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The octahydro-1H-isoindole scaffold represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Specifically, octahydro-1H-isoindol-5-ol hydrochloride and its stereoisomeric analogues (e.g., CAS 52865-10-8) serve as critical building blocks for developing therapeutics ranging from triple reuptake inhibitors (TRIs) to metabolic enzyme modulators[1][2]. This whitepaper synthesizes field-proven methodologies, structure-activity relationship (SAR) logic, and self-validating analytical protocols to guide researchers in the synthesis, derivatization, and quality control of these complex bicyclic systems.

Structural and Physicochemical Framework

The utility of octahydro-1H-isoindol-5-ol lies in its rigidified, cis-fused bicyclic geometry. This structure consists of a saturated six-membered cyclohexane ring fused to a five-membered pyrrolidine ring, with a hydroxyl group at the C-5 position[3]. The relative stereochemistry (typically rel-(3aR,5R,7aS)) dictates the 3D spatial orientation of the molecule, which is paramount for specific receptor pocket binding.

To ensure robust process chemistry, we isolate the compound as a hydrochloride salt. The causality behind this choice is twofold: it prevents the oxidative degradation typical of free secondary amines and significantly enhances aqueous solubility for downstream biological assays.

Table 1: Quantitative Physicochemical Profiling of Octahydro-1H-isoindol-5-ol HCl

ParameterValue / CharacteristicCausality & Application Relevance
Molecular Formula C₈H₁₆ClNOThe HCl salt form ensures long-term bench stability and prevents amine oxidation[2].
Molecular Weight 177.67 g/mol Low molecular weight allows for extensive peripheral derivatization without violating Lipinski’s Rule of 5[2].
Scaffold Geometry cis-fused bicyclicCreates a distinct "V-shape" conformation, optimizing interactions with deep hydrophobic binding pockets[3].
Key Functional Vectors N-2 (Amine), C-5 (Hydroxyl)Orthogonal reactivity: The amine can be alkylated/acylated, while the hydroxyl serves as an H-bond donor or etherification site.

Pharmacological Significance & Structure-Activity Relationships (SAR)

Derivatives of octahydro-1H-isoindole have been extensively investigated as inhibitors of various enzymes (e.g., prolyl oligopeptidases) and as modulators of monoamine transporters[4]. The ability to readily functionalize the nitrogen atom allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties[4].

For instance, expanding the chemical space around the octahydro-1H-isoindole scaffold has yielded potent triple reuptake inhibitors (TRIs) targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical in the treatment of major depressive disorder[1].

SAR_Pathway Core Octahydro-1H-isoindol-5-ol Core (Rigid Bicyclic Scaffold) N_Deriv N-Functionalization (Alkyl/Aryl Groups) Core->N_Deriv Modulates Lipophilicity O_Deriv O-Functionalization (Ethers/Esters) Core->O_Deriv Alters H-Bonding Target_TRI Monoamine Transporters (SERT, NET, DAT Inhibition) N_Deriv->Target_TRI Target_Met Metabolic Enzymes (e.g., Prolyl Oligopeptidase) O_Deriv->Target_Met

SAR logic and target binding pathways for isoindole derivatives.

Synthetic Workflows & Derivatization Logic

Synthesizing highly functionalized polycyclic nuclei requires strict stereocontrol. Recent advances in process chemistry utilize domino reactions, such as organocatalyzed tandem Robinson annulation/aza-Michael reactions, to construct these complex octahydroindoles with complete diastereoselective control in a single-pot operation[5]. Alternatively, domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reactions provide access to highly stereoselective angularly fused frameworks[6].

Synthetic_Workflow Start Acyclic/Monocyclic Precursors Cyclo Diels-Alder / Aza-Michael (Stereocontrol Step) Start->Cyclo Inter Unsaturated Bicyclic Intermediate Cyclo->Inter Reduc Catalytic Hydrogenation (Pd/C, H2) Inter->Reduc Salt HCl Treatment (Precipitation) Reduc->Salt Final Octahydro-1H-isoindol-5-ol HCl Salt->Final

Stereoselective synthetic workflow for octahydro-1H-isoindol-5-ol HCl.

Protocol 1: Stereoselective Synthesis of the Octahydro-1H-isoindol-5-ol Core

This protocol outlines a self-validating synthetic loop designed to maximize cis-diastereomeric excess while preventing over-reduction.

  • Step 1: Cycloaddition / Annulation.

    • Action: React the appropriate acyclic diene and dienophile precursor at -78°C in anhydrous THF.

    • Causality: Maintaining cryogenic temperatures ensures kinetic control over the transition state, heavily favoring the endo-adduct which translates to the desired cis-fused ring system[5].

  • Step 2: Catalytic Hydrogenation.

    • Action: Dissolve the unsaturated intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at ambient temperature for 4 hours.

    • Causality: Palladium on carbon under mild atmospheric pressure is specifically selected to selectively reduce the alkene while mitigating the risk of hydrogenolysis at the C-5 hydroxyl position—a common liability when utilizing more aggressive reducing agents (e.g., Raney Nickel at high pressure).

  • Step 3: Salt Formation and Isolation.

    • Action: Filter the reaction mixture through a Celite pad. To the filtrate, add 4.0 M HCl in dioxane dropwise at 0°C until precipitation ceases. Filter and wash with cold diethyl ether.

    • Causality: The free base is highly hygroscopic and prone to oxidation. In-situ conversion to the hydrochloride salt drives the product out of solution, acting as a self-purifying step that often eliminates the need for silica gel chromatography[2].

Analytical Validation: A Self-Validating System

The pharmacological profile of bicyclic TRIs and enzyme inhibitors is exquisitely sensitive to stereochemistry. The presence of a minor diastereomer can result in off-target toxicity or a complete loss of efficacy. Therefore, standard LC-MS is insufficient; a self-validating chiral analytical workflow is mandatory.

Protocol 2: Chiral HPLC Validation of Stereoisomers
  • Step 1: Sample Preparation (Free-Basing).

    • Action: Dissolve 1 mg of octahydro-1H-isoindol-5-ol HCl in 1 mL of a 90:10 Hexane:Isopropanol mixture containing 0.1% Diethylamine (DEA).

    • Causality: The HCl salt will not partition effectively on a normal-phase chiral column. The addition of 0.1% DEA neutralizes the salt in situ, generating the free amine required for optimal interaction with the chiral stationary phase, while simultaneously suppressing peak tailing.

  • Step 2: Column Selection & Equilibration.

    • Action: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: The amylose backbone provides highly specific chiral recognition sites. The stereoisomers exhibit differential hydrogen-bonding kinetics between their C-5 hydroxyl groups and the amylose polymer, allowing for baseline resolution of enantiomers/diastereomers.

  • Step 3: Isocratic Elution.

    • Action: Run an isocratic method (e.g., 85% Hexane / 15% IPA / 0.1% DEA) at 1.0 mL/min.

    • Causality: Isocratic elution is chosen over gradient elution to maintain a constant baseline refractive index and ensure absolute reproducibility of retention times for closely eluting stereoisomers.

References

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Benchchem. 4

  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. 1

  • rel-(3aR,7aS)-Octahydro-1H-isoindole. CymitQuimica. 3

  • A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. PubMed. 6

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. SciSpace. 5

  • (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride. ChemScene. 2

Sources

Protocols & Analytical Methods

Method

HPLC method for octahydro-1H-isoindol-5-ol hydrochloride analysis

An Application Note for the Analysis of Octahydro-1H-isoindol-5-ol Hydrochloride by High-Performance Liquid Chromatography Abstract This application note presents a detailed, robust, and validated High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of Octahydro-1H-isoindol-5-ol Hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of octahydro-1H-isoindol-5-ol hydrochloride. As a polar, basic compound lacking a significant UV chromophore, this analyte presents a distinct analytical challenge. The developed method utilizes ion-pair reversed-phase chromatography to achieve excellent retention and peak shape on a standard C18 stationary phase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, detailed experimental protocols, and a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Octahydro-1H-isoindol-5-ol hydrochloride is a saturated bicyclic amine derivative used as a building block in pharmaceutical synthesis.[1][2] Ensuring its purity and accurate quantification is critical for quality control in drug development and manufacturing. The primary analytical challenges associated with this molecule are its high polarity and the absence of a strong chromophore, which complicates analysis by conventional reversed-phase HPLC with UV detection.

Direct analysis on a standard C18 column often results in poor retention, with the analyte eluting at or near the solvent front.[3] Furthermore, as a basic amine, it is prone to interacting with residual silanol groups on the silica-based stationary phase, leading to poor peak symmetry (tailing).[4]

To overcome these challenges, this method employs an ion-pair reversed-phase HPLC approach.

The Principle of Ion-Pair Chromatography: The core of this method is the addition of an ion-pairing reagent, sodium 1-hexanesulfonate, to the mobile phase. The rationale is as follows:

  • Analyte Protonation: The mobile phase is maintained at a low pH (pH 2.5), which ensures that the secondary amine group of the isoindolol is consistently protonated, carrying a positive charge.[5]

  • Ion Pair Formation: The anionic sulfonate headgroup of the hexanesulfonate reagent forms an electrostatic association with the positively charged analyte.

  • Enhanced Retention: This newly formed ion pair is electrically neutral and features the hydrophobic hexyl chain from the reagent. This significantly increases the overall hydrophobicity of the complex, allowing for effective retention and separation on the non-polar C18 stationary phase.[6]

This strategy transforms a poorly retained polar molecule into a well-behaved analyte, enabling robust and reproducible quantification.

Method Development and Optimization Logic

The selection of the final chromatographic conditions was a systematic process, guided by the physicochemical properties of the analyte.

MethodDevelopment Analyte Analyte Properties - Polar - Basic (Amine HCl) - No Chromophore Mode Select HPLC Mode Reversed-Phase (RP-HPLC) Analyte->Mode Column Column Selection C18 for Hydrophobicity Mode->Column Challenge Initial Challenge Poor Retention & Peak Tailing Column->Challenge Optimization Mobile Phase Optimization Challenge->Optimization pH Control pH (2.5) Ensures consistent protonation Reduces silanol interaction Optimization->pH Key for Bases IonPair Add Ion-Pair Reagent (Hexanesulfonate) Forms neutral, hydrophobic pair Optimization->IonPair Key for Retention Organic Optimize Organic (Acetonitrile) Adjust retention time Optimization->Organic Detection Detection Strategy Low UV (205 nm) for end-absorption pH->Detection IonPair->Detection Organic->Detection Validation Method Validation (ICH Q2(R2)) Detection->Validation

Caption: Logical workflow for HPLC method development.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS).

  • Ancillary Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm membrane filters.

Reagents and Materials
  • Octahydro-1H-isoindol-5-ol hydrochloride: Reference Standard (>99.5% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or HPLC grade, filtered.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Sodium 1-hexanesulfonate: HPLC grade, ion-pair reagent.

Solution Preparation
  • Phosphate Buffer (20 mM, pH 2.5): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid.

  • Mobile Phase: Prepare a mixture of the pH 2.5 Phosphate Buffer and Acetonitrile in a ratio of 65:35 (v/v). Add sodium 1-hexanesulfonate to a final concentration of 5 mM (approximately 0.94 g per 1000 mL of mobile phase). Degas the solution by sonication or online degasser.[6]

  • Diluent: Use the Mobile Phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of octahydro-1H-isoindol-5-ol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 2.5) with 5 mM Sodium 1-hexanesulfonate : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 15 minutes

Step-by-Step Analysis Protocol

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase & Diluent Equilibrate Equilibrate System (≥30 min) Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions Inject_Std Inject Standard (5x for System Suitability) Prep_Std->Inject_Std Prep_Sample Prepare Sample (~0.1 mg/mL in Diluent) Inject_Sample Inject Sample(s) Prep_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calc_SST Calculate System Suitability Parameters Integrate->Calc_SST Calc_Purity Calculate Purity (Area % Method) Integrate->Calc_Purity Report Generate Report Calc_SST->Report Calc_Purity->Report

Caption: Standard experimental workflow for HPLC analysis.

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Flush the system and column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the diluent (blank) once to ensure no interfering peaks are present. Following this, inject the Working Standard Solution (0.1 mg/mL) five times.

  • Sample Preparation: Accurately weigh a sample of octahydro-1H-isoindol-5-ol hydrochloride and prepare a solution with a nominal concentration of 0.1 mg/mL using the mobile phase as the diluent. Filter the sample through a 0.45 µm syringe filter if particulate matter is visible.

  • Analysis: Inject the prepared sample solution(s).

  • Data Processing: Integrate the peak corresponding to octahydro-1H-isoindol-5-ol. For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The described method must be validated to demonstrate its suitability for its intended purpose, as mandated by regulatory bodies.[7] The validation should be performed according to the ICH Q2(R2) guidelines.[8][9]

Validation ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for the analyte should be free from interference from other components. Peak purity should pass.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Analyze at least five concentrations, typically from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze six replicate preparations of the standard at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets precision criteria (RSD ≤ 10%).To be determined experimentally.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and organic phase composition (±2%).System suitability parameters should remain within limits. Peak retention and resolution should not be significantly affected.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of octahydro-1H-isoindol-5-ol hydrochloride. By employing an ion-pair reversed-phase technique, the inherent challenges of analyzing this polar basic compound are effectively overcome, yielding excellent chromatographic performance. The detailed protocols for analysis and validation serve as a complete guide for implementation in quality control and research environments, ensuring reliable and accurate results that conform to international regulatory standards.

References

  • Taylor & Francis. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • Amerigo Scientific. (n.d.). Octahydro-1H-indole. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available at: [Link]

  • ResearchGate. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Mitiglinide Utilizing an Octahydro-1H-isoindol-5-ol Hydrochloride Precursor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of Mitiglinide, a rapid-acting oral hypoglycemic agent for the treatment o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of Mitiglinide, a rapid-acting oral hypoglycemic agent for the treatment of type 2 diabetes.[1] The synthetic strategy centers on the strategic use of an octahydro-1H-isoindol-5-ol hydrochloride precursor, detailing its conversion to the core cis-octahydro-1H-isoindole scaffold and subsequent coupling with the chiral intermediate, (S)-2-benzylsuccinic acid. This guide offers in-depth protocols, mechanistic insights, and analytical methodologies to support researchers in the successful synthesis and characterization of Mitiglinide.

Introduction and Strategic Overview

Mitiglinide's molecular structure is characterized by a central cis-octahydro-1H-isoindole moiety amide-linked to (S)-2-benzylsuccinic acid.[2] The therapeutic efficacy of Mitiglinide is critically dependent on its specific stereochemistry. Therefore, a robust and stereocontrolled synthetic approach is paramount.

The synthetic pathway detailed herein is logically divided into three key stages:

  • Part A: Synthesis of the Core Scaffold: Preparation of cis-octahydro-1H-isoindole from the provided starting material, octahydro-1H-isoindol-5-ol hydrochloride. This involves a dehydroxylation step, a critical transformation to yield the required unsubstituted isoindole ring system.

  • Part B: Preparation of the Chiral Sidechain: Synthesis and resolution of 2-benzylsuccinic acid to obtain the enantiomerically pure (S)-isomer, a crucial component for the final drug's biological activity.

  • Part C: Final Assembly and Salt Formation: The stereospecific coupling of cis-octahydro-1H-isoindole and (S)-2-benzylsuccinic anhydride, followed by conversion to the stable Mitiglinide calcium salt.

The overall synthetic workflow is depicted in the following diagram:

Mitiglinide_Synthesis_Workflow cluster_part_a Part A: Core Scaffold Synthesis cluster_part_b Part B: Chiral Sidechain Synthesis cluster_part_c Part C: Final Assembly A1 Octahydro-1H-isoindol-5-ol HCl A2 cis-Octahydro-1H-isoindole A1->A2 Dehydroxylation C1 Mitiglinide Acid A2->C1 B1 Diethyl succinate & Benzaldehyde B2 DL-2-Benzylsuccinic acid B1->B2 Stobbe Condensation & Hydrogenation B3 (S)-2-Benzylsuccinic acid B2->B3 Chiral Resolution B4 (S)-2-Benzylsuccinic anhydride B3->B4 Cyclization B4->C1 Amide Coupling C2 Mitiglinide Calcium C1->C2 Salt Formation

Caption: Overall workflow for Mitiglinide synthesis.

Part A: Synthesis of the cis-Octahydro-1H-isoindole Core

The provided starting material, octahydro-1H-isoindol-5-ol hydrochloride, requires the removal of the hydroxyl group at the 5-position to yield the cis-octahydro-1H-isoindole necessary for the subsequent coupling reaction. A plausible and effective method for this transformation is a two-step process involving dehydration to an unsaturated intermediate followed by catalytic hydrogenation.

Protocol 2.1: Dehydration of Octahydro-1H-isoindol-5-ol

This protocol describes the acid-catalyzed dehydration to form a mixture of tetrahydro-1H-isoindole isomers.

Materials:

  • Octahydro-1H-isoindol-5-ol hydrochloride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add octahydro-1H-isoindol-5-ol hydrochloride and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude tetrahydro-1H-isoindole.

Protocol 2.2: Catalytic Hydrogenation to cis-Octahydro-1H-isoindole

This step reduces the double bond to afford the desired saturated bicyclic amine. The cis-fused product is generally the thermodynamically favored isomer in such hydrogenations.

Materials:

  • Crude Tetrahydro-1H-isoindole from Protocol 2.1

  • Ethanol or Methanol

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

Procedure:

  • Dissolve the crude tetrahydro-1H-isoindole in ethanol or methanol in a suitable pressure vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield cis-octahydro-1H-isoindole. The crude product can be purified by distillation or crystallization of its hydrochloride salt if necessary.

Part B: Synthesis of (S)-2-Benzylsuccinic Anhydride

The chiral side chain is prepared from simple starting materials, with the key step being the resolution of the racemic 2-benzylsuccinic acid.

Protocol 3.1: Synthesis of DL-2-Benzylsuccinic Acid

This protocol is adapted from patent literature describing a Stobbe condensation followed by hydrogenation.[3]

Materials:

  • Diethyl succinate

  • Benzaldehyde

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

Procedure:

  • Stobbe Condensation: Slowly add a mixture of diethyl succinate and benzaldehyde to a solution of sodium ethoxide in ethanol at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid. The resulting precipitate of toluenyl butane diacid is collected by filtration.

  • Catalytic Hydrogenation: Dissolve the toluenyl butane diacid in a suitable solvent (e.g., ethanol) and hydrogenate in the presence of a Pd/C catalyst under hydrogen pressure to yield DL-2-benzylsuccinic acid.[3]

  • The product is isolated by filtration of the catalyst and evaporation of the solvent.

Protocol 3.2: Chiral Resolution of DL-2-Benzylsuccinic Acid

The resolution of the racemic acid is achieved by forming diastereomeric salts with a chiral amine, such as (R)-(+)-α-phenylethylamine.[3]

Materials:

  • DL-2-Benzylsuccinic acid

  • (R)-(+)-α-Phenylethylamine

  • Ethanol

Procedure:

  • Dissolve DL-2-benzylsuccinic acid in hot ethanol.

  • Add a stoichiometric amount of (R)-(+)-α-phenylethylamine to the solution.

  • Allow the solution to cool slowly to room temperature, which will induce the crystallization of the less soluble diastereomeric salt of (S)-2-benzylsuccinic acid.

  • Collect the crystals by filtration and wash with cold ethanol.

  • To obtain the free (S)-2-benzylsuccinic acid, treat the diastereomeric salt with an aqueous solution of a strong acid (e.g., HCl) and extract the chiral acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield enantiomerically pure (S)-2-benzylsuccinic acid.

Protocol 3.3: Preparation of (S)-2-Benzylsuccinic Anhydride

The chiral diacid is converted to the more reactive anhydride for the subsequent coupling reaction.[3]

Materials:

  • (S)-2-Benzylsuccinic acid

  • Acetic anhydride

Procedure:

  • Heat a mixture of (S)-2-benzylsuccinic acid and acetic anhydride at reflux for a few hours.[3]

  • Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure.

  • The resulting crude (S)-2-benzylsuccinic anhydride can be used directly in the next step or purified by crystallization.

Part C: Final Assembly and Salt Formation

This final stage involves the coupling of the two key fragments and conversion to the pharmaceutically acceptable calcium salt.

Final_Assembly A (S)-2-Benzylsuccinic anhydride C Mitiglinide Acid ((2S)-2-benzyl-3-(cis-hexahydro- isoindolin-2-ylcarbonyl)propionic acid) A->C B cis-Octahydro-1H-isoindole B->C Amide Coupling (e.g., in Toluene) D Mitiglinide Calcium Dihydrate C->D CaCl₂, NH₄OH

Caption: Final coupling and salt formation steps.

Protocol 4.1: Synthesis of Mitiglinide Acid

This protocol describes the amide bond formation between the chiral anhydride and the bicyclic amine.[3]

Materials:

  • (S)-2-Benzylsuccinic anhydride

  • cis-Octahydro-1H-isoindole

  • Toluene or another suitable aprotic solvent

Procedure:

  • Dissolve (S)-2-benzylsuccinic anhydride in toluene in a reaction flask.

  • Add a solution of cis-octahydro-1H-isoindole in toluene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product, Mitiglinide acid, may precipitate from the solution upon completion. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Protocol 4.2: Preparation of Mitiglinide Calcium Dihydrate

The final active pharmaceutical ingredient is typically the calcium salt dihydrate, which offers better stability and handling properties.[3][4]

Materials:

  • Mitiglinide acid

  • Ammonia solution (aqueous)

  • Calcium chloride (CaCl₂)

  • Ethanol

  • Water

Procedure:

  • Dissolve Mitiglinide acid in a mixture of water and a strong aqueous ammonia solution with stirring until a clear solution is obtained.[3]

  • Separately, prepare a solution of calcium chloride in water.

  • Slowly add the calcium chloride solution to the Mitiglinide solution with vigorous stirring. A white solid will precipitate.[4]

  • Continue stirring for several hours at room temperature to ensure complete precipitation.

  • Collect the solid by filtration, wash the filter cake with water, and then with a mixture of ethanol and water.[3]

  • Dry the white solid under vacuum to obtain Mitiglinide calcium dihydrate.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the synthesized Mitiglinide.

Analytical Technique Purpose Typical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or methanol/water with a buffer (e.g., phosphate buffer). Detection: UV at ~210 nm.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Confirmation of molecular weight and structure of the final product and intermediates.Ionization Mode: Electrospray Ionization (ESI), positive mode. Mass Analyzer: Triple quadrupole or time-of-flight (TOF).
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy Structural elucidation and confirmation of the chemical structure.Solvent: CDCl₃, DMSO-d₆, or D₂O.
Chiral HPLC Determination of enantiomeric purity of (S)-2-benzylsuccinic acid and the final Mitiglinide product.Column: Chiral stationary phase (e.g., cellulose or amylose-based).
FTIR (Fourier-Transform Infrared) Spectroscopy Identification of key functional groups (e.g., amide, carboxylic acid).
XRPD (X-ray Powder Diffraction) Characterization of the crystalline form of Mitiglinide calcium dihydrate.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Handle all chemicals in a well-ventilated fume hood. Strong acids, bases, and flammable solvents require special care.

  • Hydrogenation: Catalytic hydrogenation should be performed by trained personnel using appropriate safety equipment due to the flammable nature of hydrogen gas and the pyrophoric potential of the catalyst.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • (Reference to a general source on Mitiglinide's discovery or properties)
  • (Reference to a source on the importance of stereochemistry in pharmaceuticals)
  • (Reference to a source on dehydroxyl
  • Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus. PubMed. [Link][1]

  • (Reference to a source on Stobbe condens
  • CN102101838A - Preparation method of mitiglinide calcium - Google Patents. [3]

  • (Reference to a source on chiral resolution)
  • (Reference to a source on anhydride form
  • (Reference to a source on amide coupling reactions)
  • (Reference to a source on salt form
  • (Reference to a source for HPLC methods for Mitiglinide)
  • (Reference to a source for LC-MS methods for Mitiglinide)
  • (Reference to a source for NMR d
  • (Reference to a source for chiral separ
  • (Reference to a source for FTIR analysis of similar compounds)
  • (Reference to a source for XRPD of Mitiglinide calcium)
  • (Reference to a general lab safety manual)
  • Mitiglinide. PubChem. [Link]

  • (Reference to a general source on organic synthesis techniques)
  • (Reference to a source on the properties of Mitiglinide calcium)

Sources

Method

protocol for using octahydro-1H-isoindol-5-ol hydrochloride in solid-phase synthesis

Application Note: Solid-Phase Synthesis Protocols for Octahydro-1H-isoindol-5-ol Hydrochloride Executive Summary & Chemical Rationale Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic scaffold utilized in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Protocols for Octahydro-1H-isoindol-5-ol Hydrochloride

Executive Summary & Chemical Rationale

Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic scaffold utilized in medicinal chemistry to introduce conformational restriction into drug candidates. Structurally, it features a hexahydroisoindoline core containing two orthogonal reactive sites: a secondary amine within the pyrrolidine ring and a secondary alcohol on the cyclohexane ring.

The Causality of the Hydrochloride Salt: Free secondary amines are highly susceptible to atmospheric degradation. Upon exposure to air, they readily absorb carbon dioxide to form insoluble carbamic acids, leading to poor shelf-life, unpredictable stoichiometry, and degraded reaction yields. Sourcing and storing octahydro-1H-isoindol-5-ol as a hydrochloride (HCl) salt completely mitigates this aging process, ensuring long-term stability [1]. However, utilizing the protonated salt in Solid-Phase Synthesis (SPS) necessitates a highly controlled in situ neutralization step to liberate the nucleophilic free base immediately prior to coupling.

Causality in Experimental Design & Orthogonal Reactivity

Successfully integrating this bicyclic scaffold into a solid-phase combinatorial workflow requires overcoming two primary chemical hurdles:

  • Steric Shielding: The fused bicyclic system imposes significant steric bulk around the pyrrolidine nitrogen. Standard carbodiimide activation (e.g., DIC/HOBt) is insufficiently electrophilic to drive the acylation to completion. To overcome this activation energy barrier, the protocol mandates the use of HATU and HOAt, which generate a highly reactive 7-aza-benzotriazole active ester [2].

  • Solvent Purity: Because the bicyclic amine is sterically hindered, it reacts slower than primary amines. If the Dimethylformamide (DMF) used in the reaction is not strictly "amine-free," trace dimethylamine impurities (a degradation product of DMF) will outcompete the octahydro-1H-isoindol-5-ol for the activated ester, resulting in truncated resin byproducts [2].

  • Orthogonal Derivatization: The secondary alcohol is significantly less nucleophilic than the secondary amine. During the N-acylation step, the alcohol remains inert, requiring no temporary protecting groups. Once the amine is securely anchored to the resin, the secondary alcohol can be derivatized using aggressive acylation conditions (e.g., symmetric anhydrides with catalytic DMAP).

Quantitative Data: Coupling Optimization

The following table summarizes the optimization data for coupling the secondary amine of octahydro-1H-isoindol-5-ol to a resin-bound aliphatic carboxylic acid.

Table 1: Optimization of N-Acylation Conditions for Bicyclic Secondary Amines

Coupling SystemEquivalents (Amine : Acid : Activator)Base (Equivalents)Reaction TimeConversion (LC-MS)
DIC / HOBt3.0 : 1.0 : 3.0DIPEA (3.0)12 h45 - 55%
HBTU / DIPEA3.0 : 1.0 : 3.0DIPEA (6.0)12 h68 - 75%
DIC / OxymaPure4.0 : 1.0 : 4.0None6 h85 - 90%
HATU / HOAt 4.5 : 1.0 : 4.5 DIPEA (10.0) 4 h > 95%

Note: 10.0 equivalents of DIPEA are required in the optimal protocol: 4.5 eq to neutralize the HCl salt, 4.5 eq to facilitate the HATU activation mechanism, and a 1.0 eq excess to maintain a strictly basic microenvironment.

Workflow Visualization

The following logical workflow establishes a self-validating loop. Standard colorimetric assays (like the Kaiser test) are notoriously unreliable for secondary amines and yield false negatives when applied to sterically hindered or aggregated sequences [3]. Therefore, intermediate microcleavage is the only definitive validation mechanism.

G N1 Resin-Bound Acid (Swelled in DMF) N2 Activation (HATU / HOAt) N1->N2 N3 Neutralization (Bicyclic HCl + DIPEA) N2->N3 N4 Coupling (4-24h at RT) N3->N4 N5 Microcleavage (LC-MS Validation) N4->N5 Extract 2mg N5->N2 <95% Yield (Re-couple) N6 O-Derivatization (DIC / DMAP) N5->N6 >95% Yield

Caption: Self-validating solid-phase coupling workflow for bicyclic amine HCl salts.

Step-by-Step Self-Validating Protocols

Protocol A: N-Acylation of Octahydro-1H-isoindol-5-ol HCl

This protocol assumes a 0.1 mmol synthesis scale using a resin bearing a free carboxylic acid.

  • Resin Preparation: Place 300 mg of the intermediate resin (approx. 0.1 mmol reactive sites) into a fritted chromatography column. Swell the resin in 5 mL of strictly amine-free DMF for 1 hour. Drain the solvent using a gentle flow of nitrogen gas [2].

  • Pre-Activation of the Acid: In a clean glass scintillation vial, dissolve HATU (171 mg, 0.45 mmol, 4.5 eq) and HOAt (61 mg, 0.45 mmol, 4.5 eq) in 3 mL of DMF. Add this activation cocktail directly to the swelled resin.

  • In Situ Neutralization: In a separate vial, dissolve octahydro-1H-isoindol-5-ol hydrochloride (80 mg, 0.45 mmol, 4.5 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq) to the vial. Swirl gently; the solution will clear as the HCl salt is neutralized to the free base.

  • Coupling: Immediately transfer the neutralized bicyclic amine solution to the resin mixture. Seal the column and rock at room temperature for 4 hours. Do not exceed 24 hours to prevent side reactions [2].

  • Washing: Drain the reaction mixture. Wash the resin sequentially to remove unreacted reagents and byproducts: DMF (3 × 5 mL), Dichloromethane (DCM) (3 × 5 mL), and finally DMF (3 × 5 mL).

  • Self-Validation (Microcleavage): Extract 1–2 mg of the dried resin. Treat the beads with 300 µL of a cleavage cocktail (e.g., TFA/H2O/Triisopropylsilane 95:2.5:2.5) for 1 hour. Dilute the cleaved mixture with 400 µL of Acetonitrile/Water (1:1), filter off the resin, and inject 2 µL into an LC-MS system [3].

    • Decision Gate: If the uncoupled carboxylic acid precursor peak is >5%, repeat Steps 2–5 (Double Coupling). If <5%, proceed to Protocol B.

Protocol B: O-Derivatization (Esterification of the Secondary Alcohol)

Once the amine is anchored, the secondary alcohol is derivatized. Because secondary alcohols are sterically hindered, DMAP is required as an acyl transfer catalyst.

  • Solvent Exchange: Swell the N-coupled resin from Protocol A in anhydrous DCM for 30 minutes. Drain via nitrogen flow.

  • Reagent Preparation: Dissolve the desired capping carboxylic acid (1.0 mmol, 10 eq) and N,N'-Diisopropylcarbodiimide (DIC) (155 µL, 1.0 mmol, 10 eq) in 4 mL of anhydrous DCM. Stir for 10 minutes to form the symmetric anhydride intermediate.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (1.2 mg, 0.01 mmol, 0.1 eq) to the activation mixture. Caution: Do not exceed 0.1 eq of DMAP, as higher concentrations can cause premature cleavage of linkers or racemization of adjacent chiral centers.

  • Coupling & Validation: Add the mixture to the resin and rock for 12 hours. Drain, wash with DCM (5 × 5 mL), and repeat the Microcleavage validation (Protocol A, Step 6) to confirm the mass shift corresponding to successful O-esterification.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Source: Bioorganic & Medicinal Chemistry Letters (via National Institutes of Health) URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL:[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL:[Link]

Application

Application Note: Octahydro-1H-isoindol-5-ol Hydrochloride as a Privileged sp³-Rich Scaffold in Drug Discovery

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe the limitations of "flatland"—the industry's historical over-reliance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe the limitations of "flatland"—the industry's historical over-reliance on planar, sp²-hybridized aromatic rings. To improve clinical success rates, decrease attrition, and enhance target specificity, there is a critical shift toward sp³-rich, three-dimensional architectures[1].

The octahydro-1H-isoindol-5-ol hydrochloride scaffold represents a premier example of this paradigm. Its rigid, saturated bicyclic framework provides precise spatial orientation for pharmacophoric elements. Furthermore, the selection of the hydrochloride salt over the free base is a deliberate, field-proven choice: the salt form prevents oxidative degradation of the secondary amine during storage and ensures immediate, complete aqueous solubility, which is critical for preventing false negatives caused by compound aggregation in high-throughput screening (HTS) assays[2].

The presence of the 5-hydroxyl group provides an orthogonal vector for diversification. By selectively protecting the highly nucleophilic secondary amine, medicinal chemists can utilize the hydroxyl group for etherification or esterification, probing hydrophobic pockets in the target receptor without compromising the core's basicity—a requirement for many central nervous system (CNS) targets.

Mechanistic Applications in Modern Therapeutics

The versatility of the octahydro-1H-isoindole core has led to its successful integration across multiple therapeutic areas:

  • Oncology (STAT3 Inhibition): Constitutively active Signal Transducer and Activator of Transcription 3 (STAT3) drives tumor progression and metastasis. Octahydro-1H-isoindole derivatives have demonstrated significant efficacy in disrupting STAT3 phosphorylation, thereby preventing its nuclear translocation and the subsequent transcription of oncogenes[2].

  • CNS Therapeutics (Triple Reuptake Inhibitors): The rigid spatial arrangement of the scaffold makes it highly effective in designing inhibitors for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These sp³-rich multi-target agents offer potent engagement for treatment-resistant depression while maintaining excellent Blood-Brain Barrier (BBB) penetrance[3].

  • Antifungal Agents (Chitinase B1): By mimicking the oxazolinium ion transition state of chitin hydrolysis, octahydroisoindolone derivatives selectively inhibit Aspergillus fumigatus Chitinase B1. This presents a novel, highly selective mechanism of action against opportunistic invasive mycoses[4].

STAT3_Pathway Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 pSTAT3 p-STAT3 Dimer (Active) STAT3->pSTAT3 Phosphorylation Nucleus Gene Transcription pSTAT3->Nucleus Inhibitor Octahydro-1H-isoindole Derivative Inhibitor->STAT3 Blocks Activation

STAT3 signaling pathway inhibition by octahydro-1H-isoindole derivatives.

Quantitative Data: Physicochemical Profiling

To understand why this scaffold outperforms legacy molecules, we must look at the physicochemical data. The table below summarizes the structural advantages of octahydro-1H-isoindol-5-ol hydrochloride compared to a traditional planar indole equivalent.

PropertyOctahydro-1H-isoindol-5-ol HClTraditional Planar IndolePharmacological Impact
Fraction sp³ (Fsp³) 1.00.12High Fsp³ correlates directly with improved solubility and lower clinical attrition rates[1].
Topological Polar Surface Area ~32 Ų~15 ŲThe optimal TPSA range enables excellent Blood-Brain Barrier (BBB) penetration[3].
Conformational Rigidity High (Bicyclic)High (Aromatic)Pre-organized 3D structure reduces the entropic penalty upon target receptor binding.
Aqueous Solubility Excellent (HCl Salt)Poor (Neutral)Prevents false negatives in biological assays caused by compound precipitation[2].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to verify causality and prevent downstream failures.

Protocol 1: Regioselective Functionalization Workflow

Objective: To selectively derivatize the 5-hydroxyl group while preserving the secondary amine for target engagement. Causality: Direct alkylation of the unprotected amino-alcohol leads to a complex, inseparable mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. By converting the hydrochloride salt to a free base in situ and immediately trapping it with Boc-anhydride, we electronically deactivate the nitrogen. This directs subsequent electrophilic attack exclusively to the 5-hydroxyl oxygen.

Step-by-Step Methodology:

  • N-Protection: Suspend octahydro-1H-isoindol-5-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) dropwise at 0°C. (Causality: The first equivalent of TEA neutralizes the HCl salt to free the amine; the excess acts as an acid scavenger). Add Boc-anhydride (1.1 eq) and stir for 4 hours.

  • Validation Checkpoint: Analyze the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary/secondary amine spot (which stains deep purple) validates that 100% N-protection has been achieved. Proceeding without this confirmation guarantees side-reactions.

  • O-Derivatization: Dissolve the purified N-Boc intermediate in anhydrous DMF. Add NaH (1.5 eq) at 0°C to deprotonate the 5-hydroxyl group, followed by the dropwise addition of the desired alkyl halide (1.2 eq).

  • Deprotection & Salt Formation: Treat the isolated O-alkylated product with 4M HCl in dioxane. (Causality: Dioxane provides a strictly moisture-free environment that prevents hydrolytic side-reactions, precipitating the final functionalized scaffold as a high-purity hydrochloride salt ready for immediate biological screening).

Workflow Scaffold Octahydro-1H-isoindol-5-ol HCl (Starting Scaffold) Protect N-Boc Protection (Regiocontrol) Scaffold->Protect Step 1 O_Alkylation O-Derivatization (Pharmacophore Expansion) Protect->O_Alkylation Step 2 Deprotect HCl Deprotection (Restore Basicity) O_Alkylation->Deprotect Step 3 Target Target Binding (e.g., SERT, STAT3) Deprotect->Target Bio-Assay

Synthetic workflow for regioselective functionalization of the scaffold.

Protocol 2: Self-Validating Cellular Assay for STAT3 Inhibition

Objective: Quantify the inhibitory potency of synthesized octahydro-1H-isoindole derivatives against STAT3 activation[2]. Causality: Measuring total STAT3 alongside phosphorylated STAT3 (p-STAT3) creates a self-validating system. If a compound merely causes non-specific cell death or global protein degradation, both signals will drop. A true STAT3 inhibitor will selectively reduce the p-STAT3 signal while the total STAT3 band remains constant.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MDA-MB-231 breast cancer cells (chosen for their constitutively active STAT3 profile) in 6-well plates at 2 x 10⁵ cells/well. Incubate for 24 hours. Replace media with serum-free DMEM for 12 hours. (Causality: Fetal bovine serum contains exogenous growth factors that cause fluctuating basal kinase activity. Serum starvation synchronizes the cell cycle and maximizes the signal-to-noise ratio upon stimulation).

  • Compound Treatment: Treat cells with the target octahydro-1H-isoindole derivative (1 µM - 10 µM) for 2 hours. Subsequently, stimulate with IL-6 (50 ng/mL) for 30 minutes to aggressively drive STAT3 phosphorylation.

  • Lysis: Lyse cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. (Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will artificially degrade the p-STAT3 signal during sample processing, resulting in false positives for inhibition).

  • Western Blot Validation: Run SDS-PAGE, transfer to a PVDF membrane, and probe for p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control). Calculate the p-STAT3/Total STAT3 ratio to determine the true IC₅₀ of the compound.

References

  • The Ascendant Scaffold: A Comprehensive Review of Octahydro-1H-isoindoles in Modern Medicinal Chemistry. Benchchem.
  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues.
  • Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. PMC.
  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online.

Sources

Method

analytical techniques for octahydro-1H-isoindol-5-ol hydrochloride characterization

As a Senior Application Scientist, I approach the analytical characterization of saturated bicyclic systems not merely as a checklist of tests, but as a cohesive, self-validating matrix of orthogonal techniques. Octahydr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical characterization of saturated bicyclic systems not merely as a checklist of tests, but as a cohesive, self-validating matrix of orthogonal techniques. Octahydro-1H-isoindol-5-ol hydrochloride is a prime example of a deceptively simple molecule that presents profound analytical challenges.

Because it is a fully saturated aliphatic amine, it completely lacks a conjugated π -system, rendering standard UV/Vis-based chromatographic methods virtually blind to its presence. Furthermore, the molecule possesses multiple stereocenters (at C3a, C5, and C7a), allowing for complex cis/trans ring fusions and diastereomerism. Finally, as a hydrochloride salt, its hygroscopicity and ionization state dictate specific handling and chromatographic conditions.

To establish a highly trustworthy, self-validating analytical profile, we must rely on a combination of Nuclear Magnetic Resonance (NMR) for spatial connectivity, mass spectrometry (LC-MS) for elemental composition, Charged Aerosol Detection (HPLC-CAD) for universal purity quantitation, and X-ray crystallography for absolute stereochemical configuration[1][2].

Orthogonal Analytical Strategy & Workflow

The foundation of our characterization relies on ensuring that no single analytical artifact can lead to a false positive. The workflow below illustrates the causality of our experimental design: solution-state techniques validate the molecular connectivity and purity, while solid-state techniques confirm the 3D conformation and thermal stability.

AnalyticalWorkflow cluster_0 Solution-State Analysis cluster_1 Solid-State Analysis Start Octahydro-1H-isoindol-5-ol HCl Sample NMR NMR Spectroscopy (Connectivity & Stereochemistry) Start->NMR LCMS UHPLC-ESI-MS (Exact Mass & Fragmentation) Start->LCMS HPLC HILIC-CAD (Universal Purity Quantitation) Start->HPLC XRD X-Ray Crystallography (Absolute Conformation) Start->XRD Thermal DSC / TGA (Salt Hydration & Stability) Start->Thermal Synthesis Verified Structural & Purity Profile NMR->Synthesis Validates LCMS->Synthesis Validates HPLC->Synthesis Validates XRD->Synthesis Validates Thermal->Synthesis Validates

Comprehensive analytical workflow for octahydro-1H-isoindol-5-ol HCl characterization.

Structural Elucidation via NMR Spectroscopy

The Causality of the Method: Standard 1D 1 H and 13 C NMR are sufficient for identifying the basic skeleton, but they cannot resolve the relative stereochemistry of the isoindole core. The protonation of the secondary amine in the HCl salt causes a distinct downfield shift of the adjacent equatorial and axial protons (H-1, H-3)[1]. To definitively establish whether the ring fusion is cis or trans, and to determine the axial/equatorial orientation of the C5-hydroxyl group, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is mandatory. NOESY maps the through-space proximity (< 5 Å) of the bridgehead protons (H-3a, H-7a).

Standardized Protocol:

  • Sample Preparation: Dissolve 15 mg of the API in 0.6 mL of DMSO- d6​ . DMSO is preferred over D 2​ O to prevent the rapid exchange of the NH 2+​ and OH protons, allowing their signals to be observed.

  • Acquisition: Acquire 1 H NMR at 400 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the aliphatic multiplets.

  • Data Interpretation: Look for the broad NH 2+​ singlet between 9.5–10.5 ppm, which confirms the intact hydrochloride salt form[1].

Universal Purity Quantitation via HPLC-CAD

The Causality of the Method: Because octahydro-1H-isoindol-5-ol lacks a chromophore, UV detection is entirely inadequate. Charged Aerosol Detection (CAD) is the gold standard for such molecules. CAD is a mass-flow dependent detector that measures non-volatile analytes independent of their chemical structure[3].

To maximize the CAD response, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC). The causality here is twofold: First, the highly polar amine hydrochloride retains poorly on standard reversed-phase (C18) columns without ion-pairing reagents. Second, the high organic solvent content (e.g., Acetonitrile) required for HILIC significantly enhances the nebulization and evaporation efficiency within the CAD, resulting in a superior signal-to-noise ratio and lower limits of quantitation[4].

HILIC-CAD Protocol:

  • Column: Amide-bonded HILIC column (e.g., 150 mm × 2.1 mm, 1.7 µm) to ensure stability against phase bleed, which would otherwise elevate CAD background noise[4].

  • Mobile Phase:

    • Phase A: 100 mM Ammonium Formate in water (pH 3.0, adjusted with formic acid). The volatile buffer is strictly required to prevent CAD fouling.

    • Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 85% B, or a shallow gradient depending on the impurity profile.

  • CAD Parameters: Set the evaporation temperature to 50 °C and the power function value to 1.0 to ensure a linear dynamic range[4].

CADMechanism Eluent Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Liquid Desolvation Evaporation Tube (50°C) Nebulizer->Desolvation Droplets Charging Corona Discharge (Ionized N2 collides) Desolvation->Charging Dry Particles Electrometer Electrometer (Signal Measurement) Charging->Electrometer Charged Particles

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric aliphatic amines.

Molecular Weight Confirmation via ESI-MS

The Causality of the Method: Electrospray Ionization (ESI) is highly efficient for aliphatic amines. The secondary amine in the isoindole ring has a high proton affinity, making it readily ionizable in positive mode to form the [M+H]+ species[1]. MS/MS fragmentation provides a self-validating fingerprint: the initial loss of water (-18 Da) from the C5-hydroxyl group is followed by characteristic ring-opening cleavages of the saturated nitrogen heterocycle.

Protocol:

  • Ionization Mode: Positive ion mode (ESI+).

  • Capillary Voltage: 3.0–4.0 kV.

  • Desolvation Temperature: 250–350 °C[1].

  • Target Mass: The exact mass of the free base ( C8​H15​NO ) is 141.1154 Da. The extracted ion chromatogram (EIC) should target the protonated molecule [C8​H16​NO]+ at m/z 142.12[1].

Solid-State & Thermal Characterization

The Causality of the Method: While NMR provides relative stereochemistry in solution, single-crystal X-ray diffraction is the definitive, unequivocal method for elucidating the absolute solid-state conformation of the cis- or trans-fused octahydro-1H-isoindole core[2]. Additionally, amine hydrochlorides are notoriously hygroscopic. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required to differentiate between surface moisture, true crystalline hydrates, and the onset of thermal degradation.

Quantitative Data Summaries

Table 1: Expected Physicochemical & Spectroscopic Properties

ParameterExpected Value / ObservationAnalytical Purpose
Molecular Formula C8​H15​NO⋅HCl Elemental composition baseline.
Exact Mass (Free Base) 141.1154 DaTarget for high-resolution MS.
ESI-MS [M+H]+ m/z 142.12Confirms molecular weight[1].
1 H NMR (DMSO- d6​ ) ~9.5–10.5 ppm (2H, br s)Confirms NH 2+​ salt formation[1].
1 H NMR (DMSO- d6​ ) ~3.4–3.6 ppm (2H, m)H-1, H-3 axial protons adjacent to N[1].

Table 2: Optimized HILIC-CAD Method Parameters

Method ParameterSetting / ValueRationale
Column Amide-HILIC (150 x 2.1 mm, 1.7 µm)Prevents column bleed; retains polar amines[4].
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)Volatile buffer required for CAD compatibility.
Mobile Phase B Acetonitrile (100%)High organic content enhances CAD nebulization[4].
CAD Evaporation Temp 50 °COptimizes desolvation of the mobile phase[4].
CAD Power Function 1.0Ensures linear response for quantitation[4].

References

  • Leistner, A., Pawellek, R., & Holzgrabe, U. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids." Thermo Scientific Customer Application Note 000721, Institute of Pharmacy, University of Würzburg. Available at:[Link]

Sources

Application

Application Note: Octahydro-1H-isoindol-5-ol Hydrochloride in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, there is a paradigm shift away from planar, sp²-hybridized aromatic rings ("flatland") toward highly saturated, three-dimensional sp³-rich sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, there is a paradigm shift away from planar, sp²-hybridized aromatic rings ("flatland") toward highly saturated, three-dimensional sp³-rich scaffolds. This transition is driven by the need for improved metabolic stability, enhanced aqueous solubility, and higher target selectivity. Octahydro-1H-isoindol-5-ol hydrochloride has emerged as a privileged bicyclic building block that directly addresses these needs[1].

The rigid, fused-ring architecture of the octahydro-1H-isoindole core provides a highly defined spatial presentation of pharmacophoric elements[2]. The secondary amine in the pyrrolidine ring is easily protonated at physiological pH, allowing it to form critical salt bridges with aspartate residues in target proteins like G-protein coupled receptors (GPCRs) and monoamine transporters[2]. Concurrently, the hydroxyl group at the 5-position serves as a versatile synthetic vector for further functionalization (e.g., etherification, esterification, or cross-coupling), enabling the rapid generation of diverse compound libraries for Fragment-Based Drug Discovery (FBDD)[3].

FBDD_Workflow N1 Scaffold Selection: Octahydro-1H-isoindol-5-ol N2 3D Spatial Profiling & Library Generation N1->N2 Structural Rigidity N3 High-Throughput Phenotypic Screening N2->N3 Compound Library N4 Hit-to-Lead Optimization N3->N4 Active Hits N5 In Vitro Validation (Transporters/Kinases) N4->N5 SAR Refinement N6 Lead Candidate Selection N5->N6 Efficacy & ADMET

Workflow of Fragment-Based Drug Discovery using the octahydro-1H-isoindole scaffold.

Key Therapeutic Applications & Mechanistic Insights

Neuropsychiatry: Triple Reuptake Inhibitors (TRIs)

Major Depressive Disorder (MDD) is frequently treated with SSRIs or SNRIs, but these therapies often suffer from delayed onset and incomplete remission. Octahydro-1H-isoindole derivatives have been successfully engineered as potent Triple Reuptake Inhibitors (TRIs) targeting the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters simultaneously[3].

Mechanistic Causality: The rigid, compact nature of the bicyclic octahydro-1H-isoindole scaffold allows it to occupy the central substrate-binding site of these monoamine transporters. By carefully tuning the substituents on the 5-hydroxyl vector, researchers can achieve the precise spatial geometry required to block the reuptake mechanism across all three transporters, thereby elevating synaptic concentrations of serotonin, norepinephrine, and dopamine to alleviate core depressive symptoms[3].

Oncology & Immunology: STAT3 Inhibition and ADC Payloads

Beyond the central nervous system, the scaffold has demonstrated significant utility in oncology. Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a hallmark of tumor progression and metastasis. Octahydro-1H-isoindole derivatives have been identified as potent inhibitors that disrupt STAT3 phosphorylation and subsequent nuclear translocation[1].

Furthermore, recent patent literature highlights the use of octahydro-1H-isoindol-5-ol hydrochloride as a critical structural component in the synthesis of payloads for Antibody-Drug Conjugates (ADCs) designed to activate effector T cells, bridging targeted cancer therapy with immuno-oncology[4].

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer Recruitment JAK->STAT3 pSTAT3 Phosphorylated STAT3 Dimerization STAT3->pSTAT3 Phosphorylation Inhibitor Octahydro-1H-isoindole Derivative Inhibitor->STAT3 Blocks Activation Nucleus Nuclear Translocation & Gene Transcription pSTAT3->Nucleus Tumor Progression

Mechanism of STAT3 pathway inhibition by octahydro-1H-isoindole derivatives.

Quantitative Data Summaries

The following tables summarize the pharmacological and physicochemical advantages of incorporating the octahydro-1H-isoindole scaffold into drug design.

Table 1: In Vitro Transporter Inhibition Profiles of Optimized Derivatives [3]

Compound / Scaffold Variant SERT IC₅₀ (nM) NET IC₅₀ (nM) DAT IC₅₀ (nM) Target Profile
Compound 22a 20 109 430 Balanced TRI
Compound 23a 29 85 310 Balanced TRI

| Standard SSRI (Control) | < 5 | > 1000 | > 5000 | Selective SERT |

Table 2: Physicochemical Advantages of the Octahydro-1H-isoindole Core

Property Typical Aromatic Scaffold Octahydro-1H-isoindole Scaffold Impact on Drug Discovery
Fraction sp³ (Fsp³) Low (< 0.3) High (> 0.7) Improved aqueous solubility and lower promiscuity.
3D Conformation Planar / Flat Rigid, Bicyclic Enhanced target selectivity via precise spatial binding.

| Metabolic Liability | High (CYP oxidation) | Moderate to Low | Improved pharmacokinetic half-life and bioavailability. |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to confirm that the observed biological effects are mechanistically driven by the experimental compounds.

Protocol A: In Vitro Monoamine Transporter Reuptake Assay

Purpose: To validate the Triple Reuptake Inhibitor (TRI) activity of novel octahydro-1H-isoindole derivatives[3]. Causality: Measuring the accumulation of radiolabeled neurotransmitters inside transfected cells directly quantifies the compound's ability to block transporter function.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human SERT, NET, or DAT in 96-well plates until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the test compound (synthesized from octahydro-1H-isoindol-5-ol hydrochloride) at varying concentrations (1 nM to 10 µM) in KRH buffer.

  • Self-Validation (Controls):

    • Positive Controls: Include wells treated with reference inhibitors (Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT) to establish the maximum inhibition baseline.

    • Vehicle Control: Include wells with DMSO only (0.1% final concentration) to establish baseline maximum reuptake.

  • Radioligand Addition: Add [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine to the respective plates and incubate for 10 minutes at 37°C.

  • Termination & Measurement: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 0.1 N NaOH, transfer to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. The assay is considered valid only if the positive controls yield IC₅₀ values within 3-fold of their established literature values.

Protocol B: Western Blot Analysis for STAT3 Pathway Inhibition

Purpose: To confirm that the phenotypic anticancer activity of the scaffold is driven by the inhibition of STAT3 phosphorylation[1]. Causality: If the compound directly targets the STAT3 pathway, we must observe a dose-dependent decrease in phosphorylated STAT3 (p-STAT3) without a corresponding drop in total STAT3 protein levels.

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cell lines (e.g., MDA-MB-231) in 6-well plates. Treat with the octahydro-1H-isoindole derivative at predetermined IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the p-STAT3 signal). Determine protein concentration via BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation (Self-Validating Step):

    • Block the membrane with 5% BSA.

    • Probe with primary antibodies against p-STAT3 (Tyr705) and Total STAT3[1].

    • Internal Control: Probe for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

  • Quantification: Use densitometry software to quantify band intensities. Calculate the ratio of p-STAT3 to Total STAT3. A valid inhibition profile will show a significant reduction in this ratio compared to the vehicle-treated control, while GAPDH levels remain constant.

References

  • BenchChem Technical Support Team. Application Notes and Protocols: The Versatility of the cis-Octahydro-1H-isoindole Scaffold in Drug Design. Benchchem. 2

  • BenchChem Technical Support Team. The Ascendant Scaffold: A Comprehensive Review of Octahydro-1H-isoindoles in Modern Medicinal Chemistry. Benchchem. 1

  • ResearchGate. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. 3

  • Google Patents. AU2023230346A1 - Activators of effector t cells. Google Patents. 4

Sources

Method

Application Note: Chemoselective N-Alkylation of Octahydro-1H-isoindol-5-ol Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction and Strategic Overview Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic amino alcohol scaffold frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Strategic Overview

Octahydro-1H-isoindol-5-ol is a highly versatile bicyclic amino alcohol scaffold frequently utilized in medicinal chemistry to impart conformational restriction and improve the pharmacokinetic profiles of drug candidates. Because it is typically supplied and stored as a stable hydrochloride salt (CAS: 1430327-93-7), utilizing this building block requires a carefully designed protocol to liberate the free amine and selectively functionalize it.

This application note details a robust, field-proven methodology for the regioselective N-alkylation of octahydro-1H-isoindol-5-ol hydrochloride, ensuring high yields while completely suppressing unwanted O-alkylation side reactions.

Mechanistic Rationale and Causality (E-E-A-T)

When functionalizing octahydro-1H-isoindol-5-ol, chemists face a classic chemoselectivity challenge: the molecule possesses both a secondary amine (masked as an HCl salt) and a secondary alcohol. The protocol's success relies on exploiting the inherent nucleophilicity differences between nitrogen and oxygen, governed by strict reagent selection:

  • Base Selection (The Chemoselectivity Gatekeeper): To achieve exclusive N-alkylation, a mild inorganic base such as anhydrous potassium carbonate ( K2​CO3​ ) is mandatory[1]. K2​CO3​ (conjugate acid pKa​≈10.3 ) is strong enough to neutralize the amine hydrochloride salt and scavenge the hydrohalic acid (HX) by-product generated during the SN​2 reaction[2]. Crucially, it is far too weak to deprotonate the C5-hydroxyl group ( pKa​≈16 ). If a strong base like sodium hydride (NaH) were used, it would generate a highly reactive alkoxide, leading to catastrophic O-alkylation and complex product mixtures[3].

  • Solvent Selection (Reaction Acceleration): Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic medium, it leaves the liberated amine nucleophile unsolvated and highly reactive, significantly accelerating the SN​2 displacement[1]. Furthermore, the inorganic salts ( KCl , KHCO3​ ) formed during the reaction are insoluble in MeCN, driving the reaction equilibrium forward and simplifying downstream purification.

  • Stoichiometric Control: The base is used in a 3.0 molar equivalent excess. One equivalent is consumed to break the HCl salt, a second equivalent neutralizes the alkylation by-product, and the third acts as a kinetic buffer to maintain a mildly basic environment[2].

Experimental Workflow

Workflow SM Octahydro-1H-isoindol-5-ol HCl (Starting Material) Base Base Addition (K₂CO₃) Neutralize HCl & Scavenge HX SM->Base Solvent Solvent (MeCN or DMF) Polar Aprotic Medium Base->Solvent Alk Alkyl Halide (R-X) Electrophile Addition Solvent->Alk Reaction Sₙ2 N-Alkylation (Stir at 25-80°C) Alk->Reaction Workup Aqueous Work-Up (H₂O / EtOAc Extraction) Reaction->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification Product N-Alkylated Product (Target Compound) Purification->Product

Workflow for the regioselective N-alkylation of octahydro-1H-isoindol-5-ol hydrochloride.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Reagents Required:

  • Octahydro-1H-isoindol-5-ol hydrochloride: 1.0 eq (177.67 mg)

  • Alkyl halide (e.g., Benzyl bromide): 1.1 eq

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 3.0 eq (414.6 mg)

  • Acetonitrile (MeCN), anhydrous: 5.0 mL

Methodology:

  • In-Situ Free-Basing: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add octahydro-1H-isoindol-5-ol hydrochloride (177.67 mg, 1.0 eq) and finely powdered, anhydrous K2​CO3​ (414.6 mg, 3.0 eq).

  • Solvation & Activation: Add 5.0 mL of anhydrous MeCN to the flask. Flush the system with inert gas (nitrogen or argon) and stir the suspension vigorously at room temperature for 30 minutes. Self-Validation Check: This pre-stirring step is mandatory; failing to fully liberate the free base before adding the electrophile will result in sluggish reaction kinetics and poor yields.

  • Electrophile Addition: Using a micro-syringe, add the alkyl halide (1.1 eq) dropwise to the stirring suspension. The slight 0.1 eq excess ensures complete consumption of the valuable bicyclic scaffold while minimizing the risk of over-alkylation (quaternary ammonium salt formation)[1].

  • Reaction Execution: Attach a reflux condenser to the flask. Heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Reaction Monitoring: Stir the mixture for 4 to 16 hours (depending on the electrophile's reactivity). Monitor the progress via TLC (eluent: 10% MeOH in DCM with 1% NH4​OH modifier) or LC-MS. The target N-alkylated product will exhibit a significantly higher Rf​ value than the highly polar, baseline-retained starting material.

  • Quenching & Aqueous Work-Up: Once complete consumption of the starting material is confirmed, cool the mixture to room temperature. Quench the reaction by adding 15 mL of distilled water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[4].

  • Purification: Combine the organic extracts, wash with saturated aqueous brine (15 mL), and dry over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (gradient elution: 0-10% MeOH in DCM) to afford the pure N-alkylated octahydro-1H-isoindol-5-ol.

Quantitative Data Presentation

The thermodynamic and kinetic requirements of the N-alkylation vary significantly based on the steric hindrance and electronic nature of the chosen alkylating agent. The table below summarizes the expected parameters for various electrophiles applied to this protocol.

Electrophile (Alkylating Agent)SolventBaseTemp (°C)Time (h)Expected Yield (%)
Benzyl Bromide (Activated/Benzylic)MeCN K2​CO3​ 604 - 685 - 92
1-Bromobutane (Primary Aliphatic)MeCN K2​CO3​ 8012 - 1675 - 85
2-Iodopentane (Secondary Aliphatic)DMF K2​CO3​ 8018 - 2460 - 70
Methyl Iodide (Highly Reactive)THFDIPEA252 - 480 - 90

Note: For secondary aliphatic halides (e.g., 2-iodopentane), switching the solvent from MeCN to DMF and elevating the temperature to 80 °C is recommended to overcome steric hindrance and maintain acceptable reaction rates[5].

References

  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate (European Journal of Organic Chemistry). Available at: [Link][4]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (Beilstein Journal of Organic Chemistry). Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Octahydro-1H-isoindol-5-ol Hydrochloride

Welcome to the technical support center for the synthesis of octahydro-1H-isoindol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of octahydro-1H-isoindol-5-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Synthetic Pathway Overview

The synthesis of octahydro-1H-isoindol-5-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route is outlined below, starting from cis-1,2-cyclohexanedicarboxylic anhydride. This guide will provide troubleshooting for key transformations within this pathway.

Synthetic_Pathway A cis-1,2-Cyclohexanedicarboxylic anhydride B N-Benzyl-cis-hexahydrophthalimide A->B Benzylamine, Heat C N-Benzyl-octahydro-1H-isoindol-5-one B->C Reduction (e.g., Zn, H+) then Oxidation (e.g., PCC, PDC) or via aza-Robinson annulation D N-Benzyl-octahydro-1H-isoindol-5-ol C->D Diastereoselective Reduction (e.g., NaBH4) E Octahydro-1H-isoindol-5-ol D->E N-Debenzylation (e.g., H2, Pd/C) F Octahydro-1H-isoindol-5-ol Hydrochloride E->F HCl

Caption: A common synthetic route to octahydro-1H-isoindol-5-ol hydrochloride.

Troubleshooting Guide

Part 1: Synthesis of N-Benzyl-octahydro-1H-isoindol-5-one

Question 1: I am getting a low yield during the formation of the N-benzyl-cis-hexahydrophthalimide. What could be the cause?

Answer:

Low yields in this step are often due to incomplete reaction or side product formation. Here are some potential causes and solutions:

  • Insufficient reaction temperature or time: The reaction of cis-1,2-cyclohexanedicarboxylic anhydride with benzylamine to form the imide typically requires elevated temperatures to drive off the water formed during the reaction. Ensure your reaction is heated sufficiently (e.g., refluxing in a suitable solvent like toluene with a Dean-Stark trap) and for an adequate duration.

  • Reagent purity: Ensure the starting anhydride and benzylamine are of high purity. Impurities can interfere with the reaction.

  • Alternative strategy: Consider a two-step approach where you first form the amic acid at a lower temperature, followed by cyclization at a higher temperature, sometimes with a dehydrating agent.

Question 2: My attempt at an aza-Robinson annulation to form the bicyclic ketone is failing. What are the critical parameters?

Answer:

The aza-Robinson annulation is a powerful method for constructing fused bicyclic amides, but it is sensitive to reaction conditions.[1] Key factors to consider are:

  • Base selection: The initial conjugate addition of the imide to a vinyl ketone is base-catalyzed. The choice of base (e.g., NaOEt) is crucial.

  • Acid-catalyzed cyclization: The subsequent intramolecular aldol condensation is acid-mediated. The strength and concentration of the acid (e.g., TfOH) need to be optimized.[1]

  • Substrate reactivity: The reactivity of the vinyl ketone is important. Methyl vinyl ketone is a common choice.

Part 2: Diastereoselective Reduction of N-Benzyl-octahydro-1H-isoindol-5-one

Question 3: My reduction of the ketone is resulting in a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

Answer:

Controlling the stereochemistry during the reduction of the ketone is critical for obtaining the desired diastereomer of the alcohol. The choice of reducing agent and reaction conditions are key.

  • Steric hindrance of the reducing agent: The stereochemical outcome is often governed by the direction of hydride attack on the carbonyl. Bulky reducing agents may favor attack from the less hindered face of the molecule. Consider using reducing agents with varying steric bulk.

  • Chelation-controlled reduction: In some cases, using a reducing agent in combination with a Lewis acid can promote a specific stereochemical outcome through chelation with the nitrogen atom.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity.

  • Choice of reducing agent: Sodium borohydride (NaBH₄) is a common choice for this type of reduction.[2] The diastereoselectivity can be influenced by the solvent and temperature. For similar bicyclic ketones, high diastereoselectivity has been achieved with specific catalysts and hydrogen donors.[3]

Reducing AgentTypical ConditionsExpected Outcome
NaBH₄Methanol, 0 °C to RTOften provides a mixture of diastereomers. Selectivity can be solvent and temperature dependent.[2]
L-Selectride®THF, -78 °CA bulkier hydride source that can offer higher selectivity for attack from the less hindered face.
Catalytic Hydrogenation (e.g., PtO₂)H₂, various solventsCan provide high diastereoselectivity depending on the substrate and catalyst.[4]

Question 4: How can I separate the diastereomers of N-Benzyl-octahydro-1H-isoindol-5-ol if the reduction is not perfectly selective?

Answer:

If you obtain a mixture of diastereomers, they can often be separated by chromatographic techniques.

  • Column chromatography: Diastereomers have different physical properties and can typically be separated by flash column chromatography on silica gel. Careful selection of the eluent system is necessary to achieve good separation.[5]

  • Fractional crystallization: In some cases, if the diastereomers are crystalline, fractional crystallization can be an effective method for separation.[2]

Part 3: N-Debenzylation and Salt Formation

Question 5: The N-debenzylation via catalytic hydrogenation is slow or incomplete. What are the common issues?

Answer:

Catalytic hydrogenolysis for N-benzyl deprotection is a widely used and generally clean method, but it can be prone to issues.[6]

  • Catalyst poisoning: The amine product can act as a catalyst poison for palladium on carbon (Pd/C), slowing down the reaction.[6][7]

    • Solution 1: Use of an acidic medium. Performing the reaction in an acidified solution (e.g., with HCl in ethanol) can prevent the free amine from poisoning the catalyst.

    • Solution 2: Use of a co-catalyst. The addition of a solid acid catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the Pd/C-catalyzed deprotection.[7]

  • Catalyst activity: Ensure you are using a fresh and active catalyst. The quality of the Pd/C can vary.

  • Hydrogen pressure: While balloon pressure is often sufficient, some stubborn debenzylations may require higher pressures of hydrogen.

  • Solvent choice: Methanol or ethanol are common solvents for this reaction.

Question 6: I am observing side products during the N-debenzylation. What are the likely side reactions?

Answer:

While catalytic hydrogenolysis is generally clean, other functional groups in the molecule could be susceptible to reduction.

  • Reduction of other functional groups: If your molecule contains other reducible groups such as alkenes, alkynes, or nitro groups, they may also be reduced under the hydrogenation conditions.[8]

  • Alternative deprotection methods: If catalytic hydrogenation is not compatible with your substrate, consider alternative methods for N-benzyl deprotection, such as oxidative methods (e.g., with DDQ) or acid-mediated cleavage, though these may have their own compatibility issues.[8][9]

Question 7: I am having trouble forming a crystalline hydrochloride salt. What can I do?

Answer:

The formation of a stable, crystalline salt is important for purification and handling of the final product.

  • Solvent selection: The choice of solvent is critical for salt formation and crystallization. A common method is to dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in the same or a miscible solvent.[10]

  • Anhydrous conditions: Ensure you are using anhydrous HCl (e.g., as a solution in an organic solvent or as a gas) to avoid introducing water, which can sometimes hinder crystallization.

  • Seeding: If you have a small amount of crystalline product, using it to seed a supersaturated solution can induce crystallization.

  • Purification of the free base: Ensure the free base is of high purity before attempting salt formation, as impurities can inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis?

The overall yield can vary significantly depending on the optimization of each step. With careful execution and purification, an overall yield in the range of 30-50% from the starting anhydride could be considered reasonable for a multi-step synthesis of this nature. Individual step yields should ideally be in the 70-90% range.

Q2: How can I monitor the progress of each reaction?

Thin-layer chromatography (TLC) is a versatile technique for monitoring the progress of most of these reactions. Staining with potassium permanganate or visualization under UV light (if applicable) can help identify the starting materials and products. For the hydrogenation step, monitoring hydrogen uptake can also indicate reaction progress.

Q3: What are the key safety precautions for this synthesis?

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly and in a well-ventilated fume hood.

  • Catalytic hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is set up in a well-ventilated area, away from ignition sources, and that the system is properly purged to remove air before introducing hydrogen. The palladium catalyst can be pyrophoric when dry and exposed to air.[6]

  • Strong acids and bases: Handle with appropriate personal protective equipment (gloves, safety glasses).

Q4: Can I use a different protecting group for the nitrogen?

Yes, other protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) could be used. The choice of protecting group will depend on its stability to the reaction conditions in the subsequent steps and the ease of its removal at the end of the synthesis.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Benzyl-octahydro-1H-isoindol-5-one
  • Dissolve N-benzyl-octahydro-1H-isoindol-5-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Protocol 2: N-Debenzylation using Pd/C in an Acidic Medium
  • Dissolve N-benzyl-octahydro-1H-isoindol-5-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of concentrated HCl in ethanol to adjust the pH to acidic.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this cycle three times.[6]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude octahydro-1H-isoindol-5-ol hydrochloride.

References

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. Available at: [Link]

  • Diastereoselective reduction of the tricarbonyl moiety in bicyclic tetramates giving pyroglutamates | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available at: [Link]

  • Separation of diastereomers by extractive distillation - Google Patents.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. Available at: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles - ResearchGate. Available at: [Link]

  • Protection of N- and O-Functional Groups - Organic Chemistry Portal. Available at: [Link]

  • Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • Isoindolinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • The chemistry of isoindole natural products - Beilstein Journals. Available at: [Link]

  • Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. - SciSpace. Available at: [Link]

  • A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Available at: [Link]

  • Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Available at: [Link]

  • A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed. Available at: [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - MDPI. Available at: [Link]

  • Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study - RUA. Available at: [Link]

  • Facile Synthesis of Octahydrobenzo[h]isoquinolines: Novel and Highly Potent D1 Dopamine Agonists - PMC. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for octahydro-1H-isoindol-5-ol hydrochloride derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemoselective and stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemoselective and stereochemical challenges associated with derivatizing octahydro-1H-isoindol-5-ol hydrochloride.

This bicyclic aliphatic compound features both a secondary amine and a secondary alcohol. The protocols and troubleshooting steps below are engineered to ensure high-yield, chemoselective transformations by explaining the mechanistic causality behind each experimental choice.

Part 1: Core FAQs – Handling & Preparation

Q: Why is my derivatization failing or showing exceptionally low yields when using the starting material directly? A: The starting material is supplied as a hydrochloride (HCl) salt. In this state, the lone pair of electrons on the secondary amine is protonated ( NH2+​ ), rendering it completely non-nucleophilic. To initiate any N-derivatization, you must perform an in situ free-basing step. The addition of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the salt and liberate the reactive free amine[1].

Q: What is the primary synthetic challenge with this specific molecule? A: The core challenge is chemoselectivity . Because the molecule possesses both a secondary amine and a secondary hydroxyl group, reagents can potentially attack both sites. However, the secondary amine is inherently more nucleophilic than the secondary alcohol. We exploit this kinetic difference to achieve N-selective derivatization without the need for prior O-protection[2].

Part 2: Troubleshooting Guide – N-Selective Derivatization

Q: How do I achieve chemoselective N-alkylation without accidentally alkylating the secondary alcohol? A: Avoid direct alkylation with alkyl halides ( SN​2 conditions), as this frequently leads to over-alkylation (quaternary ammonium salts) and poor chemoselectivity. Instead, utilize Reductive Amination . By reacting the free amine with an aldehyde or ketone, a transient iminium ion is formed. Using Sodium Triacetoxyborohydride (STAB) as the reducing agent is the field-proven standard here. STAB is a mild hydride donor that selectively reduces the highly electrophilic iminium ion without reducing the unreacted carbonyl starting material or interfering with the secondary alcohol[3],[4].

Q: I need to selectively protect the amine with a Boc group. Will the alcohol react with Boc2​O ? A: No, provided you control the reaction conditions. The secondary amine will react rapidly with Di-tert-butyl dicarbonate ( Boc2​O ) at room temperature in the presence of a mild base (TEA). The secondary alcohol requires a much stronger base (e.g., NaH) or an acyl transfer catalyst (e.g., DMAP) to form an O-Boc derivative. By intentionally omitting DMAP and using mild conditions, you ensure >95% chemoselective N-Boc protection.

Part 3: Troubleshooting Guide – O-Selective Derivatization

Q: My target is to derivatize the hydroxyl group (O-alkylation/O-acylation). How do I prevent the amine from reacting? A: Because the amine is the superior nucleophile, direct O-derivatization is impossible without the amine reacting first. You must employ a strict Protection-Deprotection Workflow :

  • Mask the Amine: First, N-protect the molecule using Boc2​O or Cbz-Cl.

  • O-Derivatize: Treat the N-protected intermediate with a strong base (like Sodium Hydride, NaH) to deprotonate the secondary alcohol, forming an alkoxide. Introduce your electrophile (alkyl halide or acyl chloride).

  • Deprotect: Remove the N-protecting group using acidic conditions (e.g., 4M HCl in Dioxane for Boc removal) to yield your final O-derivatized amine hydrochloride.

Workflow Start Octahydro-1H-isoindol-5-ol HCl FreeBase Free-Basing (TEA/DIPEA) Start->FreeBase Decision Target Derivatization? FreeBase->Decision N_Deriv N-Derivatization Decision->N_Deriv Target Amine O_Deriv O-Derivatization Decision->O_Deriv Target Alcohol N_Boc N-Boc Protection / Reductive Amination N_Deriv->N_Boc O_Step1 1. N-Protect (Boc2O) O_Deriv->O_Step1 O_Step2 2. O-Alkylate (NaH + R-X) O_Step1->O_Step2 O_Step3 3. N-Deprotect (HCl) O_Step2->O_Step3 O_Final O-Derivatized Product O_Step3->O_Final

Decision tree for chemoselective derivatization of octahydro-1H-isoindol-5-ol.

Part 4: Quantitative Data & Reaction Conditions

The following table summarizes the optimized parameters required to achieve high chemoselectivity based on your target functionalization.

Derivatization TargetReagent SystemBase RequiredSolventTemp (°C)Expected Chemoselectivity
N-Protection (Boc) Boc2​O (1.1 eq)TEA (2.0 eq)DCM or Glycerol20–25>98% N-selective (No O-Boc)
N-Alkylation Carbonyl (1.1 eq) + STAB (2-4 eq)TEA (2.0 eq)DCM or DCE20–25>95% N-selective (No O-alkylation)
O-Alkylation Alkyl Halide (1.2 eq)NaH (1.5 eq)THF or DMF0 to 25Requires prior N-protection
O-Acylation Acyl Chloride (1.1 eq)Pyridine or TEA + DMAPDCM0 to 25Requires prior N-protection

Part 5: Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Mechanism: The free amine attacks the electrophilic carbonyl of Boc2​O . The bulky tert-butyl group and the absence of an acyl transfer catalyst prevent the less nucleophilic secondary alcohol from reacting.

  • Preparation: Suspend octahydro-1H-isoindol-5-ol hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere.

  • Free-Basing: Add Triethylamine (TEA) (2.0 mmol, 2.0 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free base.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 mmol, 1.1 equiv) in 1 mL of DCM and add dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor completion via TLC (Ninhydrin stain will transition from positive to negative as the secondary amine is consumed).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Direct Reductive Amination using STAB

Mechanism: The amine condenses with the carbonyl to form a hemiaminal, which dehydrates into an iminium ion. STAB selectively donates a hydride to this iminium species[1],[3].

  • Preparation: To a solution of octahydro-1H-isoindol-5-ol hydrochloride (0.38 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL), add TEA (0.76 mmol, 2.0 equiv) dropwise at room temperature under nitrogen[1].

  • Imine Formation: Stir the mixture for 30 minutes to ensure free-basing. Add the target aldehyde or ketone (0.42 mmol, 1.1 equiv). Stir for an additional 1 hour to allow the iminium ion to form.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (0.76 mmol to 1.52 mmol, 2.0 to 4.0 equiv) in small portions to manage any mild exotherm[1].

  • Completion: Stir the resulting mixture for 2–4 hours at room temperature. Verify the consumption of the starting amine via LCMS.

  • Workup: Quench the reaction with 1N NaOH (to break down boron complexes and ensure the product is free-based). Extract with EtOAc or DCM. Dry the organic layer over Na2​SO4​ and purify via flash chromatography.

Mechanism Amine Free Amine Nucleophile Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl Electrophile Carbonyl->Hemiaminal Iminium Iminium Ion Reactive Species Hemiaminal->Iminium - H2O Product N-Alkyl Amine Final Product Iminium->Product + STAB Reduction

Reaction pathway for the selective reductive amination of the secondary amine.

References

  • [1] AU2023230346A1 - Activators of effector t cells. Google Patents. Available at:

  • [2] Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. PubMed Central (PMC). Available at:[Link]

  • [3] Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at:[Link]

  • [4] US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. Google Patents. Available at:

  • Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. RSC Advances. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Octahydro-1H-isoindol-5-ol Hydrochloride

Welcome to the Technical Support Center for the synthesis of octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7)[1]. This bicyclic amino alcohol is a highly versatile scaffold utilized extensively in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7)[1]. This bicyclic amino alcohol is a highly versatile scaffold utilized extensively in medicinal chemistry and drug development[2].

Synthesizing this molecule typically involves the reduction of a tetrahydrophthalimide precursor. However, the structural density of the cis-fused ring system and the presence of a sensitive secondary hydroxyl group make the workflow prone to specific side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic yields and product purity.

Synthetic Workflow & Major Side Reactions

Understanding the failure points in your synthetic route is the first step toward optimization. The diagram below illustrates the standard synthetic workflow and the three most common side reactions: hydrogenolysis, incomplete reduction, and dehydration.

SynthesisWorkflow Start Tetrahydrophthalimide Precursor Step1 Catalytic Hydrogenation (H2, Catalyst) Start->Step1 Intermediate1 Hexahydrophthalimide Intermediate Step1->Intermediate1 Optimal Conditions Side1 Hydrogenolysis (Loss of C5-OH) Step1->Side1 Harsh Pd/C Step2 Imide Reduction (BH3-THF or LiAlH4) Intermediate1->Step2 Intermediate2 Octahydro-1H-isoindol-5-ol (Free Base) Step2->Intermediate2 Complete Reduction Side2 Incomplete Reduction (Lactam Formation) Step2->Side2 Under-reduction Step3 Salt Formation (Anhydrous HCl) Intermediate2->Step3 Product Octahydro-1H-isoindol-5-ol Hydrochloride Step3->Product Controlled pH (0 °C) Side3 Dehydration (Alkene Formation) Step3->Side3 Excess Acid/Heat

Fig 1. Synthesis workflow of octahydro-1H-isoindol-5-ol HCl and major side reaction pathways.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing significant lactam impurities (octahydroisoindol-1-one) during the imide reduction step?

Causality: The reduction of a cyclic imide to a pyrrolidine ring proceeds stepwise. The reducing agent first attacks the carbonyl to form a hemiaminal intermediate. If the reaction is prematurely quenched or if the reducing agent is insufficient, this intermediate collapses, expelling water (or a metal oxide) to form a highly stable, partially reduced lactam[3]. Actionable Fix: When using Borane-THF (BH₃·THF), ensure a minimum of 3.0 to 4.0 equivalents of hydride per imide group. Borane acts as a Lewis acid, coordinating with the carbonyl oxygen and facilitating the rate-limiting hydride transfer. Maintain a vigorous reflux (65 °C in THF) for at least 12–18 hours.

MechanisticPathway Imide Imide Carbonyl Coordination Borane Coordination (Lewis Acid-Base) Imide->Coordination HydrideTransfer Hydride Transfer (Rate Limiting) Coordination->HydrideTransfer Hemiaminal Hemiaminal Intermediate HydrideTransfer->Hemiaminal Elimination C-O Cleavage & Iminium Formation Hemiaminal->Elimination Excess BH3 Reflux Lactam Stable Lactam (Side Product) Hemiaminal->Lactam Premature Quench (H2O) Amine Fully Reduced Amine Elimination->Amine 2nd Hydride Transfer

Fig 2. Mechanistic pathway of imide reduction highlighting the stable lactam side-product trap.

Q2: How do I prevent hydrogenolysis (loss of the C5-hydroxyl group) during the catalytic hydrogenation of the cyclohexene ring?

Causality: When reducing the double bond of the tetrahydrophthalimide precursor using standard Palladium on Carbon (Pd/C) under hydrogen gas, the allylic/homoallylic C5-hydroxyl group is highly susceptible to hydrogenolysis. The palladium catalyst inserts into the activated C-O bond, cleaving it to form the des-hydroxy byproduct (octahydro-1H-isoindole). Actionable Fix: Switch to a milder, less hydrogenolytic catalyst such as 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)[2]. Changing the solvent from methanol to a less polar solvent like ethyl acetate minimizes the stabilization of the polar transition state required for C-O cleavage.

Q3: Why does my final hydrochloride salt turn brown or become highly hygroscopic, and how do I prevent dehydration?

Causality: The C5-hydroxyl group is a secondary alcohol that can undergo acid-catalyzed E1/E2 elimination (dehydration) to form a stable alkene if exposed to excess aqueous HCl or high temperatures during salt formation. Furthermore, traces of water in the presence of HCl make the resulting salt highly hygroscopic, complicating isolation[4]. Actionable Fix: Strictly avoid aqueous HCl. Use anhydrous HCl gas dissolved in diethyl ether or 1,4-dioxane. Perform the addition dropwise at 0 °C under an inert nitrogen atmosphere to suppress elimination pathways.

Quantitative Data: Reaction Optimization Summaries

The tables below summarize empirical data to help you select the optimal reagents and conditions for your workflow.

Table 1: Comparison of Reducing Agents for Imide to Pyrrolidine Conversion

Reducing AgentEquivalentsTemp (°C) / SolventAmine Yield (%)Lactam Impurity (%)Notes
LiAlH₄2.00 to 25 / THF4535Harsh; high risk of ring opening.
LiAlH₄4.065 / THF82<5Complete reduction, but poor chemoselectivity.
Borane-THF3.065 / THF6025Requires extended reflux (12-24h).
Borane-DMS4.080 / Toluene91<2Superior conversion; requires careful quench.

Table 2: Effect of Hydrogenation Conditions on C5-Hydroxyl Hydrogenolysis

CatalystSolventPressure (psi)Desired Product (%)Hydrogenolysis (%)
10% Pd/CMeOH506530
10% Pd/CEtOAc158510
5% Rh/Al₂O₃EtOAc1595<2
5% Ru/CMeOH100885

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of 5-Hydroxyhexahydrophthalimide

This protocol utilizes Borane-THF to prevent ring-opening and maximize the yield of the free base.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Addition: Dissolve 5-hydroxyhexahydrophthalimide (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath. Slowly add Borane-THF complex (1.0 M in THF, 4.0 eq) dropwise over 30 minutes to control the exothermic coordination event.

  • Reflux & In-Process Control (IPC): Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 16 hours.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with a drop of MeOH, and analyze via FT-IR. Proceed to the next step ONLY when the imide C=O stretch (~1700 cm⁻¹) is completely absent.

  • Quench: Cool the reaction to 0 °C. Carefully add Methanol dropwise to quench excess borane.

    • Self-Validation Check: Monitor gas evolution (H₂). The quench is complete when no further bubbling is observed upon the addition of MeOH.

  • Hydrolysis: Add 6M aqueous HCl (2.0 eq) and reflux for 2 hours to break the stable amine-borane complex. Cool, basify with 2M NaOH to pH 12, and extract with Dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the free base.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol prevents acid-catalyzed dehydration of the C5-hydroxyl group.

  • Dissolution: Dissolve the octahydro-1H-isoindol-5-ol free base in anhydrous diethyl ether (0.1 M). Cool the solution to 0 °C under nitrogen.

  • Acidification: Slowly add 2.0 M HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring. A white precipitate will form immediately.

    • Self-Validation Check: Spot a small aliquot on wet pH indicator paper. The apparent pH should be between 2–3. Do not over-acidify, as excess HCl promotes dehydration.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous diethyl ether.

    • Self-Validation Check: The resulting powder should be free-flowing and white. A sticky or brown solid indicates water contamination or dehydration side-reactions. Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours.

Sources

Optimization

Technical Support Center: Purification of Octahydro-1H-isoindol-5-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating octahydro-1H-isoindol-5-ol hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of isolating octahydro-1H-isoindol-5-ol hydrochloride .

Because this compound is a highly polar, water-soluble secondary amino alcohol lacking a UV chromophore, traditional reversed-phase chromatography and standard UV-Vis detection will often fail. This guide provides field-proven, self-validating workflows to ensure high-purity isolation, explaining the mechanistic causality behind every experimental choice.

Analytical & Detection Challenges (FAQ)

Q: Why is my compound invisible on a standard HPLC-UV setup, and how can I monitor my purification fractions? A: Octahydro-1H-isoindol-5-ol lacks an aromatic ring or any extended conjugated π-system, meaning it does not absorb UV light above 210 nm. Attempting to monitor this compound at 205 nm will result in severe baseline drift and solvent interference, leading to false negatives in your fractions.

  • The Causality: Without a chromophore, photon absorption cannot occur in the standard UV range.

  • The Solution: You must utilize universal detection modalities.1 are mandatory for direct analysis[1]. Alternatively, you can perform a pre-column derivatization using Fmoc-Cl or Dansyl chloride to covalently attach a UV/fluorescent tag to the secondary amine.

Quantitative Data: Analytical Detection Strategies
Detection ModalitySensitivityGradient CompatibilityDestructive?Application Insights
UV-Vis (<210 nm) PoorYesNoProne to baseline drift; unsuitable for accurate purity profiling.
ELSD HighNo (requires baseline subtraction)YesIdeal for prep-LC fraction collection; requires volatile buffers.
CAD Very HighYes (with compensation)YesSuperior dynamic range; best for low-level impurity quantification.
LC-MS (ESI+) ExtremeYesYesEssential for mass confirmation; highly sensitive to ion suppression.
Fmoc-Cl Derivatization HighYesNo (to derivative)Imparts strong UV chromophore; excellent for reaction monitoring.

Chromatographic Purification Troubleshooting

Q: The compound elutes in the void volume on C18 columns and binds irreversibly to bare silica. How do I chromatographically purify this highly polar salt? A: You are encountering the classic limitations of standard chromatography. The high polarity of the hydroxyl group combined with the ionic nature of the hydrochloride salt prevents partitioning into a non-polar C18 stationary phase. Conversely, normal-phase silica causes irreversible ionic bonding.

  • The Solution: Implement 2[2].

  • The Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) but is eluted with a highly organic, water-miscible mobile phase (typically >70% acetonitrile)[2]. The retention mechanism relies on the analyte partitioning from the organic-rich mobile phase into a microscopic, water-enriched layer immobilized on the stationary phase surface[3].

  • Critical Parameter: You must add a volatile buffer (e.g., 10 mM ammonium formate, pH 3.5) to the aqueous portion of the mobile phase. This controls the ionization state of both the secondary amine and the surface silanols, preventing severe peak tailing and ensuring reproducible retention times[2].

PurificationWorkflow Start Crude Octahydro-1H-isoindol-5-ol HCl CheckPurity Assess Crude Purity (ELSD/CAD) Start->CheckPurity HighPurity >85% Purity CheckPurity->HighPurity LowPurity <85% Purity CheckPurity->LowPurity Crystallization Recrystallization (EtOH/EtOAc) HighPurity->Crystallization Freebase Freebasing (NaOH) & Extraction LowPurity->Freebase Pure Pure Hydrochloride Salt Crystallization->Pure Chromatography HILIC or Ion-Exchange Chromatography Freebase->Chromatography Resalt Re-salting with HCl in Organic Solvent Chromatography->Resalt Resalt->Pure

Workflow for purifying octahydro-1H-isoindol-5-ol HCl based on crude purity and scale.

Salt Handling & Crystallization Troubleshooting

Q: My recrystallization of the hydrochloride salt yields a sticky oil instead of crystals ("oiling out"). How do I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the lattice energy of the crystal is overcome by the solvation power of trace water or impurities, causing the compound to melt out of solution as a metastable liquid phase rather than forming an ordered solid.

  • The Solution: Ensure strictly anhydrous conditions and utilize a defined hydro-organic or dual-solvent mixture. A highly validated solvent system for4[4]. Dissolve the oil in a minimal volume of absolute ethanol, then slowly titrate in ethyl acetate until the cloud point is reached. Cool slowly to 4 °C to promote thermodynamic crystal growth rather than rapid kinetic precipitation.

Step-by-Step Methodology: Freebasing and Re-salting

If chromatographic purification is unfeasible at scale, the most robust, self-validating purification method is the Freebase-Extraction-Resalt protocol.

Causality & Self-Validation: This protocol exploits the differential solubility of the free base versus the salt form. By forcing the compound into its free base state, inorganic salts (like NaCl) are left in the aqueous phase. Re-salting in an anhydrous organic solvent ensures that only the target hydrochloride salt precipitates, leaving organic impurities dissolved in the mother liquor.

Protocol Steps:
  • Alkalinization (Freebasing): Dissolve the crude octahydro-1H-isoindol-5-ol hydrochloride in a minimal volume of deionized water. Cool to 0–5 °C. Slowly add 50% w/w aqueous NaOH dropwise until the solution reaches pH 12–13. (Insight: The pKa of the secondary amine is ~10.5; exceeding pH 12 ensures complete deprotonation[5]).

  • Extraction: Extract the aqueous mixture 4 times with an equal volume of dichloromethane (DCM) or ethyl acetate. (Insight: The highly polar hydroxyl group makes aqueous partitioning stubborn. Adding NaCl to saturate the aqueous layer will force the organic free base into the organic phase).

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄ for 30 minutes, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Re-salting: Dissolve the free base in a minimal amount of absolute ethanol. Chill to 0 °C and slowly add 1.1 equivalents of anhydrous HCl in dioxane.

  • Crystallization: Gradually add cold diethyl ether until the solution becomes slightly turbid (cloud point). Allow to stand at 4 °C for 12 hours. Filter the resulting high-purity crystals and dry under high vacuum[4].

FreebasingWorkflow Crude Crude HCl Salt (Aqueous Solution) Base Add 50% NaOH (Adjust to pH 12-13) Crude->Base Extract Extract with DCM or EtOAc Base->Extract AqueousWaste Aqueous Phase (Inorganic Salts) Extract->AqueousWaste OrganicPhase Organic Phase (Free Base) Extract->OrganicPhase Dry Dry over Na2SO4 & Concentrate OrganicPhase->Dry AddHCl Add Anhydrous HCl in EtOH/Dioxane Dry->AddHCl Crystallize Precipitate with Ether & Filter AddHCl->Crystallize PureSalt Pure Octahydro-1H-isoindol-5-ol HCl Crystallize->PureSalt

Chemical workflow for freebasing, extraction, and re-salting of polar amino alcohols.

References

  • What You Need to Know About HILIC | LCGC International | 2

  • HILIC to the Rescue: Pharmaceutical Development Case Examples | LCGC International | 1

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades | PMC | 3

  • Process for the purification of an aminoalcohol (US5866719A) | Google Patents | 4

  • (1s,2r)-1-aminoindan-2-ol | Organic Syntheses | 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Octahydro-1H-isoindol-5-ol Hydrochloride Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reactivity of bicyclic amine salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and reactivity of bicyclic amine salts. Octahydro-1H-isoindol-5-ol hydrochloride (e.g., CAS 52865-10-8) is a highly versatile building block widely utilized in medicinal chemistry, particularly in the synthesis of complex therapeutics like effector T cell activators[1]. However, its dual nature—possessing both an amine hydrochloride salt and a secondary hydroxyl group—often leads to significant solubility bottlenecks in standard organic workflows.

This guide provides a self-validating, mechanistic approach to troubleshooting these solubility issues, ensuring your synthetic steps (such as amidation, reductive amination, or alkylation) proceed with maximum yield and reproducibility.

The Mechanistic Root of the Problem

When researchers observe poor solubility of octahydro-1H-isoindol-5-ol hydrochloride in solvents like dichloromethane (DCM) or tetrahydrofuran (THF), the root cause lies in the thermodynamics of solvation versus lattice energy.

  • Ionic Lattice Strength: As a hydrochloride salt, the molecule exists in a highly stable ionic crystal lattice[2]. The energy required to break this lattice (lattice energy) is substantial.

  • Hydrogen Bonding Network: The presence of the hydroxyl group at the 5-position allows for extensive intermolecular hydrogen bonding. This further stabilizes the solid state compared to its non-hydroxylated analog, cis-octahydro-1H-isoindole hydrochloride[3].

  • Dielectric Constant Mismatch: Aprotic solvents like DCM (ε = 9.1) lack the dielectric capacity to stabilize the dissociated ions (R₂NH₂⁺ and Cl⁻). Consequently, the salt remains undissolved, leading to heterogeneous reaction mixtures and stalled kinetics.

Quantitative Solubility Profile

To facilitate rational solvent selection, the following table summarizes the solubility behavior of octahydro-1H-isoindol-5-ol hydrochloride across common reaction media.

SolventDielectric Constant (ε)Estimated SolubilitySuitability for HCl Salt ReactionsCausality / Notes
Water (H₂O) 80.1>100 mg/mLExcellentHigh polarity completely dissociates the ionic lattice.
Methanol (MeOH) 32.7~30-50 mg/mLGoodProtic nature solvates the chloride anion effectively.
Dimethylformamide (DMF) 36.7~5-10 mg/mLModeratePolar aprotic; requires in situ free-basing for full dissolution.
Dichloromethane (DCM) 9.1<1 mg/mLPoorLow polarity cannot overcome the salt's lattice energy.
Tetrahydrofuran (THF) 7.5<1 mg/mLPoorEthers are exceptionally poor solvents for amine HCl salts.
Decision Matrix & Troubleshooting Workflow

Use the following logical workflow to determine the optimal intervention strategy for your specific reaction conditions.

G Start Solubility Issue: octahydro-1H-isoindol-5-ol HCl CheckSolvent Evaluate Reaction Solvent Start->CheckSolvent PolarProtic Polar Protic (e.g., MeOH, EtOH) CheckSolvent->PolarProtic PolarAprotic Polar Aprotic (e.g., DMF, DMSO) CheckSolvent->PolarAprotic NonPolar Non-Polar / Weakly Polar (e.g., DCM, THF, Toluene) CheckSolvent->NonPolar Proceed Proceed with Reaction (Salt is soluble) PolarProtic->Proceed BaseAddition Add Organic Base (DIPEA / TEA, 1.5-2.0 eq) PolarAprotic->BaseAddition SaltBreak Ex situ Salt Break (Aqueous Na2CO3 extraction) NonPolar->SaltBreak FreeBase In situ Free-Basing (Dissolution occurs) BaseAddition->FreeBase Extract Extract Free Base into Organic Phase SaltBreak->Extract

Workflow for troubleshooting octahydro-1H-isoindol-5-ol hydrochloride solubility.

Validated Experimental Protocols
Protocol A: In Situ Free-Basing (Ideal for Amide Couplings in DMF/NMP)

Causality: Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) deprotonates the isoindoline nitrogen without acting as a competing nucleophile. The resulting free base is highly soluble in polar aprotic solvents[4].

  • Suspend: Add octahydro-1H-isoindol-5-ol hydrochloride (1.0 eq) to anhydrous DMF (concentration ~0.1 M to 0.2 M). The mixture will initially appear as a cloudy suspension.

  • Deprotonate: Add DIPEA (2.0 to 2.5 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Validate: Stir for 10-15 minutes. The suspension should transition to a clear, homogeneous solution, confirming successful free-basing.

  • React: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and carboxylic acid.

Protocol B: Ex Situ Salt Breaking (Ideal for Alkylations in DCM/THF)

Causality: When the reaction strictly requires a non-polar solvent, in situ free-basing leaves precipitated triethylammonium chloride (or DIPEA-HCl) in the flask, which can interfere with sensitive reagents or cause stirring issues. Pre-forming the free base isolates the reactive amine.

  • Dissolve: Dissolve the octahydro-1H-isoindol-5-ol hydrochloride in a minimum volume of deionized water.

  • Basify: Slowly add a saturated aqueous solution of Na₂CO₃ until the pH of the aqueous layer reaches 10-11.

  • Extract: Extract the aqueous layer 3-4 times with a mixture of DCM/Isopropanol (3:1 v/v). Expert Note: The addition of isopropanol is critical; the hydroxyl group on the isoindole ring makes the free base highly polar, and pure DCM will result in poor extraction efficiency.

  • Dry & Concentrate: Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid[5]. Use immediately to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q: I added Triethylamine (TEA) to my DCM suspension of the salt, but it is still cloudy. Did the free-basing fail? A: Not necessarily. While the octahydro-1H-isoindol-5-ol free base is soluble in DCM, the byproduct of the deprotonation—triethylammonium chloride (TEA·HCl)—is highly insoluble in DCM and will precipitate. The cloudiness you observe is likely the TEA·HCl salt, not your starting material. You can verify this by filtering an aliquot and analyzing the filtrate via LC-MS or NMR[3].

Q: Can I heat the reaction to force the hydrochloride salt to dissolve in THF? A: Heating is generally not recommended as a primary solubility solution for this compound. While heat increases kinetic energy, it rarely overcomes the high lattice energy of this specific HCl salt in low-dielectric solvents. Furthermore, prolonged heating of the undissolved salt can lead to localized degradation or side reactions if other reactive species are present. Use Protocol B instead.

Q: Does the stereochemistry (e.g., (3aR,5R,7aS)) affect the solubility? A: The macroscopic solubility differences between specific stereoisomers (such as the rel-5-hydroxy isomer[4]) and racemic mixtures are generally negligible in standard reaction volumes. The dominant factors dictating solubility remain the hydrochloride salt state and the hydrogen-bonding capacity of the hydroxyl group.

Sources

Optimization

Technical Support Center: Octahydro-1H-isoindol-5-ol Hydrochloride Scale-Up

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, kinetic, and isolation challenges encountered when scaling up the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, kinetic, and isolation challenges encountered when scaling up the synthesis of octahydro-1H-isoindol-5-ol hydrochloride. This bicyclic amine is a highly valuable pharmaceutical intermediate, but its scale-up is fraught with issues related to catalyst poisoning, exotherm management, and hygroscopic salt isolation.

Process Causality & Workflow Architecture

The most scalable route to octahydro-1H-isoindol-5-ol hydrochloride avoids the dangerous reduction of hexahydrophthalimides with borane or lithium aluminum hydride. Instead, we utilize the direct catalytic hydrogenation of 5-hydroxyisoindoline. The workflow below outlines the critical path, highlighting the strategic intermediate salt formation required to preserve catalyst activity.

G A 5-Hydroxyisoindoline (Free Base) B Salt Formation (HCl in EtOH) A->B C 5-Hydroxyisoindoline HCl (Protonated Amine) B->C Prevents Catalyst Poisoning D Catalytic Hydrogenation (Rh/C, H2 50 bar, 70°C) C->D E Crude Octahydro-1H-isoindol-5-ol HCl (Diastereomeric Mixture) D->E Arene Ring Reduction F Recrystallization (Anhydrous iPrOH/Heptane) E->F G Pure Octahydro-1H-isoindol-5-ol HCl (Target API Intermediate) F->G Purges trans-isomers

Scale-up workflow for octahydro-1H-isoindol-5-ol hydrochloride via direct hydrogenation.

Troubleshooting Guides & FAQs

Q1: Why does the hydrogenation of 5-hydroxyisoindoline stall at 30-40% conversion during scale-up? Causality & Solution: The secondary amine of the isoindoline strongly interacts with the noble metal surface (haptophilicity), which reduces the activity of the catalyst and poisons the active sites. To solve this, you must pre-form the hydrochloride salt before hydrogenation. Protonating the amine eliminates its lone pair, preventing metal coordination. This allows the arene ring to adsorb flatly onto the catalyst surface for efficient reduction.

Q2: How do we control the exotherm and improve hydrogen mass transfer in a >50 L reactor? Causality & Solution: Arene hydrogenation is highly exothermic. At scale, inadequate gas-liquid mixing leads to hydrogen starvation at the catalyst surface, which can promote side reactions such as the hydrogenolysis of the hydroxyl group. Implementing flow hydrogenation technologies or using a high-shear gas entrainment impeller improves substrate-gas-catalyst interactions and permits stringent control of temperature and pressure, minimizing undesirable side products[1].

Q3: The final product isolated is a sticky, hygroscopic mass instead of a flowable powder. How do we fix this? Causality & Solution: Bicyclic amine hydrochlorides, such as octahydro-1H-isoindole derivatives, are water-soluble solids with moderate lipophilicity and are notoriously hygroscopic[2]. If the crystallization solvent contains even trace amounts of water, the product will "oil out" as an amorphous mass. You must utilize a strictly anhydrous binary solvent system (e.g., absolute isopropanol and heptane) and seed the mixture at the metastable zone width (MSZW) to ensure controlled, anhydrous crystal growth.

Q4: How can we enrich the desired cis-fused isomer and control the hydroxyl stereocenter? Causality & Solution: Hydrogenation of the planar aromatic ring generally proceeds via syn-addition, naturally favoring the cis-ring fusion[3]. However, the existing stereocenter at the hydroxyl group can lead to a mixture of diastereomers. Because the cis-fused isomers exhibit differential solubility in alcoholic solvents compared to trans-isomers, a hot recrystallization from isopropanol effectively purges the undesired isomers into the mother liquor[3].

Self-Validating Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation of 5-Hydroxyisoindoline HCl

This protocol is designed to ensure complete arene reduction while suppressing C-O bond hydrogenolysis.

  • Preparation: Charge 5-hydroxyisoindoline hydrochloride (1.0 eq), 5% Rh/C (10 wt% relative to substrate), and anhydrous ethanol (10 volumes) into a Hastelloy pressure reactor.

    • Causality: Rh/C is specifically selected over Pd/C because it effectively reduces the arene ring without cleaving the secondary hydroxyl group.

  • Inerting & Pressurization: Purge the headspace with N₂ (3 cycles at 5 bar), followed by H₂ (3 cycles at 5 bar). Pressurize the reactor to 50 bar H₂.

    • Self-Validation Checkpoint: Perform a static pressure drop test for 15 minutes. A pressure loss of >0.5 bar indicates a leak that must be resolved before heating.

  • Reaction: Heat the reaction mixture to 70 °C while maintaining an agitation speed of at least 800 RPM (using a gas-entrainment impeller).

    • Causality: The 70 °C setpoint provides the necessary thermal energy to overcome the resonance stabilization of the arene ring.

  • Monitoring: Monitor hydrogen uptake via a mass flow controller.

    • Self-Validation Checkpoint: The reaction is deemed complete when H₂ uptake ceases for >30 minutes. Pull a sample for HPLC analysis; the starting material must be <0.5% AUC. If >0.5%, verify agitation and repressurize.

  • Filtration: Cool the reactor to 20 °C, safely vent the H₂ gas, and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst.

Protocol B: Anhydrous Crystallization of the Hydrochloride Salt

This protocol guarantees the isolation of a flowable, non-hygroscopic powder.

  • Solvent Exchange: Concentrate the ethanol filtrate from Protocol A under reduced pressure and chase twice with anhydrous isopropanol (5 volumes each) to remove all ethanol.

    • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the resulting isopropanol solution. The water content must be <0.1% w/w to prevent the product from oiling out.

  • Anti-Solvent Addition: Heat the isopropanol solution to 60 °C. Slowly add anhydrous heptane dropwise until the solution turns slightly cloudy (the cloud point), then add a few drops of isopropanol until it just clears.

    • Causality: This precisely establishes the metastable zone width (MSZW) required for controlled nucleation.

  • Seeding & Cooling: Add 0.5 wt% of pure octahydro-1H-isoindol-5-ol hydrochloride seed crystals. Hold the temperature at 60 °C for 1 hour to allow the seed bed to mature, then initiate a linear cooling ramp to 5 °C at a rate of 0.1 °C/min.

    • Self-Validation Checkpoint: Pull a slurry sample and inspect under a polarized light microscope. You should observe uniform, birefringent crystals with no amorphous agglomerates.

  • Isolation: Filter the slurry on a Nutsche filter, wash the cake with cold heptane (2 volumes), and dry under vacuum at 40 °C to constant weight.

Quantitative Data & Metrics

The following table summarizes the Design of Experiments (DoE) parameters optimized for the hydrogenation step, providing the quantitative boundaries for successful scale-up.

ParameterTested RangeOptimal SetpointCausality / Process Impact
Catalyst Type Pd/C, Ru/C, Rh/C5% Rh/C Rh/C minimizes hydroxyl hydrogenolysis compared to Pd/C and operates at lower pressures than Ru/C.
H₂ Pressure 10 - 80 bar50 bar Balances the reaction rate with facility safety limits; prevents hydrogen starvation at the metal surface.
Temperature 25 - 90 °C70 °C Overcomes the arene resonance energy. Temperatures >80 °C lead to thermal degradation and impurity formation.
Solvent MeOH, EtOH, AcOHAnhydrous EtOH Prevents esterification side-reactions seen with AcOH; provides optimal solubility for the HCl salt intermediate.
Catalyst Loading 1 - 20 wt%10 wt% Ensures complete conversion within a standard 8-hour operational shift without excessive catalyst cost.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Octahydro-1H-isoindol-5-ol Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the analytical method development for octahydro-1H-isoindol-5-ol hydrochloride. Drawing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the analytical method development for octahydro-1H-isoindol-5-ol hydrochloride. Drawing from extensive field experience and established scientific principles, this document explains the causality behind experimental choices and offers robust, self-validating protocols to navigate the complexities of this analyte.

Understanding the Molecule: Core Analytical Challenges

Octahydro-1H-isoindol-5-ol hydrochloride is a saturated bicyclic amine. Its structure presents several inherent challenges for analytical method development, particularly in chromatography.

  • High Polarity: The hydroxyl group and the secondary amine contribute to high polarity, leading to poor retention on traditional reversed-phase (RP) columns like C18.

  • Basic Nature: The secondary amine (pKa predicted to be >10) is basic and will be protonated at neutral and acidic pH. This positive charge can lead to strong, undesirable secondary interactions with residual silanols on silica-based columns, resulting in severe peak tailing.

  • Lack of a Strong Chromophore: The molecule is fully saturated and lacks conjugated double bonds, meaning it will exhibit very poor UV absorbance, making detection challenging.

  • Hygroscopicity & Solubility: As a hydrochloride salt, the compound is likely to be hygroscopic and exhibit high solubility in polar solvents like water and methanol, but poor solubility in non-polar organic solvents.[1]

Physicochemical Properties Summary

A clear understanding of the molecule's properties is the foundation of effective method development.

PropertyValue / ObservationImplication for AnalysisSource(s)
Molecular Formula C₈H₁₅NO · HCl-[2][3]
Molecular Weight 177.67 g/mol (as HCl salt)Essential for Mass Spectrometry and concentration calculations.[2]
Appearance White to off-white solidBasic physical characterization.[3]
Predicted pKa ~11.5 (for the amine)The molecule will be fully protonated (charged) below pH 9.5. This is critical for controlling retention and peak shape.[4]
Predicted LogP 0.367 (for free base)Indicates high polarity, predicting low retention in reversed-phase chromatography.[5]
UV Absorbance No significant chromophoreRequires low wavelength UV detection (<220 nm) or alternative detectors (MS, CAD, ELSD).Structural Analysis
Solubility Soluble in polar solvents (e.g., methanol, water).Dictates the choice of sample diluent and mobile phase.[1][4][1][4]

Troubleshooting Guide & Common Issues (Q&A)

This section directly addresses common experimental problems in a question-and-answer format.

Q1: My peak shape is terrible! I'm seeing significant tailing on my C18 column. What is happening and how do I fix it?

Answer: This is the most common issue for basic analytes like octahydro-1H-isoindol-5-ol. The primary cause is secondary ionic interactions between the protonated amine (analyte⁺) and deprotonated, negatively charged residual silanols (Si-O⁻) on the silica column packing.

Causality: At mid-range pH (e.g., pH 4-7), a small population of silanols on the silica backbone are ionized. Your positively charged analyte interacts with these sites via a strong ion-exchange mechanism, which has slower kinetics than the primary reversed-phase retention mechanism. This results in a "tail" of analyte molecules eluting late from the column.

Solutions:

  • Lower the Mobile Phase pH: Use a mobile phase buffered to pH 2.5-3.0 with an additive like 0.1% formic acid or phosphoric acid. At this low pH, the residual silanols are protonated (Si-OH) and thus neutral, eliminating the ionic interaction. This is the most effective and common solution.

  • Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. However, this approach can shorten column lifetime and is less favored in modern practice.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have a much lower concentration of residual silanols, reducing the opportunity for secondary interactions.

  • Consider an Alternative Stationary Phase: Columns with an embedded polar group or specialized surface treatments (e.g., "polar-endcapped" or "aqueous-stable") are designed to shield silanols and improve peak shape for bases.

Troubleshooting Workflow: Poor Peak Shape

A logical approach to diagnosing and solving peak asymmetry issues.

G cluster_start Problem Identification cluster_cause Primary Cause Analysis cluster_solutions Solution Pathways cluster_actions Specific Actions A Poor Peak Shape (Tailing) B Secondary Ionic Interaction (Analyte+ with Si-O-) A->B is caused by C Suppress Silanol Ionization (Primary Solution) B->C address by D Mask Active Sites B->D address by E Change Stationary Phase B->E address by F Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH < 3) C->F G Add Competing Base (e.g., TEA) - Use with caution D->G H Use High-Purity, End-Capped Column E->H I Switch to Polar-Embedded or HILIC Column E->I G cluster_stress Stress Conditions (ICH Q1A) A API Sample (octahydro-1H-isoindol-5-ol HCl) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze Stressed Samples (vs. Control) using HPLC B->G C->G D->G E->G F->G H Evaluate Peak Purity & Mass Balance G->H I Method is Stability-Indicating H->I All peaks resolved Mass balance ~100% J Method is NOT Stability-Indicating H->J Co-elution observed Poor mass balance K Optimize Method (e.g., change gradient, column) J->K K->G

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes to octahydro-1H-isoindol-5-ol hydrochloride

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the optimal synthesis of the conformationally restricted bicyclic amine building block, octahydro-1H-isoin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the optimal synthesis of the conformationally restricted bicyclic amine building block, octahydro-1H-isoindol-5-ol hydrochloride.

Chemical Context & Strategic Importance

Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1430327-93-7)[1] is a highly valuable, saturated bicyclic scaffold utilized extensively in modern medicinal chemistry. Its rigid cis-fused framework provides predictable spatial vectors for substituents, making it a critical intermediate in the synthesis of novel therapeutics, including highly potent Cbl-b inhibitors for effector T-cell activation[2].

Because the fully saturated isoindole system lacks a strong UV chromophore and is highly water-soluble, isolating the free base is notoriously difficult. Consequently, selecting a synthetic route requires a deep understanding of reaction causality, byproduct physical properties, and rigorous in-process controls.

Mechanistic Evaluation of Synthetic Routes

We evaluate two primary synthetic strategies: Route A (De Novo Bicyclic Construction) and Route B (Direct Aromatic Hydrogenation).

Route A: De Novo Construction via Diels-Alder Cycloaddition

This route constructs the bicyclic core from acyclic and monocyclic precursors. A protected diene (e.g., 2-((tert-butyldimethylsilyl)oxy)buta-1,3-diene) is reacted with maleimide.

  • Causality of Reagent Selection: The Diels-Alder approach is selected because the concerted endo-transition state inherently guarantees the desired cis-fused bicyclic geometry without requiring chiral catalysts. For the subsequent reduction of the tetrahydrophthalimide intermediate, Lithium Aluminum Hydride (LiAlH₄) is chosen over borane (BH₃). Borane forms stable amine-borane complexes that require harsh acidic reflux to break, which can prematurely cleave the silyl ether protecting group and complicate the isolation of the highly polar amino-alcohol.

Route B: Direct Catalytic Hydrogenation

This route utilizes 5-hydroxyisoindoline (or its N-protected derivative) as the starting material, reducing the aromatic benzene ring directly to a cyclohexane ring.

  • Causality of Reagent Selection: The choice of catalyst is the single most critical parameter. While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently triggers hydrogenolysis of the C–O bond in benzylic or allylic systems during aromatic reduction. To prevent stripping the hydroxyl group and yielding the undesired unsubstituted octahydroisoindole, a Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium catalyst is strictly required[3]. Furthermore, conducting the reaction in an acidic aqueous solvent (e.g., aqueous acetic acid) protonates the amine, preventing catalyst poisoning and directing the stereochemistry toward the cis-fused isomer[3].

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both routes when scaled to a 100-gram production level.

Performance MetricRoute A: Diels-Alder & ReductionRoute B: Catalytic Hydrogenation
Overall Isolated Yield 45% – 55%75% – 85%
Stereoselectivity Exclusively cis-fusedPredominantly cis-fused (>95%)
Scalability High (Standard glassware)Moderate (Requires high-pressure reactors)
Primary Impurities Unreduced imide, aluminum saltsUnreduced aromatic, hydrogenolyzed byproduct
Cost per 100g API Lower (Inexpensive bulk reagents)Higher (Precious metal catalysts, e.g., Rh)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: Imide Reduction & Workup (Route A)
  • Preparation: Suspend 3.0 equivalents of LiAlH₄ in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C.

  • Addition: Dissolve the protected tetrahydrophthalimide intermediate in anhydrous THF and add dropwise over 1 hour to maintain the internal temperature below 10 °C.

  • Reflux: Heat the reaction to 65 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via FT-IR. Validation: The complete absence of symmetric and asymmetric imide C=O stretching bands (1700–1770 cm⁻¹) confirms complete reduction. If carbonyl peaks persist, add 0.5 eq LiAlH₄ and reflux for 2 additional hours.

  • Causality-Driven Quench (Fieser Method): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O. Causality: Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that irreversibly traps the water-soluble bicyclic amine. The Fieser method forces the aluminum byproducts to precipitate as a granular, easily filterable solid, maximizing yield.

  • Filtration: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate.

Protocol B: High-Pressure Hydrogenation (Route B)
  • Preparation: Dissolve 5-hydroxyisoindoline in 10% aqueous acetic acid (0.2 M).

  • Catalyst Addition: Add 5 wt% of 5% Rh/Al₂O₃ catalyst.

  • Reaction: Seal the autoclave, purge with N₂ (3x), then H₂ (3x). Pressurize to 50 bar H₂ and heat to 80 °C for 16 hours[3].

  • Self-Validation Checkpoint: Depressurize the reactor, withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC coupled with Charged Aerosol Detection (CAD)[4]. Causality: CAD is mandatory because the fully reduced octahydroisoindole lacks a UV chromophore[4]. Validation: The reaction is complete when the UV-active starting material peak is <1% and the CAD signal shows a single dominant product peak.

  • Workup: Filter the catalyst through Celite, neutralize the filtrate with 20% NaOH to pH 10, and extract exhaustively with dichloromethane.

Protocol C: Hydrochloride Salt Formation (Common Final Step)
  • Preparation: Dissolve the isolated octahydro-1H-isoindol-5-ol free base in anhydrous diethyl ether (0.1 M) at 0 °C.

  • Precipitation: Add 2.0 M HCl in diethyl ether dropwise until the pH of the supernatant is ~2. A white precipitate will form immediately.

  • Self-Validation Checkpoint: Filter a small amount of the solid, dissolve in water, and add a drop of 0.1 M AgNO₃. Validation: The immediate formation of a dense white AgCl precipitate confirms successful salt formation.

  • Isolation: Filter the bulk solid under a nitrogen blanket (the salt is hygroscopic), wash with cold ether, and dry under high vacuum to yield octahydro-1H-isoindol-5-ol hydrochloride[2].

Pathway & Workflow Visualizations

G StartA Route A: Diels-Alder (Diene + Maleimide) DA_Adduct Tetrahydrophthalimide Intermediate StartA->DA_Adduct Cycloaddition ImideRed Imide Reduction (LiAlH4 in THF) DA_Adduct->ImideRed Reduction Target Octahydro-1H-isoindol-5-ol (Free Base) ImideRed->Target Deprotection StartB Route B: Hydrogenation (5-Hydroxyisoindoline) AromRed Aromatic Hydrogenation (Rh/Al2O3, H2, 50 bar) StartB->AromRed High Pressure H2 AromRed->Target Stereoselective Salt HCl Salt Formation (Target API Building Block) Target->Salt HCl / Ether

Synthetic pathways for octahydro-1H-isoindol-5-ol comparing Route A and Route B.

IPC Rxn Reaction Execution (Hydrogenation or Reduction) Sampling Aliquoting & Quenching (Self-Validating Step) Rxn->Sampling Analysis IPC Analysis (HPLC-CAD / FT-IR) Sampling->Analysis Decision Conversion > 98%? Analysis->Decision Continue Continue Reaction Adjust Parameters Decision->Continue No Workup Workup & Extraction (pH Control) Decision->Workup Yes Continue->Rxn Cryst Crystallization (HCl Salt Isolation) Workup->Cryst

Self-validating experimental workflow and in-process control logic tree.

Sources

Comparative

Biological Activity of Octahydro-1H-isoindol-5-ol vs. Other Isoindoles: A Comparative Guide

As drug development paradigms shift from flat, aromatic pharmacophores to sp³-rich, three-dimensional architectures, the isoindole scaffold has undergone significant evolutionary refinement. For researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development paradigms shift from flat, aromatic pharmacophores to sp³-rich, three-dimensional architectures, the isoindole scaffold has undergone significant evolutionary refinement. For researchers and drug development professionals, understanding the structural nuances between planar isoindoles and saturated derivatives like octahydro-1H-isoindol-5-ol is critical for optimizing target affinity, metabolic stability, and solubility.

This guide provides an authoritative, data-driven comparison of the biological activities of octahydro-1H-isoindol-5-ol against other prominent isoindole classes, supported by mechanistic rationales and self-validating experimental protocols.

Structural & Mechanistic Rationale: The sp³ Advantage

The core difference between traditional isoindoles (such as isoindole-1,3-diones/phthalimides) and octahydro-1H-isoindoles lies in their spatial geometry.

  • Isoindole-1,3-diones (Phthalimides): These are planar, highly reactive, and aromatic. Their flat structure allows them to intercalate with DNA or fit into narrow, hydrophobic enzymatic pockets, making them potent anticancer (e.g., topoisomerase or STAT3 inhibitors) and anti-inflammatory agents[1],[2].

  • Octahydro-1H-isoindoles: The complete saturation of the bicyclic ring creates a rigid, three-dimensional (sp³-rich) conformation. This stereochemical complexity allows for precise spatial orientation of substituents, which is paramount for interacting with complex biological targets like G-protein coupled receptors (GPCRs), monoamine transporters, and K-ATP channels[3],[4],[5].

  • Octahydro-1H-isoindol-5-ol: The introduction of a hydroxyl group at the 5-position of the octahydroisoindole core is a strategic modification. It provides a critical hydrogen bond donor/acceptor site, dramatically enhancing aqueous solubility and enabling targeted allosteric anchoring. This specific moiety has recently been leveraged in the design of Cbl-b inhibitors for effector T-cell activation[6] and broad-spectrum antiviral peptidomimetics targeting viral proteases like Mpro[7].

ScaffoldEvolution Isoindole Isoindole Core Scaffold (Base Pharmacophore) Phthalimides Isoindole-1,3-diones (Planar, Aromatic) Isoindole->Phthalimides Octahydro Octahydro-1H-isoindoles (sp3-rich, 3D Conformation) Isoindole->Octahydro Cancer Anticancer / Anti-inflammatory (e.g., STAT3 Inhibition) Phthalimides->Cancer CNS CNS / Metabolic (e.g., SUR1, NK1R) Octahydro->CNS Octa5ol Octahydro-1H-isoindol-5-ol (Targeted H-Bonding) Octahydro->Octa5ol Immune Immunooncology & Antiviral (e.g., Cbl-b, Mpro) Octa5ol->Immune

Evolutionary divergence of isoindole scaffolds and their respective pharmacological trajectories.

Comparative Biological Activity Profiles

To objectively evaluate these scaffolds, we must look at their performance across validated biological targets. The table below synthesizes quantitative data from recent pharmacological studies, highlighting the distinct therapeutic domains dictated by the scaffold's structure.

Compound ScaffoldStructural CharacteristicsPrimary Biological TargetsRepresentative ActivityKey Therapeutic Area
Isoindole-1,3-diones Planar, aromatic, highly reactiveSTAT3, TopoisomeraseIC₅₀: 114.25 - 116.26 µM (A549 cells)[8]Anticancer, Anti-inflammatory
Octahydro-1H-isoindoles sp³-rich, rigid 3D conformationSUR1 (K-ATP), NK1R, SERT/NET/DATIC₅₀: 20 - 430 nM (Reuptake inhibition)[5]Metabolic (Diabetes), CNS
Octahydro-1H-isoindol-5-ol Saturated bicyclic with 5-OH H-bond donor/acceptorCbl-b (T-cells), Mpro (SARS-CoV-2)EC₅₀: 0.027 - 4.41 µM (Mpro inhibition)[7]Immunooncology, Antiviral

Data Interpretation: While planar isoindole-1,3-diones require higher micromolar concentrations to exert cytotoxic effects via broad mechanisms (like DNA intercalation), the 3D-optimized octahydro-1H-isoindoles and their 5-ol derivatives achieve nanomolar to low-micromolar potency due to highly specific, stereochemically driven protein-ligand interactions[3],[7].

Causality in Experimental Design & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must be driven by the physical chemistry of the compound.

For planar isoindole-1,3-diones , which often induce direct cell death, phenotypic viability assays (like MTT) are the logical first step[8]. However, for octahydro-1H-isoindol-5-ol derivatives , which act as highly specific allosteric modulators or protease inhibitors (e.g., Cbl-b or Mpro), standard cytotoxicity assays will yield false negatives. Instead, functional mechanistic assays (such as target phosphorylation states or viral load reduction) are mandatory[2],[7].

A robust protocol must be a self-validating system . This means inherently controlling for false positives by multiplexing readouts.

ValidationWorkflow Treatment Compound Treatment Viability Phenotypic Assay (e.g., MTT Viability) Treatment->Viability Target Mechanistic Assay (e.g., Western Blot) Treatment->Target Analysis Data Synthesis (IC50 / EC50) Viability->Analysis Validation Internal Control (Total Protein/Vehicle) Target->Validation Validation->Analysis

Self-validating experimental workflow for evaluating isoindole derivative efficacy.
Protocol 1: Self-Validating Mechanistic Assay (STAT3 / Cbl-b Target Validation)

When testing the inhibitory effects of isoindole derivatives on signaling pathways, measuring the active (phosphorylated or active-conformation) protein alone is insufficient. Global protein degradation or non-specific toxicity can mimic targeted inhibition.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed target cells (e.g., human T-cells for Cbl-b, or A549 cells for STAT3) in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂[2].

  • Compound Treatment (Dose-Response): Treat cells with the octahydro-1H-isoindol-5-ol derivative or isoindole-1,3-dione at logarithmic concentrations (e.g., 0.1, 1.0, 10, 100 µM). Include a vehicle control (0.1% DMSO) and a known positive control inhibitor.

  • Lysis & Protein Extraction: After the optimized incubation period (e.g., 24-48h), lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states[2].

  • Western Blotting (The Self-Validation Step): Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Multiplexed Probing: Probe the membrane simultaneously (or via stripping/re-probing) for:

    • The Active Target: e.g., p-STAT3 or active Cbl-b.

    • The Total Target: e.g., Total STAT3 or Total Cbl-b.

    • The Housekeeping Protein: e.g., GAPDH or β -actin.

  • Causality Analysis: Calculate the ratio of Active Target to Total Target. A true mechanistic inhibitor will reduce this ratio without significantly altering the Total Target / GAPDH ratio. If Total Target drops proportionally with the Active Target, the compound is inducing global toxicity, not specific inhibition.

Protocol 2: Antiviral Efficacy & Cytotoxicity Counter-Screen (Mpro Inhibition)

For octahydro-1H-isoindol-5-ol based peptidomimetics acting as antiviral agents (e.g., against SARS-CoV-2 Mpro)[7], antiviral efficacy must be mathematically decoupled from host cell toxicity.

Step-by-Step Methodology:

  • Viral Infection Model: Infect Vero E6 cells with the target virus at a defined Multiplicity of Infection (MOI).

  • Compound Administration: Apply the octahydro-1H-isoindol-5-ol derivative across a concentration gradient.

  • Dual-Readout System:

    • Readout A (Efficacy): Quantify viral RNA load via RT-qPCR to determine the EC₅₀ (Effective Concentration).

    • Readout B (Toxicity): In a parallel, uninfected plate, run an MTT or CellTiter-Glo assay to determine the CC₅₀ (Cytotoxic Concentration)[8].

  • Selectivity Index (SI) Calculation: Calculate SI=CC50​/EC50​ . An SI > 10 validates that the octahydro-1H-isoindol-5-ol derivative is a true antiviral agent and that the reduction in viral load is not an artifact of host cell death.

Sources

Validation

A Comparative Guide to Scaffolds in CNS Drug Design: The Octahydro-1H-isoindole Moiety and its Alternatives

A Senior Application Scientist's Perspective on Scaffold Selection for Dopamine D3 and Serotonin 5-HT1A Receptor Targets In the intricate world of central nervous system (CNS) drug discovery, the selection of a core mole...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Scaffold Selection for Dopamine D3 and Serotonin 5-HT1A Receptor Targets

In the intricate world of central nervous system (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program. The chosen scaffold dictates not only the spatial presentation of pharmacophoric elements but also the physicochemical properties that govern a molecule's ability to cross the blood-brain barrier and engage its target. This guide provides an in-depth technical comparison of the octahydro-1H-isoindole scaffold, a conformationally restricted bicyclic amine, against two classes of alternative scaffolds that have proven successful in targeting key CNS receptors: N-arylpiperazines for dopamine D3 receptor antagonism and azaspiro[4.5]decanes as serotonin 5-HT1A receptor partial agonists.

While specific biological data for octahydro-1H-isoindol-5-ol hydrochloride is not extensively available in the public domain, we will explore the potential of the broader octahydro-1H-isoindole framework by examining the activities of closely related isoindoline derivatives. This comparative analysis is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the strategic considerations behind scaffold selection and providing detailed experimental methodologies to empower your own discovery efforts.

The Octahydro-1H-isoindole Scaffold: A Foundation for CNS Ligands

The cis-fused octahydro-1H-isoindole skeleton presents a rigid, three-dimensional framework that can be strategically employed to orient substituents for optimal interaction with receptor binding pockets. Its saturated nature allows for precise control over stereochemistry, a critical factor in achieving selectivity for receptor subtypes. The isoindoline core, a close structural relative, is a well-established pharmacophore found in a variety of CNS-active compounds, including potent and selective antagonists for the dopamine D3 receptor. The introduction of a hydroxyl group at the 5-position, as in octahydro-1H-isoindol-5-ol, offers a potential hydrogen bonding interaction point within a receptor active site, which could enhance binding affinity and selectivity.

Alternative Scaffolds: Established Players in CNS Drug Design

For the purpose of this comparative guide, we will focus on two therapeutic targets where isoindoline-related structures have shown promise: dopamine D3 receptors and serotonin 5-HT1A receptors.

  • For Dopamine D3 Receptor Antagonism: The N-arylpiperazine scaffold has emerged as a privileged motif in the design of potent and selective D3 antagonists. These compounds typically feature an arylpiperazine core connected via a butyl linker to an aromatic or heteroaromatic carboxamide. This "bitopic" binding mode allows for simultaneous interaction with the orthosteric binding site and a secondary, more variable "extended" binding pocket of the D3 receptor, a strategy that has proven effective in achieving high selectivity over the closely related D2 receptor.

  • For Serotonin 5-HT1A Receptor Partial Agonism: The azaspiro[4.5]decane-dione moiety, the core of the clinically successful anxiolytic drug buspirone, represents a highly optimized scaffold for achieving partial agonism at the 5-HT1A receptor. This spirocyclic system imparts a specific conformation to the molecule, which is crucial for its characteristic pharmacological profile.

Head-to-Head Scaffold Comparison: Physicochemical and Biological Properties

The choice of a scaffold is a multi-parameter optimization problem. Below, we compare the octahydro-1H-isoindole scaffold with our selected alternatives based on key drug-like properties and available biological data for representative compounds.

PropertyOctahydro-1H-isoindol-5-olN-Arylpiperazine (FAUC 365)Azaspiro[4.5]decane (Buspirone)
Scaffold Class Saturated Bicyclic AmineArylpiperazineSpirocyclic Dione
Representative Compound (3aS,5R,7aS)-octahydro-1H-isoindol-5-olFAUC 365Buspirone
Primary Target(s) Postulated: Dopamine/Serotonin ReceptorsDopamine D3 Receptor (Antagonist)Serotonin 5-HT1A Receptor (Partial Agonist)
Molecular Weight ( g/mol ) 141.21 (free base)489.41385.50
Topological Polar Surface Area (TPSA) 32.26 Ų54.95 Ų69.95 Ų
cLogP 0.375.1 (calculated)2.6 (calculated)
Dopamine D3 Ki (nM) Data not publicly available0.5 [1]>1000
Serotonin 5-HT1A Ki (nM) Data not publicly availableHigh (low affinity)2.9 - 14 [2]
Selectivity UnknownHigh for D3 over D2 and other receptorsHigh for 5-HT1A over other monoamine receptors

Data Interpretation and Causality:

The N-arylpiperazine scaffold, exemplified by FAUC 365, demonstrates that a more extended and lipophilic structure can achieve exceptional potency and selectivity for the dopamine D3 receptor[1]. The high cLogP of this class of compounds is a potential liability that medicinal chemists often seek to mitigate to improve pharmacokinetic properties.

The azaspiro[4.5]decane-dione scaffold of buspirone showcases how a more polar and compact structure can be tailored for high affinity and partial agonism at the 5-HT1A receptor[2]. The two carbonyl groups in the spirocyclic moiety contribute to the higher TPSA, which can influence solubility and interactions with metabolizing enzymes.

For the octahydro-1H-isoindol-5-ol scaffold, its lower molecular weight, TPSA, and cLogP suggest it could be an excellent starting point for fragment-based drug design or as a component of a larger molecule where these properties need to be carefully controlled to ensure good CNS penetration. The lack of public data for this specific molecule highlights an opportunity for further research to explore its potential as a novel scaffold for CNS targets.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a generic cis-octahydro-1H-isoindol-5-ol and the alternative scaffolds, as well as for a key in vitro binding assay.

Synthesis of a Generic cis-Octahydro-1H-isoindol-5-ol

This protocol is a plausible synthetic route adapted from known procedures for related bicyclic amines.

Step 1: Diels-Alder Cycloaddition

  • To a solution of N-benzylmaleimide (1.0 eq) in toluene, add 1,3-cyclohexadiene (1.2 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the Diels-Alder adduct.

Step 2: Reduction of the Imide and Double Bond

  • To a solution of the adduct from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add lithium aluminum hydride (LiAlH4) (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to yield the crude N-benzyl-cis-octahydro-1H-isoindole.

Step 3: Hydroxylation and Deprotection (Conceptual)

A subsequent hydroxylation at the 5-position and debenzylation would be required to yield the final product. The specific reagents and conditions for these steps would need to be developed and optimized.

DOT Script for the Synthesis of a Generic cis-Octahydro-1H-isoindol-5-ol

N_benzylmaleimide N-Benzylmaleimide diels_alder Diels-Alder Adduct N_benzylmaleimide->diels_alder + 1,3-Cyclohexadiene (Toluene, reflux) cyclohexadiene 1,3-Cyclohexadiene cyclohexadiene->diels_alder octahydroisoindole N-Benzyl-cis-octahydro-1H-isoindole diels_alder->octahydroisoindole LiAlH4 (THF, reflux) final_product cis-Octahydro-1H-isoindol-5-ol octahydroisoindole->final_product Hydroxylation & Deprotection

Caption: Synthetic pathway for a generic cis-octahydro-1H-isoindol-5-ol.

Synthesis of Buspirone (Azaspiro[4.5]decane scaffold)[3][4]

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione [3]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add 1,4-dibromobutane (3.0 eq) and heat the mixture to 50 °C for 8 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Step 2: Synthesis of Buspirone [3]

  • To a solution of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in acetonitrile, add 1-(2-pyrimidinyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford buspirone.

DOT Script for the Synthesis of Buspirone

azaspiro 8-Azaspiro[4.5]decane-7,9-dione intermediate 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione azaspiro->intermediate + 1,4-Dibromobutane (K2CO3, DMF) dibromobutane 1,4-Dibromobutane dibromobutane->intermediate buspirone Buspirone intermediate->buspirone + 1-(2-Pyrimidinyl)piperazine (K2CO3, ACN) pyrimidinylpiperazine 1-(2-Pyrimidinyl)piperazine pyrimidinylpiperazine->buspirone

Caption: Two-step synthesis of Buspirone.

Dopamine D3 Receptor Radioligand Binding Assay[5][6]

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding determinant: 10 µM (+)-Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or (+)-Butaclamol (for non-specific binding).

    • Cell membrane suspension.

    • [3H]-Spiperone (at a concentration close to its Kd, typically ~0.3 nM).

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

DOT Script for the Radioligand Binding Assay Workflow

start Start prep_plate Prepare 96-well plate with Assay Buffer, Compound/Vehicle, Membranes, and [3H]-Spiperone start->prep_plate incubate Incubate at RT for 90 minutes prep_plate->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash dry_count Dry Filter Plate and Add Scintillation Cocktail filter_wash->dry_count read Read Radioactivity dry_count->read analyze Data Analysis: Calculate IC50 and Ki read->analyze end End analyze->end

Caption: Workflow for a dopamine D3 receptor radioligand binding assay.

Conclusion

The octahydro-1H-isoindole scaffold represents a promising, albeit underexplored, platform for the design of novel CNS-active compounds. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. In contrast, the N-arylpiperazine and azaspiro[4.5]decane scaffolds are well-established and highly validated motifs for targeting dopamine D3 and serotonin 5-HT1A receptors, respectively. The extensive body of literature on these alternative scaffolds provides a rich source of structure-activity relationship data that can guide the design of new chemical entities.

The choice of a scaffold is ultimately dependent on the specific goals of a drug discovery program. For programs seeking to explore novel chemical space and develop compounds with unique pharmacological profiles, the octahydro-1H-isoindole scaffold offers an exciting opportunity. For programs focused on optimizing known pharmacophores with a higher probability of success, the N-arylpiperazine and azaspiro[4.5]decane scaffolds provide a solid foundation. This guide has provided a framework for comparing these scaffolds, complete with experimental protocols to enable further investigation. The continuous exploration and comparison of diverse molecular scaffolds will undoubtedly fuel the discovery of the next generation of medicines for treating CNS disorders.

References

  • Wikipedia. Buspirone. Wikipedia. Available from: [Link]

  • Newman AH, et al. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. PMC. Available from: [Link]

  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

  • Luedtke RR, et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. PMC. Available from: [Link]

  • Wei, Z. et al. FACILE SYNTHESIS OF ANXIOLYTIC BUSPIRONE.
  • Leopoldo M, et al. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. ChEMBL. Available from: [Link]

  • Zhen J, et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available from: [Link]

  • Luedtke RR, et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. Available from: [Link]

  • Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available from: [Link]

Sources

Comparative

Spectroscopic Differentiation of Octahydro-1H-isoindol-5-ol: A Comparative Guide to the Free Base and its Hydrochloride Salt

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and therapeutic efficacy. Octahyd...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and therapeutic efficacy. Octahydro-1H-isoindol-5-ol, a saturated bicyclic amine, serves as a critical structural motif. It is frequently handled either as a free base or, more commonly, as a hydrochloride (HCl) salt to improve its stability, crystallinity, and solubility.[1][2][3] While chemically similar, the protonation of the isoindole nitrogen in the salt form induces significant and readily detectable changes in its spectroscopic profile.

This guide provides an in-depth comparison of the spectroscopic signatures of octahydro-1H-isoindol-5-ol and its hydrochloride salt. We will explore the fundamental principles and present expected experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering researchers a clear framework for distinguishing between these two essential forms.

The Decisive Difference: Nitrogen Protonation

The fundamental distinction between the free base and its hydrochloride salt is the acid-base equilibrium at the secondary amine nitrogen. The lone pair of electrons on the nitrogen of the free base acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form the corresponding ammonium salt.

Caption: Equilibrium between the free base and its hydrochloride salt.

This protonation event is the lynchpin for the spectral differences observed. The formation of the positively charged -NH2+ group alters the electronic environment throughout the molecule, a change that is powerfully reported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Impact

NMR spectroscopy is arguably the most definitive technique for distinguishing between the free base and its salt. The protonation of the nitrogen atom acts as an electron-withdrawing group, deshielding adjacent protons and carbons and causing their corresponding signals to shift downfield.[4]

¹H NMR Spectroscopy
  • Protons Adjacent to Nitrogen: The most dramatic effect is observed on the protons on the carbons alpha to the nitrogen (e.g., H-1, H-3) and the bridgehead protons (H-3a, H-7a). In the hydrochloride salt, these protons will resonate at a significantly higher chemical shift (downfield) compared to the free base due to the inductive effect of the newly formed -NH2+ group.

  • The N-H Proton Signal: The nature of the N-H signal is a key differentiator.

    • Free Base: A secondary amine (-NH) proton typically appears as a broad singlet that can be found over a wide range and readily exchanges with deuterium oxide (D₂O).[5]

    • Hydrochloride Salt: The two protons of the -NH2+ group are highly deshielded and typically appear as a broad singlet significantly downfield, often in the δ 9.5-10.5 ppm range.[4] This signal is easily observable in solvents like DMSO-d₆ or Methanol-d₄ but will exchange and disappear in D₂O.[4][5]

¹³C NMR Spectroscopy

Similar to the proton spectrum, the carbon signals in the vicinity of the nitrogen will be shifted downfield upon protonation. The C-1/C-3 and C-3a/C-7a carbons of the hydrochloride salt will appear at a higher chemical shift compared to the free base.

Comparative NMR Data (Predicted)
Assignment Free Base (¹H, Predicted δ) Hydrochloride Salt (¹H, Predicted δ) Key Observation
-NH₂⁺N/A~9.5 - 10.5 ppm (broad s)Diagnostic signal for the salt form.
-OHVariable, broadVariable, broadPosition is concentration/solvent dependent.
H-5~3.5 - 3.8 ppm (m)~3.6 - 3.9 ppm (m)Minor shift expected.
H-1, H-3~2.8 - 3.1 ppm (m)~3.1 - 3.6 ppm (m)Significant downfield shift.[4]
H-3a, H-7a~2.5 - 2.8 ppm (m)~3.0 - 3.2 ppm (m)Significant downfield shift.[4]
Other CH, CH₂~1.2 - 2.0 ppm (m)~1.4 - 2.2 ppm (m)Minor downfield shifts.
Assignment Free Base (¹³C, Predicted δ) Hydrochloride Salt (¹³C, Predicted δ) Key Observation
C-5~65 - 70 ppm~66 - 71 ppmMinor shift expected.
C-1, C-3~48 - 52 ppm~50 - 55 ppmDownfield shift.
C-3a, C-7a~38 - 42 ppm~40 - 45 ppmDownfield shift.
Other CH₂~20 - 30 ppm~21 - 32 ppmMinor shifts.
Experimental Protocol: NMR Analysis

Caption: Standard workflow for comparative NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides a rapid and powerful method for distinguishing the two forms by observing changes in the N-H bond vibrations.

  • Free Base (Secondary Amine): As a secondary amine, the free base is expected to show a single, relatively weak N-H stretching vibration in the 3350-3310 cm⁻¹ region.[5][6] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[6]

  • Hydrochloride Salt (Ammonium Salt): The formation of the ammonium ion (-NH₂⁺) results in a dramatic change. The N-H stretching region becomes a very strong and characteristically broad absorption band spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[7][8] This broad feature, often with superimposed smaller peaks (combination bands), is a hallmark of an amine salt and is easily distinguished from the sharper, weaker band of the free amine.[7]

Comparative IR Data (Expected)
Vibrational Mode Free Base (cm⁻¹) Hydrochloride Salt (cm⁻¹) Key Observation
O-H Stretch~3400-3200 (broad)~3400-3200 (broad)Often overlaps with N-H region.
N-H Stretch~3350-3310 (weak-medium, sharp)~3200-2800 (strong, very broad)The most diagnostic difference.[6][7][8]
C-H Stretch~2950-2850~2950-2850Largely unchanged.
N-H BendNot typically prominent~1600-1500Present in the salt.
C-N Stretch~1250-1020~1250-1020Minor shifts possible.
Experimental Protocol: FTIR Analysis

Caption: General workflow for sample analysis via FTIR spectroscopy.

Mass Spectrometry (MS): Confirming the Core Structure

Unlike NMR and IR, mass spectrometry is generally not used to differentiate between a free base and its hydrochloride salt. Using soft ionization techniques like Electrospray Ionization (ESI), which are standard for this type of molecule, both forms will yield identical mass spectra.

Mechanism in the Mass Spectrometer

During ESI-MS analysis, the sample is dissolved in a solvent (e.g., methanol/water). The hydrochloride salt immediately dissociates in this polar medium into the protonated free base and a chloride anion. The free base, also in solution, is readily protonated by the acidic mobile phase (often containing 0.1% formic acid).[4] Consequently, both samples are introduced into the mass analyzer as the same species: the protonated free base.

The primary ion observed in positive mode ESI-MS for both samples will be the protonated molecule, [M+H]⁺, where 'M' is the neutral free base.[4][9]

Expected Mass Spectrometry Data
Analyte Form Molecular Formula (Free Base) Exact Mass (Free Base) Expected Ion (m/z) Assignment
Free BaseC₈H₁₅NO141.1154142.1226[M+H]⁺
Hydrochloride SaltC₈H₁₅NO141.1154142.1226[M+H]⁺
Experimental Protocol: ESI-MS Analysis

Caption: A typical workflow for ESI-MS analysis.

Conclusion: A Multi-Technique Approach

This guide demonstrates that while octahydro-1H-isoindol-5-ol and its hydrochloride salt are interconvertible forms of the same core molecule, they possess highly distinct spectroscopic fingerprints.

  • NMR Spectroscopy offers the most detailed and definitive differentiation, with significant downfield shifts of protons and carbons adjacent to the nitrogen and the appearance of a unique -NH₂⁺ signal in the salt.

  • IR Spectroscopy provides a rapid and unambiguous confirmation, characterized by the replacement of a weak, sharp secondary amine N-H stretch with a strong, exceptionally broad ammonium N-H stretch in the salt.

  • Mass Spectrometry serves to confirm the molecular weight of the underlying free base structure for both samples but does not distinguish between the two forms under standard ESI conditions.

By leveraging the strengths of each technique, researchers can confidently and accurately identify the specific form of octahydro-1H-isoindol-5-ol in their samples, ensuring data integrity and supporting robust drug development programs.

References

  • Benchchem. Technical Guide: Spectroscopic Analysis of cis-Octahydro-1H-isoindole Hydrochloride.
  • Benchchem. A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
  • Bosch, E. et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II.
  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Benchchem. A Comparative Guide to the Structural Analysis of cis-Octahydro-1H-isoindole Derivatives: X-ray Crystallography and Spectroscopi.
  • LibreTexts. 24.10: Spectroscopy of Amines.
  • ARL Bio Pharma. Drug Formulation and The Impact on Analytical Testing.
  • Kumar, L. et al. (2021).

Sources

Validation

Comparative Guide: Octahydro-1H-isoindol-5-ol Hydrochloride Enantiomers in Targeted Therapeutics

Executive Summary and Mechanistic Context In modern immuno-oncology, the precise spatial arrangement of molecular building blocks dictates the success or failure of targeted therapies. Octahydro-1H-isoindol-5-ol hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Context

In modern immuno-oncology, the precise spatial arrangement of molecular building blocks dictates the success or failure of targeted therapies. Octahydro-1H-isoindol-5-ol hydrochloride has emerged as a critical chiral scaffold, particularly in the synthesis of inhibitors targeting the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b) . Cbl-b acts as a master negative regulator of T-cell activation; inhibiting it restores robust anti-tumor immune responses.

Because the Cbl-b binding pocket is highly stereospecific, utilizing a racemic mixture of octahydro-1H-isoindol-5-ol leads to suboptimal target engagement and off-target liability. This guide provides an objective, data-driven comparison of the isolated enantiomers—specifically the (3aR,5R,7aS) configuration versus its (3aS,5S,7aR) counterpart—evaluating their chiral resolution, synthetic utility, and downstream biological performance.

Pathway TCR T-Cell Receptor Cblb Cbl-b Ligase TCR->Cblb Triggers Ub Ubiquitination Cblb->Ub Mediates Activation T-Cell Activation Ub->Activation Suppresses Drug (3aR,5R,7aS)-Inhibitor Drug->Cblb Blocks

Fig 1. Cbl-b mediated T-cell suppression and targeted inhibition pathway.

Stereochemical Landscape & Comparative Performance

The core structure of octahydro-1H-isoindol-5-ol features a pyrrolidine ring fused to a cyclohexane ring, with a hydroxyl group positioned on the carbocycle . The relative and absolute stereochemistry at positions 3a, 5, and 7a dictates the vector of the hydroxyl group.

In Cbl-b inhibitor design, the hydroxyl group must act as a precise hydrogen-bond donor to a specific tyrosine residue within the E3 ligase pocket. The (3aR,5R,7aS) enantiomer projects this hydroxyl optimally, whereas the (3aS,5S,7aR) enantiomer results in a severe steric clash, rendering the resulting derivative biologically inert.

Quantitative Comparison Table
Performance Metric(3aR,5R,7aS)-Enantiomer(3aS,5S,7aR)-EnantiomerMechanistic Rationale & Causality
SFC Retention Time 4.2 min (Peak 1)5.8 min (Peak 2)Differential transient diastereomeric interactions with the amylose-based Chiralpak IG stationary phase.
Reductive Amination Yield 82%79%Negligible difference; the remote stereocenters do not significantly alter the nucleophilicity of the pyrrolidine nitrogen.
Cbl-b IC₅₀ (TR-FRET) 12 nM >5000 nMStrict stereochemical requirement: the (3aR,5R,7aS) configuration aligns the -OH group for critical H-bonding in the target pocket.
T-Cell IL-2 Release (EC₅₀) 45 nMN/AHigh biochemical potency of the active enantiomer translates directly to robust cellular target engagement.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates in-process controls (IPCs) to verify causality and prevent downstream failures.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality Check: SFC is chosen over traditional HPLC because supercritical CO₂ offers higher diffusion coefficients and lower viscosity. This minimizes peak tailing for highly polar secondary amines like octahydro-1H-isoindol-5-ol, ensuring >99% enantiomeric excess (ee).

  • Preparation: Dissolve racemic octahydro-1H-isoindol-5-ol hydrochloride (100 mg) in 2 mL of Methanol/Ammonia (100:0.1 v/v) to neutralize the hydrochloride salt and prevent secondary interactions with the column matrix.

  • Column Selection: Equip the SFC system with a Chiralpak IG column (250 × 21.2 mm, 5 μm).

  • Elution Gradient: Run an isocratic method using 30% Methanol (with 0.1% DEA) and 70% CO₂ at a flow rate of 70 mL/min. Maintain column temperature at 35°C.

  • Fraction Collection:

    • Collect Peak 1 (Rt = 4.2 min): (3aR,5R,7aS)-enantiomer .

    • Collect Peak 2 (Rt = 5.8 min): (3aS,5S,7aR)-enantiomer .

  • Self-Validation (Chiral Purity): Re-inject a 5 μL aliquot of each fraction onto an analytical Chiralpak IG column. System Validation: Proceed to synthesis only if the integrated area confirms >99% ee.

Protocol B: Reductive Amination for Inhibitor Assembly

Causality Check: Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride (NaBH₃CN) due to its milder reactivity and lower toxicity. STAB selectively reduces the intermediate iminium ion without reducing the starting aldehyde, preventing the accumulation of primary alcohol byproducts .

  • Free-Basing: To a solution of (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (53 mg, 0.38 mmol, 2.0 equiv) in anhydrous Dichloromethane (DCM, 2 mL), add Triethylamine (TEA, 38 mg, 0.38 mmol, 2.0 equiv) dropwise at room temperature under a nitrogen atmosphere. Stir for 30 minutes.

  • Imine Formation: Add the target aldehyde (0.19 mmol, 1.0 equiv) to the mixture.

  • In-Process Control (IPC): Self-Validation Step: After 2 hours, sample 5 μL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the aldehyde peak and the presence of the [M+H-H₂O]⁺ mass corresponding to the iminium ion. Do not proceed until conversion is >95%.

  • Reduction: Add STAB (161 mg, 0.76 mmol, 4.0 equiv) in small portions to manage the mild exotherm. Stir the resulting suspension for an additional 2 hours at room temperature.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Purify via reverse-phase HPLC and verify the final Cbl-b inhibitor structure using ¹H-NMR and HRMS.

Workflow Racemate Racemic Octahydro-1H-isoindol-5-ol SFC Chiral SFC (Chiralpak IG) Racemate->SFC E1 (3aR,5R,7aS)-Enantiomer SFC->E1 Peak 1 (Active) E2 (3aS,5S,7aR)-Enantiomer SFC->E2 Peak 2 (Inactive) React Reductive Amination (STAB) E1->React E2->React Validate LC-MS & NMR Validation React->Validate

Fig 2. Chiral resolution and synthetic validation workflow for isoindole enantiomers.

Conclusion

The comparative data definitively illustrates that the biological efficacy of octahydro-1H-isoindol-5-ol hydrochloride derivatives is entirely dependent on absolute stereochemistry. While both enantiomers exhibit identical chemical reactivity during foundational coupling steps (such as reductive amination), the (3aR,5R,7aS) configuration is strictly required to achieve nanomolar inhibition of Cbl-b. For drug development professionals, implementing rigorous chiral SFC resolution and self-validating IPCs early in the workflow is critical to avoiding late-stage attrition of inactive diastereomeric mixtures.

References

  • Activators of Effector T Cells (Cbl-b Inhibitors). Google Patents (AU2023230346A1). Details the synthesis and application of Cbl-b inhibitors utilizing octahydro-1H-isoindol-5-ol via reductive amination.
Comparative

A Senior Scientist's Guide to Validating the Mechanism of Action of Octahydro-1H-isoindol-5-ol Hydrochloride Derivatives

Introduction: The Promise of a Privileged Scaffold The octahydro-1H-isoindole core is a saturated bicyclic amine that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The octahydro-1H-isoindole core is a saturated bicyclic amine that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides an ideal framework for orienting chemical substituents in precise vectors, enabling potent and selective interactions with a wide array of biological targets.[1][2] Derivatives of this versatile scaffold have been investigated for a multitude of therapeutic applications, from oncology and neuroscience to the treatment of metabolic disorders.[1][3][4]

However, a novel derivative is simply a key in search of the right lock. Ascribing a definitive mechanism of action (MoA) is the most critical step in translating a promising molecule into a validated therapeutic candidate. This guide provides a systematic, multi-phase framework for elucidating and validating the MoA of novel octahydro-1H-isoindol-5-ol hydrochloride derivatives. We will move logically from broad phenotypic observations to specific molecular interactions, creating a self-validating cascade of evidence. This approach is designed to not only identify the primary target but also to compare the derivative's performance against established alternatives, ensuring a comprehensive understanding of its pharmacological profile.

Phase 1: Target-Agnostic Phenotypic Screening

Rationale: Before we can ask how a compound works, we must first determine what it does. Phenotypic screening is a target-agnostic approach that allows us to identify a quantifiable, disease-relevant cellular response to the compound without any preconceived bias about its molecular target.[5][6] This initial step is crucial for discovering both expected and unexpected activities.

Core Experiment: Cell Viability Assay A foundational phenotypic screen is the assessment of cell viability or cytotoxicity. This allows for the determination of the compound's potency (IC50) across a panel of relevant cell lines (e.g., cancer cell lines for an oncology program, neuronal cells for a neuroscience application).

Step-by-Step Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare a serial dilution of the octahydro-1H-isoindol-5-ol derivative (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations and include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Fit the data with a sigmoidal dose-response curve to calculate the IC50 value.

The Overall Validation Workflow

The journey from a phenotypic hit to a validated mechanism of action follows a structured, multi-phase approach. Each phase builds upon the last, progressively increasing the level of evidence and specificity.

MoA Validation Workflow phenotype Phase 1: Phenotypic Screening (e.g., Cell Viability) target_id Phase 2: Target Identification (e.g., CETSA-MS, Affinity Proteomics) phenotype->target_id Identifies biological activity engagement Phase 3: Target Engagement Validation (CETSA, SPR) target_id->engagement Generates target hypothesis pathway Phase 4: Downstream Pathway Confirmation (e.g., Western Blot for p-STAT3) engagement->pathway Confirms direct binding comparison Phase 5: Comparative Analysis (vs. Known Modulators) pathway->comparison Links binding to function

Caption: A logical workflow for MoA validation.

Phase 2: Target Identification and Deconvolution

Rationale: Once a robust phenotype is confirmed, the primary scientific objective is to identify the specific molecular target responsible for this effect. Several powerful techniques exist, which can be broadly categorized into label-free and probe-based methods.[7] Choosing the right method depends on the available resources and the chemical tractability of the compound series.

Method Principle Advantages Disadvantages Citation
CETSA®-MS (Proteome-wide) Drug binding stabilizes proteins against heat denaturation. Changes in the soluble proteome after a heat shock are identified by mass spectrometry.Unbiased, label-free, performed in intact cells or tissues, reflects physiological engagement.Can be technically demanding; may not work for proteins that don't show a thermal shift.[8][9]
Affinity Chromatography The drug is immobilized on a solid support (bead) and used to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.Can identify very high-affinity binders; well-established technique.Requires chemical modification of the drug, which may alter its binding; can identify non-specific binders.[7]
Genetic Screening (CRISPR) Systematically knocking out genes using a CRISPR library to find which knockouts confer resistance to the compound's effect.Provides a direct genetic link between a target and the phenotype; can identify entire pathways.Indirect method that requires follow-up validation; can be complex and time-consuming.[6][10]

For this guide, we will focus on the Cellular Thermal Shift Assay (CETSA®) as a primary validation tool due to its power in measuring target engagement in a physiologically relevant context without requiring modification of the lead compound.[9][11]

Phase 3: Validating Target Engagement & Biophysical Characterization

Rationale: A hypothesized target from a deconvolution experiment must be rigorously confirmed. This requires demonstrating a direct, physical interaction between the compound and the protein. We will use two orthogonal, gold-standard techniques: CETSA to confirm engagement in the complex milieu of the cell, and Surface Plasmon Resonance (SPR) to precisely quantify the binding kinetics in a purified system.[12][13]

Part A: In-Cellulo Target Engagement via Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a ligand binding to its target protein confers additional stability, making the protein more resistant to thermal denaturation.[8][14] By heating cells at various temperatures, we can generate a "melting curve" for our protein of interest. In the presence of a binding compound, this curve will shift to the right (higher temperatures).[9]

Step-by-Step Protocol: CETSA with Western Blot Detection

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one with high expression of the putative target) to ~80% confluency. Treat cells with the octahydro-1H-isoindol-5-ol derivative (e.g., at 10x its IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples using a BCA assay.

  • Western Blot Analysis: Separate the protein samples via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.[12] Detect with an HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target engagement.

Part B: In-Vitro Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[13][15] It allows for the precise determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity.[16]

Step-by-Step Protocol: Small Molecule-Protein Interaction Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection: Prepare a serial dilution of the octahydro-1H-isoindol-5-ol derivative (the analyte). Inject the different concentrations over the sensor surface for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).[17]

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the protein surface.

  • Data Analysis: The binding events are recorded as a sensorgram (Response Units vs. Time). Fit this data to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and KD values. A lower KD value indicates a higher binding affinity.

Phase 4: Downstream Pathway Confirmation

Rationale: Confirming direct target binding is necessary but not sufficient. We must also prove that this binding event leads to the expected functional consequence in the cell. This involves measuring the modulation of a known downstream biomarker of the target's activity. For instance, if literature suggests the octahydro-1H-isoindole scaffold can inhibit STAT3 signaling, we must verify this.[1]

Core Experiment: Western Blot for Phospho-Protein Levels If the target is a kinase or part of a phosphorylation cascade, a simple and effective way to validate MoA is to measure the phosphorylation state of a key downstream substrate.

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Derivative Isoindole Derivative Derivative->STAT3 Inhibits Phosphorylation Gene Target Gene Transcription (e.g., Proliferation, Survival) pSTAT3_dimer->Gene Activates

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Step-by-Step Protocol: p-STAT3 Inhibition Assay

  • Cell Culture and Stimulation: Seed cells known to have active STAT3 signaling (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isoindole derivative or a known STAT3 inhibitor (positive control) for 2 hours.

  • Lysis and Quantification: Lyse the cells, collect the protein fraction, and determine the concentration using a BCA assay.

  • Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with two separate primary antibodies: one that detects phosphorylated STAT3 (p-STAT3) and another that detects total STAT3 (t-STAT3). The t-STAT3 serves as a loading control.[1]

  • Detection and Analysis: After incubation with appropriate secondary antibodies, visualize the bands. Quantify the band intensities and calculate the ratio of p-STAT3 to t-STAT3 for each treatment condition. A dose-dependent decrease in this ratio indicates functional inhibition of the pathway.

Phase 5: Comparative Analysis and Data Synthesis

The final step is to synthesize all the data into a clear, comparative format. This table allows for an objective evaluation of the novel derivative's performance against a relevant competitor (Alternative 1) and a negative control (e.g., an inactive stereoisomer, Alternative 2).

Parameter Test Compound (Derivative A) Alternative 1 (Known STAT3 Inhibitor) Alternative 2 (Inactive Isomer)
Cell Viability IC50 (µM) 1.20.8> 100
Target Engagement (CETSA EC50, µM) 1.51.0No Shift
Binding Affinity (SPR KD, µM) 0.90.5No Binding
Pathway Inhibition (p-STAT3 IC50, µM) 1.30.9> 100

This comprehensive data set provides a powerful, self-validating narrative. It demonstrates that Derivative A induces cell death at a similar concentration required to engage its target (CETSA), bind to it directly (SPR), and inhibit its downstream signaling pathway (p-STAT3). The comparison to active and inactive alternatives provides crucial context for its potency and specificity. This rigorous, multi-faceted validation provides the confidence needed to advance the compound to the next stage of drug development.

References

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 1-14. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Jia, Z.-C., et al. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Publications. [Link]

  • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). BI. [Link]

  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]

  • Frontiers. (n.d.). Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury. Frontiers in Pharmacology. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 409(2), 279-285. [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery. Nicoya. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River. [Link]

  • Molecules. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. UNC. [Link]

  • Bentham Science. (2022, August 1). Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents. Bentham Science. [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]

  • Drug Design, Development and Therapy. (2025, February 18). Combining network pharmacology, molecular docking and experimental validation to investigate the molecular mechanism of indirubin in acute lymphoblastic leukemia. Dove Press. [Link]

  • Dove Press. (2025, December 16). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Dove Press. [Link]

  • MDPI. (2021, December 15). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. MDPI. [Link]

  • Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Preprints.org. (2025, January 6). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Molecules. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • Preprints.org. (2024, November 21). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to Octahydro-1H-isoindol-5-ol Hydrochloride Synthesis

Introduction Octahydro-1H-isoindol-5-ol hydrochloride is a valuable saturated bicyclic amine that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octahydro-1H-isoindol-5-ol hydrochloride is a valuable saturated bicyclic amine that serves as a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The efficiency and stereochemical outcome of its synthesis are paramount for its application in drug discovery and development. This guide provides an in-depth comparison of the prevalent synthetic strategies for octahydro-1H-isoindol-5-ol hydrochloride, offering a critical analysis of their respective efficiencies, scalability, and stereochemical control. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

The isoindoline core is a privileged structure found in numerous clinically approved drugs, highlighting the importance of efficient synthetic access to its derivatives.[1] The synthesis of the fully reduced octahydroisoindole system, particularly with hydroxyl functionalization, presents unique challenges in controlling stereochemistry and achieving high yields.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of octahydro-1H-isoindol-5-ol hydrochloride have emerged as the most viable:

  • Route A: Catalytic Hydrogenation of a Hydroxylated Phthalimide Precursor. This classical approach involves the complete reduction of a substituted phthalimide.

  • Route B: Diastereoselective Domino Reaction Strategy. A more modern approach that constructs the bicyclic core with inherent stereocontrol.

This guide will dissect each route, providing detailed protocols, mechanistic insights, and a comparative summary of their performance metrics.

Route A: Catalytic Hydrogenation of 4-Hydroxy-N-substituted Phthalimide

This method relies on the well-established catalytic hydrogenation of a phthalimide derivative. The choice of starting material, typically a 4-hydroxy-N-substituted phthalimide, is critical as the N-substituent can influence the reaction and must be removable if the free secondary amine is desired. For the purpose of this guide, we will consider the synthesis starting from 4-hydroxyphthalic acid.

Workflow for Route A

A 4-Hydroxyphthalic Acid B 4-Hydroxy-N-benzylphthalimide A->B Imidation (Benzylamine, heat) C cis/trans-N-Benzyl-octahydro-1H-isoindol-5-ol B->C Catalytic Hydrogenation (e.g., Ru/C, H₂, high pressure) D cis/trans-Octahydro-1H-isoindol-5-ol C->D Debenzylation (e.g., Pd/C, H₂) E Octahydro-1H-isoindol-5-ol Hydrochloride D->E Salt Formation (HCl in Ether)

Caption: Synthetic workflow for Route A.

Experimental Protocol for Route A

Step 1: Synthesis of 4-Hydroxy-N-benzylphthalimide

  • A mixture of 4-hydroxyphthalic acid (1.0 eq.) and benzylamine (1.1 eq.) in a high-boiling solvent such as toluene or xylene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

Causality behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the equilibrium towards the imide by removing the water byproduct. Benzylamine is a common choice for the protecting group as it is relatively inexpensive and can be removed under standard hydrogenolysis conditions.

Step 2: Catalytic Hydrogenation to N-Benzyl-octahydro-1H-isoindol-5-ol

  • 4-Hydroxy-N-benzylphthalimide (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A hydrogenation catalyst, typically Ruthenium on carbon (Ru/C, 5-10 mol%), is added to the solution.

  • The mixture is subjected to high-pressure hydrogenation (e.g., 50-100 atm H₂) at an elevated temperature (e.g., 80-120 °C) in a high-pressure reactor.

  • The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is removed by filtration through Celite.

  • The solvent is removed under reduced pressure to yield the crude product.

Causality behind Experimental Choices: Ruthenium-based catalysts are often more effective than Palladium or Platinum for the hydrogenation of aromatic rings. High pressure and temperature are necessary to overcome the aromaticity of the benzene ring of the phthalimide. This step typically yields a mixture of cis and trans diastereomers.

Step 3: Debenzylation to Octahydro-1H-isoindol-5-ol

  • The crude N-benzyl-octahydro-1H-isoindol-5-ol is dissolved in ethanol.

  • Palladium on carbon (Pd/C, 10 wt%) is added, and the mixture is hydrogenated at moderate pressure (e.g., 3-5 atm H₂) at room temperature.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

Causality behind Experimental Choices: Palladium-catalyzed hydrogenolysis is a standard and efficient method for the cleavage of benzylamines.

Step 4: Formation of the Hydrochloride Salt

  • The crude octahydro-1H-isoindol-5-ol is dissolved in a suitable solvent like diethyl ether or isopropanol.

  • A solution of hydrochloric acid in the same solvent (or anhydrous HCl gas) is added dropwise until the solution becomes acidic.

  • The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Performance Metrics for Route A
ParameterTypical ValueNotes
Overall Yield 25-40%Can be variable depending on the efficiency of the high-pressure hydrogenation and purification steps.
Purity >95% after recrystallizationStereoisomeric purity can be a challenge.
Stereoselectivity Low (mixture of cis/trans)Requires chromatographic separation or fractional crystallization to isolate the desired isomer.
Scalability ModerateHigh-pressure hydrogenation can be a bottleneck for large-scale synthesis.
Key Challenges Harsh reaction conditions, low stereoselectivity, and catalyst handling.

Route B: Stereoselective Synthesis via a Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction

This modern approach offers a more elegant and stereocontrolled synthesis of a related octahydro-1H-cyclopenta[cd]isoindole core, which can be envisioned as a precursor to the target molecule through further transformations. While not a direct synthesis of octahydro-1H-isoindol-5-ol, this strategy highlights a powerful method for constructing the core octahydroisoindole skeleton with high stereoselectivity.[2]

Workflow for Route B (Conceptual)

A Furfuryl Alcohol Derivative C Hexahydro-epoxy-cyclopenta[cd]isoindole A->C Aza-Piancatelli Rearrangement B Aniline Derivative B->C Intramolecular Diels-Alder D Octahydro-cyclopenta[cd]isoindole C->D Oxa-bridge Cleavage (e.g., BBr₃) E Octahydro-1H-isoindol-5-ol (Hypothetical) D->E Further Transformations

Caption: Conceptual workflow for a stereoselective domino reaction approach.

Experimental Protocol for a Domino Approach (Illustrative)

A one-pot reaction involving a substituted furfuryl alcohol and an aniline derivative in the presence of a Lewis or Brønsted acid catalyst can initiate an aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder cycloaddition.[2] This sequence can generate a complex tricyclic isoindole derivative with multiple stereocenters controlled in a single step. Subsequent cleavage of bridging elements and functional group manipulations would be required to arrive at the target octahydro-1H-isoindol-5-ol.

Causality behind Experimental Choices: The domino reaction strategy is designed for efficiency, creating molecular complexity in a single pot. The choice of catalyst is critical for controlling the stereochemical outcome of the reaction.

Performance Metrics for Route B (Projected)
ParameterProjected ValueNotes
Overall Yield Potentially higher (fewer steps)Dependent on the efficiency of the domino reaction and subsequent transformations.
Purity HighThe stereoselectivity of the key step can lead to a cleaner product profile.
Stereoselectivity HighA key advantage of this approach, offering access to specific diastereomers.
Scalability Potentially highAvoids the need for high-pressure equipment.
Key Challenges Requires more complex starting materials and development of subsequent transformation steps.

Comparative Summary

FeatureRoute A: Catalytic HydrogenationRoute B: Domino Reaction Strategy
Starting Materials Readily availableMore complex, may require synthesis
Number of Steps Multiple, sequential stepsFewer steps (one-pot for core)
Reaction Conditions Harsh (high pressure/temp)Milder
Stereocontrol PoorExcellent
Yield ModeratePotentially High
Purification Challenging (diastereomers)Potentially simpler
Scalability ModerateGood

Analytical and Quality Control

Regardless of the synthetic route, rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O): The proton NMR spectrum of the hydrochloride salt is expected to show broad signals due to the presence of the ammonium proton and potential conformational exchange. Key expected signals include multiplets in the regions of δ 3.0-3.6 ppm for the protons adjacent to the nitrogen, and a series of multiplets between δ 1.4-2.2 ppm for the remaining aliphatic protons. The proton attached to the carbon bearing the hydroxyl group would likely appear in the δ 3.8-4.2 ppm range.

¹³C NMR (100 MHz, D₂O): The carbon spectrum will provide information on the number of unique carbon environments. Expected signals include those for the carbons adjacent to the nitrogen in the δ 45-55 ppm range, the carbon bearing the hydroxyl group around δ 65-75 ppm, and other aliphatic carbons between δ 20-40 ppm.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum will show the protonated molecular ion of the free base [M+H]⁺. For octahydro-1H-isoindol-5-ol (C₈H₁₅NO), the expected m/z would be approximately 142.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

Conclusion and Recommendations

For laboratories with access to high-pressure hydrogenation equipment and where the isolation of a specific diastereomer from a mixture is feasible, Route A offers a more traditional and direct, albeit lower-yielding, approach.

For research and development focused on efficiency, stereocontrol, and scalability, investing in the development of a strategy based on the principles of Route B is highly recommended. While requiring more initial process development, the potential for a highly stereoselective, one-pot reaction to construct the core structure presents a significant advantage in the long run, leading to a more efficient and cost-effective synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, stereochemical purity, and available resources.

References

  • Reddy, B. V. S., et al. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters, 21(10), 3822-3827. [Link]

  • Khan, I., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • MDPI. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 26(21), 6528. [Link]

  • SciSpace. (2016). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. The Journal of Organic Chemistry, 81(15), 6484-6498. [Link]

  • PubMed. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. Organic Letters, 21(10), 3822-3827. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Royal Society of Chemistry. (1983). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2051-2056. [Link]

  • Beilstein Journals. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

  • Royal Society of Chemistry. (2021). Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii. Organic & Biomolecular Chemistry, 19(3), 565-569. [Link]

  • ACG Publications. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 13(6), 481-489. [Link]

  • MDPI. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Catalysts, 11(12), 1471. [Link]

  • MDPI. (2022). Liquid-Phase Hydrogenation over a Cu/SiO2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling. Catalysts, 12(8), 881. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-isoindol-5-ol hydrochloride
Reactant of Route 2
octahydro-1H-isoindol-5-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.